molecular formula C42H83NO3 B1234962 C24:1-Dihydro-ceramide CAS No. 352518-80-0

C24:1-Dihydro-ceramide

Cat. No.: B1234962
CAS No.: 352518-80-0
M. Wt: 650.1 g/mol
InChI Key: YUULKFVZRXQHPM-ATHUGRIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(15Z)-tetracosenoyl]sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl). It has a role as a mouse metabolite. It is a C24:1-sphinganine and a Cer(d42:1). It is functionally related to a (15Z)-tetracosenoic acid.

Properties

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULKFVZRXQHPM-ATHUGRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415277
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

352518-80-0
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Function of C24:1-Dihydroceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C24:1-Dihydroceramide (C24:1-DhCer) is a very-long-chain sphingolipid intermediate in the de novo ceramide synthesis pathway. Historically considered an inert precursor to the bioactive C24:1 ceramide, recent evidence has illuminated its critical role as a signaling molecule in its own right. Accumulation of C24:1-DhCer, often through the inhibition of its converting enzyme, dihydroceramide (B1258172) desaturase 1 (DEGS1), is a potent trigger of cellular stress pathways, including endoplasmic reticulum (ER) stress and autophagy. These processes have significant implications in the pathophysiology of cancer, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of the biological functions of C24:1-DhCer, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Sphingolipids are a class of lipids that are integral to cell membrane structure and are pivotal players in a multitude of cellular signaling pathways. The central hub of sphingolipid metabolism is ceramide, and its synthesis can occur through several pathways, with the de novo pathway being a primary route. In this pathway, dihydroceramides are formed through the acylation of a sphinganine (B43673) backbone by one of six ceramide synthases (CerS). C24:1-Dihydroceramide, characterized by a 24-carbon fatty acid with one double bond, is synthesized predominantly by Ceramide Synthase 2 (CerS2), which has a substrate preference for very-long-chain fatty acyl-CoAs.[1][2] The final step in the formation of C24:1-ceramide is the introduction of a 4,5-trans double bond into the sphingoid backbone of C24:1-DhCer, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1).[3][4]

Initially, dihydroceramides were thought to be biologically inactive intermediates. However, a growing body of research has demonstrated that the accumulation of specific dihydroceramide species, including C24:1-DhCer, has profound biological consequences.[5] This accumulation can be pharmacologically induced by inhibitors of DEGS1, such as the anti-cancer drug ABTL0812, leading to cytotoxic effects in cancer cells.[3][6] This guide will delve into the known biological functions of C24:1-DhCer, its role in disease, and the experimental approaches used to study this fascinating molecule.

Biosynthesis and Metabolism of C24:1-Dihydroceramide

The synthesis of C24:1-DhCer is a multi-step process that begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of sphinganine.

serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT c241_dhcer C24:1-Dihydroceramide sphinganine->c241_dhcer CerS2 c241_coa C24:1-CoA c241_cer C24:1-Ceramide c241_dhcer->c241_cer DEGS1

Caption: De novo synthesis pathway of C24:1-Dihydroceramide.

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain dihydroceramides, including C24:1-DhCer.[2] The subsequent conversion of C24:1-DhCer to C24:1-Ceramide by DEGS1 is a critical regulatory point. Inhibition of DEGS1 leads to the accumulation of C24:1-DhCer and a concomitant decrease in C24:1-Ceramide, shifting the balance of these two signaling molecules.

Biological Functions and Signaling Pathways

The accumulation of C24:1-DhCer is a potent cellular stressor, primarily through the induction of Endoplasmic Reticulum (ER) stress and autophagy.

Induction of Endoplasmic Reticulum (ER) Stress

A hallmark of C24:1-DhCer accumulation is the induction of the Unfolded Protein Response (UPR), a key indicator of ER stress. This is thought to occur due to the disruption of ER membrane homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. The accumulation of dihydroceramides has been shown to primarily activate the PERK and IRE1α arms of the UPR.[3][7]

Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP (DDIT3) and TRIB3.[3] The IRE1α pathway is activated through its autophosphorylation, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding.

c241_dhcer C24:1-Dihydroceramide Accumulation er_stress ER Stress c241_dhcer->er_stress perk PERK er_stress->perk ire1a IRE1α er_stress->ire1a eif2a p-eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP (DDIT3) atf4->chop trib3 TRIB3 atf4->trib3 apoptosis Apoptosis chop->apoptosis autophagy Autophagy trib3->autophagy xbp1s XBP1s ire1a->xbp1s xbp1s->autophagy

Caption: C24:1-Dihydroceramide-induced ER stress signaling.
Induction of Autophagy

The ER stress induced by C24:1-DhCer accumulation is a potent trigger for autophagy, a cellular process of self-digestion of cytoplasmic components.[5][8] This can be a pro-survival mechanism under certain conditions, but prolonged or excessive autophagy can lead to cell death, a phenomenon known as autophagic cell death or cytotoxic autophagy.[3][6] The anti-cancer drug ABTL0812 leverages this mechanism by inhibiting DEGS1, leading to the accumulation of dihydroceramides, including C24:1-DhCer, which in turn induces cytotoxic autophagy in cancer cells.[3][6] The induction of autophagy involves the formation of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagosome formation.[9]

c241_dhcer C24:1-Dihydroceramide Accumulation er_stress ER Stress (UPR) c241_dhcer->er_stress autophagy_init Autophagy Initiation er_stress->autophagy_init autophagosome Autophagosome Formation (LC3-I to LC3-II conversion) autophagy_init->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion with Lysosome degradation Degradation autolysosome->degradation cell_death Cytotoxic Autophagy/ Cell Death degradation->cell_death

Caption: C24:1-Dihydroceramide-induced autophagic pathway.

Role in Disease

The dysregulation of C24:1-DhCer levels has been implicated in several diseases.

  • Cancer: As mentioned, the accumulation of C24:1-DhCer is cytotoxic to cancer cells.[3][6][8] This has made DEGS1 a promising target for cancer therapy.[5]

  • Metabolic Diseases: Elevated plasma levels of very-long-chain dihydroceramides, including C24:1-DhCer, are associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes.

  • Neurodegenerative Diseases: Alterations in the levels of very-long-chain ceramides (B1148491) and their precursors have been observed in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[10][11] The accumulation of dihydroceramides due to DEGS1 dysfunction can lead to ER expansion and glial cell dysfunction, contributing to neurodegeneration.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to C24:1-Dihydroceramide from various studies.

Table 1: Fold-Change of C24:1-Dihydroceramide in Cancer Cells

Cell LineTreatmentFold-Change in C24:1-DhCerReference
MiaPaCa-2 (Pancreatic Cancer)ABTL0812 (6h)3.2-fold[6]
MiaPaCa-2 (Pancreatic Cancer)ABTL0812 (24h)5.6-fold[6]
U87MG (Glioblastoma)THC (6h)4.5-fold[8]

Table 2: C24:1-Dihydroceramide Levels in Human Plasma

ConditionC24:1-DhCer Concentration (ng/mL)Reference
Lean Individuals~120
Obese Individuals~180
Type 2 Diabetes~200

Detailed Experimental Protocols

Quantification of C24:1-Dihydroceramide by LC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.

sample Cell Pellet or Plasma extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction lc Liquid Chromatography (C18 column) extraction->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS quantification of C24:1-DhCer.
  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS and store at -80°C.

    • For plasma, use EDTA-anticoagulated samples stored at -80°C.

  • Lipid Extraction:

    • Perform a two-phase liquid-liquid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

    • Include an internal standard, such as a deuterated or C17-dihydroceramide, for accurate quantification.

    • Dry the organic phase under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for C24:1-DhCer and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for C24:1-DhCer and the internal standard.

    • Calculate the concentration of C24:1-DhCer based on a standard curve of known concentrations.

Assessment of Autophagy by Western Blot for LC3-II
  • Cell Lysis:

    • Treat cells with the compound of interest (e.g., a DEGS1 inhibitor). Include a vehicle control.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-30 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[12][13]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II indicates an increase in autophagosome formation.[12]

Measurement of ER Stress
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and control cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

  • PCR Amplification:

    • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.[14]

  • Gel Electrophoresis:

    • Run the PCR products on a high-resolution agarose (B213101) gel.

    • Unspliced XBP1 (uXBP1) will appear as a larger band, while spliced XBP1 (sXBP1) will be a smaller band. An increase in the sXBP1 band indicates IRE1α activation.[15][16]

  • Sample Preparation and Western Blotting:

    • Follow the same general procedure as for the LC3 Western blot.

    • Use a primary antibody specific for eIF2α phosphorylated at Serine 51.[17][18]

    • It is crucial to also probe a parallel blot or strip and re-probe the same blot with an antibody against total eIF2α to normalize for protein loading.[18]

  • Analysis:

    • An increase in the ratio of phosphorylated eIF2α to total eIF2α indicates PERK activation.

Conclusion

C24:1-Dihydroceramide has emerged from the shadow of its ceramide counterpart to be recognized as a critical bioactive lipid. Its accumulation, a consequence of DEGS1 inhibition, serves as a potent signal for cellular stress, leading to the activation of the unfolded protein response and autophagy. This newfound understanding of C24:1-DhCer's biological function has opened up new avenues for therapeutic intervention in a range of diseases, most notably cancer. The continued investigation into the precise molecular mechanisms by which C24:1-DhCer exerts its effects will undoubtedly uncover further complexities in the intricate network of sphingolipid signaling and may lead to the development of novel and targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of this important molecule.

References

C24:1-Dihydro-ceramide: A Technical Guide on its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of C24:1-Dihydro-ceramide (N-nervonoyl-D-erythro-sphinganine), a key intermediate in the de novo sphingolipid synthesis pathway. Historically regarded as a biologically inert precursor to ceramide, recent research has unveiled its significant roles in a multitude of cellular processes, including autophagy, endoplasmic reticulum (ER) stress, and cell growth regulation. Elevated levels of this compound are increasingly implicated in the pathophysiology of various diseases, such as cancer, type 2 diabetes, and cardiovascular conditions, positioning it as a critical molecule for researchers, scientists, and drug development professionals. This guide details its chemical structure, physical properties, metabolic pathways, and known biological functions, and provides established experimental protocols for its analysis.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules.[1] Within this class, dihydroceramides are metabolic intermediates in the de novo synthesis of ceramides (B1148491) and more complex sphingolipids.[2][3] They are formed by the acylation of a sphinganine (B43673) base and are distinguished from ceramides by the absence of a C4-trans-double bond in the sphingoid backbone.[1] For many years, dihydroceramides were considered inactive byproducts of ceramide synthesis. However, a growing body of evidence now demonstrates that these molecules, including the very-long-chain this compound, possess distinct biological activities and are implicated in diverse physiological and pathological processes.[2][3] This guide focuses specifically on this compound, summarizing its core characteristics and its emerging importance as a bioactive lipid.

Structure and Chemical Properties

This compound is a sphingolipid composed of a D-erythro-sphinganine (d18:0) backbone N-acylated with nervonic acid (24:1), a monounsaturated very-long-chain fatty acid. The nervonic acid is linked to the amino group of the sphinganine base via an amide bond. The single double bond in the acyl chain is typically in the cis (Z) configuration at the 15th carbon.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReferences
Systematic Name (15Z)-N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]-15-tetracosenamide[4][5]
Common Synonyms N-nervonoyl-D-erythro-sphinganine, C24:1 DHCer[6]
CAS Number 352518-80-0[4][6]
Molecular Formula C₄₂H₈₃NO₃[4][6][7]
Molecular Weight 650.11 g/mol [4][6][7]
Physical State Solid, powder[4][6]
Purity Typically >98%[4][5]
Storage Temperature -20°C[6]
SMILES String OC--INVALID-LINK--(NC(CCCCCCCCCCCCC/C=C\CCCCCCCC)=O)--INVALID-LINK--(O)CCCCCCCCCCCCCCC[6]
InChI Key YUULKFVZRXQHPM-ATHUGRIKSA-N[4][6]

Biosynthesis and Metabolism

This compound is synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[2] The process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of the sphinganine backbone. Subsequently, one of six ceramide synthase (CerS) enzymes acylates the sphinganine. CerS2 is primarily responsible for synthesizing very-long-chain (C22-C24) dihydroceramides, including this compound, by catalyzing the addition of nervonoyl-CoA.[8][9] The final step in the canonical pathway is the introduction of a double bond into the sphinganine backbone by the enzyme dihydroceramide (B1258172) desaturase 1 (DES1), converting this compound into C24:1-Ceramide.[2]

G cluster_synthesis De Novo Sphingolipid Synthesis (ER) n1 Serine + Palmitoyl-CoA n2 Sphinganine (d18:0) n1->n2 e1 CerS2 + Nervonoyl-CoA n2->e1 n3 This compound e2 DES1 n3->e2 n4 C24:1-Ceramide n5 Complex Sphingolipids (Golgi) n4->n5 e1->n3 e2->n4

Fig. 1: De Novo Synthesis of this compound.

Biological Functions and Signaling Pathways

The accumulation of dihydroceramides, often through the inhibition of DES1, triggers distinct signaling cascades. This compound has been specifically implicated in inducing ER stress, which in turn can activate autophagy.[2] This ER stress-mediated pathway can inhibit the pro-survival Akt/mTORC1 signaling axis, further promoting autophagy and, in some contexts, leading to apoptotic cell death.[2] This mechanism is particularly relevant in cancer biology, where inducing cytotoxic autophagy is a therapeutic strategy.

G cluster_pathway This compound Induced Signaling drug DES1 Inhibition (e.g., ABTL0812) dhcer C24:1 Dihydro-ceramide Accumulation drug->dhcer er_stress ER Stress dhcer->er_stress akt_mTOR Akt/mTORC1 Pathway er_stress->akt_mTOR inhibits autophagy Autophagy er_stress->autophagy akt_mTOR->autophagy inhibits death Cancer Cell Death autophagy->death

Fig. 2: Signaling pathway initiated by this compound accumulation.
Table 2: Summary of Biological Roles of this compound

Biological ProcessRole of this compoundReferences
Autophagy Accumulation induces autophagy via ER stress, particularly in cancer cells.[1][2]
ER Stress Elevated levels are a direct trigger for the unfolded protein response and ER stress.[2]
Cell Growth Can inhibit pro-growth signaling (e.g., Akt/mTORC1) and induce cell cycle arrest.[2]
Apoptosis Can promote programmed cell death, often as a consequence of sustained ER stress and autophagy.[2]
Insulin (B600854) Signaling Elevated plasma levels are correlated with insulin resistance.[2][10]
Immune Response Implicated in modulating immune cell function and inflammatory processes.[1][11]

Role in Health and Disease

The dysregulation of this compound levels is associated with several pathological states.

  • Cancer: The anti-tumoral drug ABTL0812 functions by inhibiting DES1, leading to a cytotoxic accumulation of dihydroceramides, including C24:1, in cancer cells.[2] This highlights the therapeutic potential of targeting this pathway.

  • Metabolic Diseases: Plasma levels of this compound are elevated in obese females and adolescents with type 2 diabetes (T2D) and correlate with insulin resistance.[2] It is also considered a potential biomarker for predicting the onset of T2D.[3] Similarly, increased levels are observed in the liver of patients with Non-alcoholic fatty liver disease (NAFLD).[2]

  • Cardiovascular Disease (CVD): The role in CVD is complex. Some studies show that C24:1-ceramide levels in the HDL-containing fraction of serum inversely correlate with ischemic heart disease.[12] However, other reports link circulating dihydroceramides to an increased risk of CVD and plaque instability, suggesting its role may be context-dependent.[10]

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of this compound in biological matrices.

This protocol is adapted from established methods for sphingolipid extraction.[13][14]

  • Sample Preparation: To 20 µL of serum or plasma in a borosilicate glass tube, add 10 µL of an internal standard mixture (containing a known concentration of a deuterated C24:1-Ceramide or similar standard).

  • Solvent Addition: Add 200 µL of a cold chloroform:methanol (B129727) (1:2, v/v) extraction solvent.

  • Extraction: Vortex the mixture vigorously for 10-20 seconds, followed by bath sonication for 30 minutes at room temperature.

  • Phase Separation & Collection: Centrifuge the samples at 13,000 x g for 10 minutes to pellet precipitated proteins and debris. Carefully collect the supernatant (which contains the lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Prior to analysis, reconstitute the dried lipid extract in 20-50 µL of a suitable solvent (e.g., methanol or the initial mobile phase of the LC gradient).

  • Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Mobile Phase B: acetonitrile/isopropanol with the same additives).

  • Mass Spectrometry: The analysis is performed on a tandem mass spectrometer, usually in positive ion mode using electrospray ionization (ESI). Quantification is achieved via Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. The transition is monitored for both the analyte and the internal standard.

G cluster_workflow Workflow for LC-MS/MS Quantification s1 Biological Sample (e.g., 20 µL Plasma) s2 Add Internal Standard (e.g., Deuterated Cer-d7) s1->s2 s3 Lipid Extraction (Chloroform:Methanol) s2->s3 s4 Dry Down (Nitrogen Stream) s3->s4 s5 Reconstitute in Solvent s4->s5 s6 LC-MS/MS Analysis (C18 Column, MRM) s5->s6 s7 Data Analysis (Quantification vs. Std.) s6->s7

Fig. 3: General experimental workflow for this compound quantification.
Ceramide Synthase 2 (CerS2) Activity Assay

This fluorescent assay measures the synthesis of this compound, a primary product of CerS2. The protocol is based on the methodology described by Kim et al.[8]

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM Sucrose, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT). Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µg of homogenate protein with a reaction buffer containing 10 µM NBD-sphinganine (fluorescent substrate) and 50 µM nervonoyl-CoA (C24:1-CoA).

  • Incubation: Incubate the reaction mixture with shaking at 37°C. The incubation time should be optimized but is typically between 60 and 120 minutes for very-long-chain dihydroceramide synthesis.

  • Lipid Extraction: Stop the reaction and extract the lipids using a Bligh-Dyer extraction as described in section 6.1.1.

  • Analysis: Separate the lipid extract using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Visualize and quantify the fluorescent product (NBD-C24:1-Dihydro-ceramide) using a fluorescence scanner or detector. The amount of product formed is indicative of CerS2 activity.

Conclusion

This compound has transitioned from being viewed as a simple metabolic precursor to a recognized bioactive lipid with significant signaling roles. Its involvement in fundamental cellular processes and its dysregulation in major human diseases, including cancer and metabolic disorders, underscore its importance. The continued development of precise analytical techniques and the exploration of its downstream effectors will be crucial for fully elucidating its biological functions and for leveraging this knowledge to develop novel diagnostic biomarkers and therapeutic interventions.

References

De Novo Biosynthesis of C24:1-Dihydroceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the de novo biosynthesis pathway of C24:1-dihydroceramide. Dihydroceramides are immediate precursors to ceramides (B1148491), a class of sphingolipids that are critical structural components of cellular membranes and function as key signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The C24:1 species, containing a monounsaturated very-long-acyl chain, is of particular interest due to its association with various physiological and pathological states. This document details the enzymatic cascade, substrate specificities, and regulatory mechanisms governing the synthesis of C24:1-dihydroceramide. Furthermore, it presents quantitative data in a structured format, provides detailed experimental protocols for the quantification of dihydroceramides, and includes visualizations of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction to De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a fundamental metabolic pathway that originates in the endoplasmic reticulum (ER). This pathway commences with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramides. These molecules are subsequently desaturated to form ceramides, the central hub of sphingolipid metabolism from which more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are derived. The acyl chain length of ceramides and dihydroceramides is a critical determinant of their biological function, and this diversity is primarily established by a family of six ceramide synthase enzymes (CerS), each exhibiting specificity for acyl-CoAs of defined chain lengths.

The Enzymatic Pathway of C24:1-Dihydroceramide Synthesis

The de novo synthesis of C24:1-dihydroceramide is a multi-step process involving several key enzymes primarily located in the endoplasmic reticulum.

Step 1: Formation of 3-Ketosphinganine The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step in sphingolipid biosynthesis[1][2][3][4].

Step 2: Reduction to Sphinganine (B43673) Subsequently, 3-Ketosphinganine Reductase (KSR) reduces 3-ketosphinganine to sphinganine (also known as dihydrosphingosine)[1][2][5].

Step 3: Acylation of Sphinganine by Ceramide Synthase 2 (CerS2) The defining step for the synthesis of C24:1-dihydroceramide is the N-acylation of sphinganine. This reaction is catalyzed by Ceramide Synthase 2 (CerS2) . CerS2 exhibits a high degree of specificity for very-long-chain acyl-CoAs, particularly C22-CoA and C24-CoA, including the monounsaturated C24:1-CoA[6][7][8][9][10]. The product of this reaction is C24:1-dihydroceramide.

Step 4: Precursor Synthesis - Elongation of Very-Long-Chain Fatty Acids The substrate for CerS2, C24:1-CoA, is itself synthesized through the fatty acid elongation pathway. The enzyme Elongase of Very-Long-Chain Fatty Acids 1 (ELOVL1) is crucial for the production of C24 acyl-CoAs. ELOVL1 demonstrates high activity towards saturated and monounsaturated C20- and C22-CoAs, making it essential for the synthesis of the C24:1-CoA required for C24:1-dihydroceramide production[11][12][13]. There is evidence of regulatory coordination between ELOVL1 and CerS2 to ensure the efficient utilization of the synthesized C24-CoA[11][12][13].

Step 5: Desaturation to C24:1-Ceramide While this guide focuses on C24:1-dihydroceramide, it is important to note the subsequent step. Dihydroceramide (B1258172) Desaturase 1 (DEGS1) introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide[1][14][15][16][17].

Signaling Pathway Diagram

De_Novo_Biosynthesis_of_C24_1_Dihydroceramide cluster_ER Endoplasmic Reticulum cluster_Elongation Fatty Acid Elongation Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine KSR C24_1_Dihydroceramide C24_1_Dihydroceramide Sphinganine->C24_1_Dihydroceramide CerS2 C24_1_Ceramide C24_1_Ceramide C24_1_Dihydroceramide->C24_1_Ceramide DEGS1 SPT SPT KSR KSR CerS2 CerS2 DEGS1 DEGS1 C24_1_CoA C24_1_CoA C24_1_CoA->C24_1_Dihydroceramide CerS2 C22_1_CoA C22_1_CoA C22_1_CoA->C24_1_CoA ELOVL1 ELOVL1 ELOVL1

De novo biosynthesis pathway of C24:1-dihydroceramide.

Quantitative Data

The following tables summarize quantitative data related to the abundance and synthesis of C24:1-dihydroceramide and related molecules.

Table 1: Ceramide Synthase Acyl-CoA Specificity

Ceramide SynthasePrimary Acyl-CoA SubstratesReference(s)
CerS1C18:0-CoA[7][9]
CerS2 C22-CoA to C24-CoA [6][7][8][9]
CerS3C26-CoA and higher[7][9]
CerS4C18-CoA, C20-CoA[7]
CerS5C16:0-CoA[7][9]
CerS6C16:0-CoA[7][9]

Table 2: Relative Abundance of Ceramide Species in Mouse Tissues

TissueC16-Ceramide (%)C24:0/C24:1-Ceramide (%)Reference(s)
Lung (WT)~18%High abundance[7]
Lung (CerS2-null)>80%Greatly reduced[7]

Table 3: Impact of CerS2 Deficiency on Dihydroceramide Levels in Mouse Lung

Dihydroceramide SpeciesGenotypeRelative LevelReference(s)
C16-dihydroceramideCerS2-nullTen-fold increase[7]

Experimental Protocols

The quantification of C24:1-dihydroceramide is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized, detailed protocol based on methodologies reported in the literature.

Quantification of Dihydroceramides by LC-MS/MS

Objective: To extract and quantify C24:1-dihydroceramide from biological samples (cells, tissues, or plasma).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Internal Standard (e.g., C17:0-dihydroceramide or a deuterated C24:1-dihydroceramide standard)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Autosampler vials

  • UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen samples on ice.

    • For cell pellets or tissue homogenates, record the protein concentration or cell number for normalization.

    • To a known amount of sample (e.g., 50 µL of plasma or cell lysate), add the internal standard to correct for extraction efficiency and instrument variability.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the sample, add a mixture of chloroform:methanol (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture[18].

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8, which will induce phase separation.

    • Vortex again for 1-2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of mobile phase A and B.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column suitable for lipid analysis.

      • Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid[6][19].

      • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 4:3, v/v) with 10 mM ammonium formate and 0.1% formic acid[6][19].

      • Run a gradient elution from a lower to a higher percentage of Mobile Phase B to separate the different lipid species. A typical gradient might run for 10-15 minutes.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify C24:1-dihydroceramide and the internal standard. The MRM transition for dihydroceramides typically involves the precursor ion [M+H]+ and a common fragment ion corresponding to the sphingoid backbone (e.g., m/z 266 for sphinganine)[20].

  • Data Analysis:

    • Integrate the peak areas for C24:1-dihydroceramide and the internal standard.

    • Calculate the ratio of the peak area of C24:1-dihydroceramide to the peak area of the internal standard.

    • Quantify the amount of C24:1-dihydroceramide by comparing the peak area ratio to a standard curve generated with known amounts of C24:1-dihydroceramide.

    • Normalize the final concentration to the initial amount of sample (e.g., protein concentration, cell number, or volume of plasma).

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection Sample Collection (Cells, Tissue, Plasma) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Internal_Standard->Lipid_Extraction Drying Dry Down Under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Peak Integration, Normalization) LC_MS_MS->Data_Analysis

References

An In-depth Technical Guide to the Enzymes of C24:1-Dihydroceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymes involved in the metabolism of C24:1-dihydroceramide, a key intermediate in the synthesis of very-long-chain sphingolipids. Understanding the function and regulation of these enzymes is critical for research into the roles of specific sphingolipid species in health and disease, and for the development of novel therapeutics targeting these pathways.

Core Enzymes and Metabolic Pathways

The metabolism of C24:1-dihydroceramide is primarily governed by two key enzymes: Ceramide Synthase 2 (CerS2) for its synthesis, and Dihydroceramide (B1258172) Desaturase 1 (DEGS1) for its conversion to C24:1-ceramide.

Synthesis of C24:1-Dihydroceramide:

C24:1-dihydroceramide is synthesized in the endoplasmic reticulum through the N-acylation of a sphinganine (B43673) backbone with a nervonoyl-CoA (C24:1-CoA). This reaction is catalyzed by Ceramide Synthase 2 (CerS2) . CerS2 exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, particularly those with 22 to 24 carbon atoms.[1][2][3][4][5][6]

Conversion to C24:1-Ceramide:

Following its synthesis, C24:1-dihydroceramide is desaturated by Dihydroceramide Desaturase 1 (DEGS1) , also located in the endoplasmic reticulum.[7][8] This enzyme introduces a critical double bond at the 4,5-position of the sphinganine backbone, converting C24:1-dihydroceramide into C24:1-ceramide.[7][8] This final step is crucial for the formation of the bioactive lipid, ceramide.

Degradation Pathway:

While C24:1-dihydroceramide itself is primarily a metabolic intermediate, its product, C24:1-ceramide, can be further metabolized. Ceramides (B1148491) can be broken down by ceramidases to yield sphingosine (B13886) and a fatty acid. This sphingosine can then be recycled through the salvage pathway to reform ceramides or be phosphorylated to the signaling molecule sphingosine-1-phosphate (S1P).

Below is a diagram illustrating the core metabolic pathway involving C24:1-dihydroceramide.

C24_1_Dihydroceramide_Metabolism cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_desaturation Desaturation (Endoplasmic Reticulum) cluster_degradation Further Metabolism Sphinganine Sphinganine C24_1_Dihydroceramide C24:1-Dihydroceramide Sphinganine->C24_1_Dihydroceramide CerS2 Nervonoyl_CoA Nervonoyl-CoA (C24:1-CoA) Nervonoyl_CoA->C24_1_Dihydroceramide C24_1_Ceramide C24:1-Ceramide C24_1_Dihydroceramide->C24_1_Ceramide DEGS1 CerS2 Ceramide Synthase 2 (CerS2) Sphingosine Sphingosine C24_1_Ceramide->Sphingosine Ceramidase Fatty_Acid Nervonic Acid (C24:1) C24_1_Ceramide->Fatty_Acid DEGS1 Dihydroceramide Desaturase 1 (DEGS1) Ceramidase Ceramidase CerS2_Assay_Workflow Start Start Prepare_Homogenates Prepare cell or tissue homogenates Start->Prepare_Homogenates Incubate Incubate homogenates with NBD-sphinganine and C24:1-CoA Prepare_Homogenates->Incubate Stop_Reaction Stop reaction with chloroform/methanol Incubate->Stop_Reaction Lipid_Extraction Perform Bligh-Dyer lipid extraction Stop_Reaction->Lipid_Extraction TLC_Separation Separate lipids by TLC Lipid_Extraction->TLC_Separation Quantify Quantify fluorescent product (NBD-C24:1-dihydroceramide) TLC_Separation->Quantify End End Quantify->End DEGS1_Assay_Workflow Start Start Prepare_Microsomes Prepare rat liver microsomes Start->Prepare_Microsomes Incubate Incubate microsomes with substrate and NADH Prepare_Microsomes->Incubate Prepare_Substrate Prepare tritiated dihydroceramide substrate Prepare_Substrate->Incubate Separate_Water Separate tritiated water from substrate using a C18 column Incubate->Separate_Water Quantify Quantify radioactivity in the eluate (scintillation counting) Separate_Water->Quantify End End Quantify->End LCMS_Workflow Start Start Sample_Preparation Sample homogenization and protein precipitation Start->Sample_Preparation Lipid_Extraction Lipid extraction (e.g., Bligh-Dyer) Sample_Preparation->Lipid_Extraction LC_Separation Chromatographic separation (e.g., C18 reverse-phase) Lipid_Extraction->LC_Separation MS_Detection Mass spectrometric detection (e.g., MRM mode) LC_Separation->MS_Detection Data_Analysis Data analysis and quantification MS_Detection->Data_Analysis End End Data_Analysis->End Signaling_Pathway cluster_outcomes Cellular Outcomes C24_1_Dihydroceramide C24:1-Dihydroceramide C24_1_Ceramide C24:1-Ceramide C24_1_Dihydroceramide->C24_1_Ceramide DEGS1 DEGS1 DEGS1 Apoptosis Apoptosis C24_1_Ceramide->Apoptosis Cell_Migration Cell Migration C24_1_Ceramide->Cell_Migration Inflammation Inflammation C24_1_Ceramide->Inflammation Senescence Senescence C24_1_Ceramide->Senescence

References

The Lynchpin of Sphingolipid Homeostasis: A Technical Guide to C24:1-Dihydro-ceramide's Role in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical role of C24:1-Dihydro-ceramide (C24:1-dhCer) in the intricate network of sphingolipid metabolism. Often considered an inert precursor, emerging evidence positions this very-long-chain dihydroceramide (B1258172) as a pivotal bioactive lipid, orchestrating fundamental cellular processes and implicated in the pathophysiology of numerous diseases. This document provides a comprehensive overview of C24:1-dhCer's metabolic pathways, its impact on cellular signaling, and detailed methodologies for its study, serving as an essential resource for the scientific and drug development communities.

The Metabolic Crossroads of this compound

C24:1-dhCer occupies a central position in the de novo sphingolipid synthesis pathway. Its formation and subsequent conversion are tightly regulated by a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum (ER).

Synthesis: The Role of Ceramide Synthases

The synthesis of C24:1-dhCer is initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[1][2] The resulting 3-ketosphinganine is reduced to sphinganine (B43673). Subsequently, one of the six mammalian ceramide synthases (CerS) acylates sphinganine with a fatty acyl-CoA. Specifically, Ceramide Synthase 2 (CerS2) exhibits a preference for very-long-chain fatty acyl-CoAs, including C24:1-CoA, leading to the formation of C24:1-dhCer.[3]

Desaturation: The Gateway to Ceramide

C24:1-dhCer is the direct precursor to C24:1-ceramide. This conversion is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1) , which introduces a critical trans double bond at the 4,5-position of the sphingoid backbone.[4][5] This desaturation step is a crucial regulatory point, as it marks the transition from the generally less bioactive dihydroceramides to the highly bioactive ceramides.

Degradation and Downstream Metabolism

While the primary fate of C24:1-dhCer is its conversion to C24:1-ceramide, its accumulation, often due to the inhibition of DEGS1, can trigger significant cellular events. The degradation of sphingolipids ultimately occurs in the lysosomes, but the immediate downstream metabolites of C24:1-dhCer within the synthetic pathway are C24:1-ceramide and subsequently more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

Quantitative Insights into this compound

The concentration of C24:1-dhCer can fluctuate significantly in various physiological and pathological states. Its quantification provides a valuable biomarker for disease and a measure of metabolic dysregulation.

ConditionTissue/Cell TypeChange in C24:1-dhCer LevelReference
Type 2 Diabetes Serum/PlasmaSignificantly Increased[4][6]
Obesity Serum/PlasmaSignificantly Increased[4]
Cancer (in response to ABTL0812) Cancer CellsSpecific Increase[5]
Aging Serum Extracellular VesiclesIncreased (as C24:1-Cer)[7]

Cellular Signaling Pathways Modulated by this compound

Accumulation of C24:1-dhCer is not a passive event. It actively triggers distinct signaling cascades, profoundly impacting cell fate.

Endoplasmic Reticulum (ER) Stress

An increase in the cellular pool of dihydroceramides, including C24:1-dhCer, can induce ER stress.[5] This is a condition where the protein folding capacity of the ER is overwhelmed, leading to the activation of the Unfolded Protein Response (UPR).

ER_Stress_Pathway C24_1_dhCer This compound Accumulation ER_Stress ER Stress C24_1_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s CHOP CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 XBP1s->CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Autophagy_Pathway C24_1_dhCer This compound Accumulation ER_Stress ER Stress C24_1_dhCer->ER_Stress Akt_mTORC1 Akt/mTORC1 Pathway C24_1_dhCer->Akt_mTORC1 Inhibition Autophagy Autophagy ER_Stress->Autophagy Akt_mTORC1->Autophagy Inhibition LC3_II LC3-I to LC3-II Conversion Autophagy->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Cell_Fate Cell Survival or Death Autophagosome->Cell_Fate LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cell Pellet) Spike Spike with Internal Standard (e.g., C17:0-dhCer) Sample->Spike Extract Lipid Extraction (Bligh & Dyer or similar) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject onto LC Column (e.g., C18 reverse phase) Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of C24:1-dhCer Calibrate->Quantify

References

The Cellular Landscape of C24:1-Dihydroceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, once considered mere inactive precursors to ceramides (B1148491), are now recognized as critical bioactive lipids involved in a spectrum of cellular processes, including autophagy, cell growth, and stress responses. Among the various acyl-chain species, C24:1-dihydroceramide is of particular interest due to its prevalence and association with the formation of very-long-chain sphingolipids, which are integral components of specialized membrane domains. Understanding the precise cellular and subcellular localization of C24:1-dihydroceramide is paramount for elucidating its physiological functions and its role in pathology. This technical guide provides a comprehensive overview of the cellular distribution of C24:1-dihydroceramide, details the experimental methodologies used for its localization, and presents available data in a structured format to aid researchers and drug development professionals in this field.

Primary Cellular Localization of Dihydroceramides

The synthesis and trafficking of dihydroceramides, including the C24:1 species, are tightly regulated and compartmentalized within the cell. The primary organelles involved are the endoplasmic reticulum and the Golgi apparatus, with subsequent distribution to other cellular membranes.

  • Endoplasmic Reticulum (ER): The de novo synthesis of dihydroceramides occurs on the cytosolic leaflet of the ER.[1][2][3] This process begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of sphinganine (B43673) by ceramide synthases (CerS) to form dihydroceramide (B1258172).[1][2] Specifically, CerS2 is the primary enzyme responsible for the synthesis of C24 and C24:1 ceramides and dihydroceramides.[4] The ER, therefore, represents the initial hub for C24:1-dihydroceramide production.

  • Golgi Apparatus: Following their synthesis in the ER, dihydroceramides are transported to the Golgi apparatus.[1][5][6] This transport can occur through vesicular trafficking or via protein-mediated transfer, such as that facilitated by the ceramide transfer protein (CERT), although CERT shows lower efficiency for very-long-chain species like C24:1.[3][7] Within the Golgi, dihydroceramides serve as substrates for the synthesis of more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramides.[1] Furthermore, the desaturation of dihydroceramide to ceramide, a critical step in sphingolipid metabolism, is also localized to the Golgi.[1][5]

  • Mitochondria: There is growing evidence for the presence and functional significance of sphingolipids, including ceramides and their precursors, within mitochondria.[8] Ceramides can be transferred from the ER to mitochondria via mitochondria-associated membranes (MAMs).[8] While direct quantitative data for C24:1-dihydroceramide in mitochondria is sparse, the accumulation of dihydroceramides, in general, has been linked to the modulation of mitochondrial function and apoptotic pathways.[2]

  • Plasma Membrane: Dihydroceramides are components of the plasma membrane, where they influence its biophysical properties.[2] Membranes containing dihydroceramides are generally less fluid than those containing ceramides due to the absence of the 4,5-trans double bond, which affects their packing ability.[1][2] C24:1-dihydroceramide, as a precursor to C24:1-ceramide and other complex sphingolipids, contributes to the composition of specialized membrane microdomains, often referred to as lipid rafts.[4][9][10]

  • Other Subcellular Locations: Fluorescently labeled dihydroceramide analogs have also been observed in lysosomes and endosomes, although the localization can be influenced by the nature of the fluorescent probe used.[11][12]

Experimental Protocols for Determining Cellular Localization

Several advanced techniques are employed to investigate the subcellular distribution of C24:1-dihydroceramide. Each method offers unique advantages and has its own set of considerations.

Fluorescent Lipid Analogs and Confocal Microscopy

This approach utilizes synthetic dihydroceramide analogs coupled to fluorescent dyes to visualize their trafficking and accumulation in living or fixed cells.

Methodology:

  • Probe Selection: Choose a suitable fluorescently labeled C24:1-dihydroceramide analog. Common fluorophores include Nitrobenzoxadiazole (NBD), Boron-dipyrromethene (BODIPY), and Coumarin derivatives (COUPY).[11][12] It is crucial to note that the fluorophore itself can influence the subcellular distribution of the lipid analog.[11][12]

  • Cell Culture and Labeling: Plate cells on glass-bottom dishes suitable for microscopy. Incubate the cells with the fluorescent dihydroceramide analog at an appropriate concentration and for a specific duration. These parameters need to be optimized for each cell type and probe.

  • Co-localization Studies: To identify the organelles where the dihydroceramide analog accumulates, co-stain the cells with organelle-specific fluorescent markers (e.g., ER-Tracker, Mito-Tracker, Golgi-Stain).

  • Confocal Microscopy: Acquire images using a confocal laser scanning microscope. This allows for the optical sectioning of the cells, providing high-resolution images of the subcellular distribution of the fluorescent probe.

  • Image Analysis: Analyze the acquired images to determine the degree of co-localization between the fluorescent dihydroceramide analog and the organelle-specific markers.

Mass Spectrometry Imaging (MSI)

MSI, particularly Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), is a powerful label-free technique that allows for the visualization of the spatial distribution of specific lipid species directly in tissue sections.[13][14][15][16][17]

Methodology:

  • Tissue Preparation: Obtain fresh-frozen tissue sections and mount them on conductive slides.

  • Matrix Application: Apply a suitable matrix (e.g., 1,5-diaminonaphthalene) uniformly over the tissue section. The matrix is crucial for absorbing the laser energy and facilitating the desorption and ionization of the lipid molecules.[14]

  • MALDI-IMS Analysis: Analyze the tissue section using a MALDI imaging mass spectrometer. The laser is rastered across the tissue, and a mass spectrum is acquired at each position.

  • Data Analysis: Generate ion-density maps for the specific m/z value corresponding to C24:1-dihydroceramide. These maps reveal the spatial distribution of the lipid within the tissue architecture.[15]

  • Structural Confirmation: To confirm the identity of the detected lipid, on-tissue tandem mass spectrometry (MS/MS) or enzymatic digestions (e.g., with ceramidase) can be performed.[15][18]

Genetically-Encoded Fluorescent Probes

This emerging technology utilizes proteins that specifically bind to ceramides and are fused to a fluorescent protein. These probes can be expressed in cells to report the dynamic localization of their target lipids in real-time.

Methodology:

  • Probe Design and Validation: Develop or obtain a genetically encoded probe with high specificity for ceramides. The CA3 cysteine-rich domain of the pseudokinase KSR1 is one such domain that has been explored for this purpose.[19][20] The probe's specificity for dihydroceramides versus ceramides needs to be carefully characterized.

  • Cell Transfection: Transfect the cells of interest with a plasmid encoding the fluorescent ceramide-binding probe.

  • Live-Cell Imaging: Image the transfected cells using a fluorescence microscope to observe the subcellular localization of the probe.

  • Perturbation Studies: Treat the cells with agents that modulate ceramide/dihydroceramide levels (e.g., ceramide synthase inhibitors) to validate that the probe's localization responds to changes in the target lipid concentration.[20]

Subcellular Fractionation and Lipidomics

This biochemical approach involves the physical separation of different organelles, followed by the extraction and quantification of lipids from each fraction.

Methodology:

  • Cell Lysis and Homogenization: Harvest cells and gently lyse them to release their organelles.

  • Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes which include ER and Golgi).

  • Lipid Extraction: Extract the lipids from each organelle fraction using established methods (e.g., Bligh-Dyer or Folch extraction).

  • Mass Spectrometry-based Quantification: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the amount of C24:1-dihydroceramide in each fraction.[21]

Quantitative Data on C24:1-Dihydroceramide Distribution

While a significant body of qualitative data exists for the localization of dihydroceramides, precise quantitative data for the C24:1 species across different subcellular compartments is still emerging. The available information is often presented as relative abundances or changes in response to specific stimuli.

Experimental ApproachOrganelle/CompartmentFindings for Dihydroceramides (including C24:1 where specified)Reference(s)
Fluorescent Analogs Endoplasmic ReticulumAccumulation of certain stereoisomers of fluorescent dihydroceramide analogs.[5][22][5],[22]
Golgi ApparatusThe D,erythro stereoisomer of fluorescent dihydroceramide localizes to the Golgi.[5][22][5],[22]
Lysosomes/EndosomesSome fluorescent probes for dihydroceramides accumulate in these compartments.[11][12][11],[12]
Mass Spectrometry Imaging Kidney Cortex and MedullaDifferential distribution of C24:1 ceramide (a direct metabolite of C24:1-dihydroceramide) has been observed in a mouse model of Farber disease.[15][18][15],[18]
Subcellular Fractionation Endoplasmic ReticulumPrimary site of de novo synthesis of all dihydroceramides.[1][2][3][1],[2],[3]
Golgi ApparatusSite of conversion to complex sphingolipids and desaturation to ceramide.[1][6][6],[1]

Visualizing Key Pathways and Workflows

De Novo Sphingolipid Biosynthesis Pathway

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR DHCer C24:1-Dihydroceramide Sphinganine->DHCer CerS2 (C24:1-CoA) Transport Transport (Vesicular or Protein-mediated) DHCer->Transport DHCer_Golgi C24:1-Dihydroceramide Cer C24:1-Ceramide DHCer_Golgi->Cer DEGS1 Complex_DHSph Complex Dihydro-Sphingolipids (e.g., Dihydrosphingomyelin) DHCer_Golgi->Complex_DHSph Further Metabolism / Transport Further Metabolism / Transport Cer->Further Metabolism / Transport Complex_DHSph->Further Metabolism / Transport Transport->DHCer_Golgi G Tissue_Section 1. Fresh-Frozen Tissue Section Matrix_App 2. Matrix Application Tissue_Section->Matrix_App MALDI_IMS 3. MALDI-IMS Analysis Matrix_App->MALDI_IMS Data_Acq 4. Acquisition of Mass Spectra per Pixel MALDI_IMS->Data_Acq Ion_Map 5. Generation of Ion-Density Map for C24:1-Dihydroceramide (m/z) Data_Acq->Ion_Map Confirmation 6. Structural Confirmation (MS/MS) Ion_Map->Confirmation Localization_Map 7. Final Localization Map Confirmation->Localization_Map

References

C24:1-Dihydro-ceramide: An In-depth Technical Guide on its Role in Membrane Biophysics and Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C24:1-Dihydro-ceramide (N-nervonoyl-sphinganine) is a very-long-chain dihydro-sphingolipid that serves as a crucial intermediate in the de novo synthesis of C24:1 ceramide, a significant component of myelin and other biological membranes. While often considered a mere precursor, emerging research highlights the intrinsic biological activities of dihydroceramides, including their influence on membrane biophysics and their involvement in cellular signaling pathways, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the current understanding of this compound's role in membrane structure and function, details relevant experimental protocols for its study, and explores its implications in cellular signaling and as a potential therapeutic target.

The Role of this compound in Membrane Biophysics and Fluidity

The biophysical properties of a cell membrane are profoundly influenced by its lipid composition. This compound, with its very-long-chain (C24) nervonoyl acyl group and a saturated sphinganine (B43673) base, possesses distinct structural features that dictate its behavior within a lipid bilayer.

2.1 Impact on Membrane Fluidity and Order:

Compared to their ceramide counterparts, dihydroceramides generally have a less pronounced ordering effect on fluid membranes due to the absence of the C4-C5 trans double bond in the sphingoid base. This double bond in ceramides (B1148491) contributes to a more rigid and planar conformation, promoting stronger interactions with neighboring lipids. However, the very-long-chain nature of the C24:1 acyl group in this compound introduces a significant asymmetry to the molecule. This can lead to complex effects on membrane packing.

Studies on the closely related C24:1 ceramide have shown that while it has a lower ability to form ordered gel domains compared to saturated ceramides, it can still induce phase separation in fluid membranes.[1][2] The presence of the cis double bond in the nervonoyl chain introduces a kink, which can disrupt tight packing with saturated phospholipids (B1166683) but may facilitate unique interactions within the bilayer. It is plausible that this compound exhibits similar, albeit less pronounced, effects on membrane order.

2.2 Interdigitation and Membrane Morphology:

A key feature of very-long-chain sphingolipids like this compound is their propensity to form interdigitated phases within a lipid bilayer.[3] Interdigitation occurs when the long acyl chain of the sphingolipid extends across the midplane of the opposing leaflet of the membrane. This phenomenon, driven by the hydrophobic mismatch between the very-long-chain C24:1 group and the shorter acyl chains of typical phospholipids, can lead to significant alterations in membrane thickness and curvature, potentially promoting the formation of non-lamellar structures such as tubules.[4][5]

Data Presentation: Biophysical Properties of this compound and Related Lipids

Direct quantitative biophysical data for this compound is limited in the current literature. The following tables summarize available data for the closely related C24:1 ceramide and other relevant lipids to provide a comparative context for understanding the likely properties of this compound.

Table 1: Phase Transition Temperatures of C24:1 Ceramide and Related Sphingolipids

Lipid SpeciesMain Phase Transition Temperature (Tm)Notes
C24:1 Ceramide (Nervonoyl)~52°C (broad transition)Exhibits a transition from a mixed interdigitated gel phase to a partially interdigitated gel phase around 20°C.[5]
C24:1 Sulfatide~27.5°C (broad thermal events)Forms non-interdigitated lamellar structures.[6]

Table 2: Effects of C24:1 Ceramide on Model Membrane Properties

PropertyObservationModel SystemReference
Membrane Fluidity Lower ability to form gel domains compared to saturated ceramides.POPC vesicles[1]
Domain Formation Forms segregated gel domains.DOPC/Sphingomyelin/Cholesterol bilayers[7]
Membrane Stiffness Lower stiffening effect compared to C16:0 ceramide.DOPC/Sphingomyelin/Cholesterol bilayers[7]

Table 3: Lateral Diffusion Coefficients of Lipids in Model Membranes (for reference)

Lipid/ProbeDiffusion Coefficient (D) (μm²/s)Membrane SystemReference
DOPC8.4 ± 0.4DOPC bilayer (from MD simulations)[8]
Atto550-DMPE (fast)4.27 ± 0.13Supported lipid bilayer[9]
Atto550-DMPE (slow)0.08 ± 0.05Supported lipid bilayer[9]

Note: The diffusion of this compound is expected to be slower than that of phospholipids due to its larger size and potential for stronger intermolecular interactions, though specific data is not currently available.

Signaling Pathways Involving this compound

The accumulation of dihydroceramides, including this compound, is increasingly recognized as a critical cellular stress signal. This is primarily due to the inhibition or dysfunction of dihydroceramide (B1258172) desaturase 1 (DEGS1), the enzyme responsible for converting dihydroceramides to ceramides.

4.1 De Novo Synthesis and Conversion to Ceramide:

This compound is synthesized in the endoplasmic reticulum (ER) by ceramide synthase 2 (CerS2), which has a preference for very-long-chain fatty acyl-CoAs like nervonoyl-CoA.[10][11] Subsequently, DEGS1 introduces a double bond into the sphinganine backbone to form C24:1-ceramide.[12][13]

G cluster_ER Endoplasmic Reticulum sphinganine Sphinganine cers2 CerS2 (Ceramide Synthase 2) nervonoyl_coa Nervonoyl-CoA (C24:1) dhcer This compound degs1 DEGS1 (Dihydroceramide Desaturase 1) cer C24:1-Ceramide degs1->cer Desaturation cers2->dhcer Acylation

De novo synthesis of this compound.

4.2 Induction of ER Stress and the Unfolded Protein Response (UPR):

An imbalance in the dihydroceramide-to-ceramide ratio, particularly the accumulation of dihydroceramides, can lead to ER stress and activation of the Unfolded Protein Response (UPR).[14][15] This is thought to be due to alterations in the biophysical properties of the ER membrane, which can impair the function of ER-resident proteins involved in protein folding and quality control. The accumulation of this compound, due to its very-long-chain nature, may particularly disrupt ER membrane homeostasis.

G dhcer_accum This compound Accumulation er_stress ER Stress dhcer_accum->er_stress Disrupts ER membrane homeostasis upr Unfolded Protein Response (UPR) er_stress->upr autophagy Autophagy upr->autophagy Pro-survival or pro-death apoptosis Apoptosis upr->apoptosis Prolonged stress

Dihydroceramide accumulation and cellular stress.

4.3 Role in Apoptosis:

While ceramides are generally considered pro-apoptotic, dihydroceramides can have a more complex role. Some studies suggest that dihydroceramides can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[16][17] However, prolonged ER stress resulting from dihydroceramide accumulation can ultimately trigger apoptosis.[18][19] The specific contribution of this compound to apoptosis is likely context-dependent, influenced by the overall cellular lipid profile and the status of other signaling pathways.

Experimental Protocols

Studying the biophysical effects of this compound typically involves the use of model membrane systems, such as liposomes, and various biophysical techniques.

5.1 General Experimental Workflow:

G start Start lipid_prep Prepare Lipid Stock Solutions (e.g., in Chloroform/Methanol) start->lipid_prep liposome_form Form Liposomes (e.g., Thin-film hydration, extrusion) lipid_prep->liposome_form analysis Biophysical Analysis liposome_form->analysis dsc DSC analysis->dsc Thermal properties laurdan Laurdan GP analysis->laurdan Membrane fluidity nmr Solid-State NMR analysis->nmr Molecular order end End dsc->end laurdan->end nmr->end

Workflow for biophysical analysis of this compound.

5.2 Protocol for Laurdan Generalized Polarization (GP) Assay:

This protocol is for assessing membrane fluidity in liposomes containing this compound.

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture in a glass vial containing the desired molar ratio of a host phospholipid (e.g., POPC) and this compound dissolved in chloroform/methanol.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipid mixture.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).

    • Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer with excitation set at 350 nm.

    • Record the emission intensities at 440 nm (I₄₄₀, characteristic of the ordered phase) and 490 nm (I₄₉₀, characteristic of the disordered phase).[20][21]

    • Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[20][21]

    • Higher GP values indicate lower membrane fluidity (higher order).

5.3 Protocol for Differential Scanning Calorimetry (DSC):

This protocol is for determining the phase transition temperature (Tm) of liposomes containing this compound.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating the lipid film (as described in 5.2.1) with buffer.

    • Transfer a precise amount of the liposome suspension into a DSC sample pan.

    • Use an equal volume of buffer in the reference pan.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the expected Tm.[6][22][23]

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

5.4 Protocol for Solid-State NMR Spectroscopy:

This protocol provides a general framework for studying the molecular order of this compound in model membranes using deuterium (B1214612) (²H) NMR.

  • Sample Preparation:

    • Synthesize or obtain ²H-labeled this compound (deuterated at a specific position on the acyl chain or sphingoid base).

    • Prepare multilamellar vesicles (MLVs) containing the ²H-labeled this compound and the host phospholipid.

    • Pellet the MLVs by ultracentrifugation and transfer the hydrated lipid pellet to an NMR rotor.

  • NMR Data Acquisition:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The quadrupolar splitting (Δνq) in the resulting Pake doublet spectrum is directly proportional to the order parameter (S_CD) of the C-²H bond.

  • Data Analysis:

    • Measure the quadrupolar splitting from the spectrum.

    • Calculate the order parameter using the equation: S_CD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.

    • A larger order parameter indicates a more ordered and less mobile lipid environment.

Implications for Drug Development

The central role of this compound in sphingolipid metabolism and its involvement in cellular stress responses make it and its related enzymes attractive targets for therapeutic intervention.

  • Ceramide Synthase 2 (CerS2): As the primary enzyme responsible for the synthesis of this compound, inhibition of CerS2 could be a strategy to modulate the levels of very-long-chain ceramides and dihydroceramides.[10][11] This may be relevant in diseases characterized by an overproduction of these lipids.

  • Dihydroceramide Desaturase 1 (DEGS1): Inhibition of DEGS1 leads to the accumulation of dihydroceramides and a depletion of ceramides.[12][13] This could be a therapeutic approach in diseases where ceramide levels are pathologically elevated. Conversely, enhancing DEGS1 activity might be beneficial in conditions associated with dihydroceramide accumulation, such as certain genetic leukodystrophies.[14][15]

The development of specific modulators of CerS2 and DEGS1 activity holds promise for the treatment of a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Conclusion

This compound is more than just a metabolic intermediate; it is a bioactive lipid with the potential to significantly influence the biophysical properties of cell membranes and participate in critical cellular signaling pathways. Its very-long-chain and unsaturated acyl group confer unique properties that can modulate membrane fluidity, promote interdigitation, and alter membrane morphology. The accumulation of this compound can trigger ER stress and the UPR, linking lipid metabolism to cellular homeostasis and disease. Further research into the specific biophysical and signaling roles of this compound will undoubtedly uncover new insights into membrane biology and may pave the way for novel therapeutic strategies targeting sphingolipid metabolism.

References

The Unveiling of a Bioactive Precursor: A Technical Guide to the Discovery and Research of C24:1-Dihydro-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, sphingolipid research relegated dihydroceramides to the role of simple, inert precursors within the complex de novo synthesis pathway of ceramides.[1][2] These molecules, including the very-long-chain C24:1-Dihydro-ceramide (nervonoyl-sphinganine), were considered mere metabolic intermediates, lacking the bioactivity of their well-studied ceramide counterparts. This perspective was largely based on early studies where dihydroceramide (B1258172) analogs failed to induce the same apoptotic responses as ceramides.[1] Structurally, the only difference is the absence of a 4,5-trans double bond in the sphinganine (B43673) backbone of dihydroceramides.[3] However, a paradigm shift has occurred over the past decade. A growing body of evidence now positions dihydroceramides, and specifically this compound, as critical bioactive lipids implicated in a host of cellular processes including autophagy, endoplasmic reticulum (ER) stress, and apoptosis.[2][4] Their dysregulation is increasingly linked to the pathophysiology of major human diseases, from type 2 diabetes and cancer to neurodegenerative disorders, making them promising biomarkers and therapeutic targets.[4][5][6]

This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of this compound. It details the metabolic pathways, key experimental findings, analytical methodologies, and the significant role of this molecule in health and disease.

Discovery and Metabolic Pathway

Dihydroceramides were first identified as foundational intermediates in the de novo sphingolipid synthesis pathway, an evolutionarily conserved process primarily occurring in the endoplasmic reticulum (ER).[4][7] The synthesis of this compound is a multi-step enzymatic process.

  • Serine Palmitoyltransferase (SPT): The pathway begins with the rate-limiting condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[7][8]

  • 3-Ketosphinganine Reductase: 3-ketosphinganine is then rapidly reduced to form sphinganine (dihydrosphingosine).[9]

  • Ceramide Synthases (CerS): Sphinganine is acylated by one of six mammalian ceramide synthases. Ceramide Synthase 2 (CerS2) exhibits a strong preference for very-long-chain fatty acyl-CoAs, such as C24:1 (nervonoyl-CoA), leading to the formation of this compound.[10][11]

  • Dihydroceramide Desaturase 1 (DEGS1): The final step in ceramide formation is the introduction of a C4-C5 trans double bond into the dihydroceramide backbone by the enzyme dihydroceramide desaturase 1 (DEGS1), converting this compound into C24:1-ceramide (nervonoyl-sphingosine).[8][12]

The balance between dihydroceramides and ceramides, tightly regulated by CerS and DEGS1 activity, is now understood to be crucial for cellular homeostasis.

G De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase DHC This compound Sphinganine->DHC CerS2 (+ Nervonoyl-CoA) Cer C24:1-Ceramide DHC->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Further Metabolism G Dihydroceramide-Induced Signaling Pathways Inhibitor DEGS1 Inhibitors (e.g., ABTL0812, THC) DEGS1 DEGS1 Activity Inhibitor->DEGS1 Inhibition DHC ↑ this compound Accumulation (in ER) DEGS1->DHC (Blocks conversion to Ceramide) ER_Stress ER Stress / UPR DHC->ER_Stress mTORC1 Akt/mTORC1 Axis ER_Stress->mTORC1 Inhibition Autophagy Autophagy ER_Stress->Autophagy Induction mTORC1->Autophagy Inhibition LMP Lysosomal Membrane Permeabilization Autophagy->LMP (via altered lipid composition) Apoptosis Apoptotic Cell Death LMP->Apoptosis G Experimental Workflow for Dihydroceramide Quantification cluster_LCMS LC-MS/MS System Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Separate HPLC Separation (Reverse Phase) Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

References

C24:1-Dihydroceramide Signaling Pathways in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), once considered biologically inert precursors to ceramides (B1148491), are now emerging as critical bioactive lipids involved in a myriad of cellular processes. Among these, C24:1-dihydroceramide, a very-long-chain monounsaturated dihydroceramide (B1258172), has garnered significant attention for its role in modulating key signaling pathways that dictate cell fate. This technical guide provides a comprehensive overview of C24:1-dihydroceramide metabolism and its intricate involvement in cellular signaling, with a focus on autophagy, apoptosis, and the endoplasmic reticulum (ER) stress response. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target these pathways.

C24:1-Dihydroceramide Metabolism: De Novo Synthesis and Conversion

C24:1-dihydroceramide is synthesized through the de novo sphingolipid synthesis pathway, an evolutionarily conserved process that primarily occurs in the endoplasmic reticulum.[1] This pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of various dihydroceramide species, characterized by different acyl chain lengths.

The synthesis of C24:1-dihydroceramide is specifically catalyzed by ceramide synthase 2 (CerS2), which exhibits a preference for very-long-chain fatty acyl-CoAs, such as C24:1-CoA.[2] The immediate precursor, sphinganine, is acylated by CerS2 to form C24:1-dihydroceramide.

The sole double bond in C24:1-dihydroceramide resides in its fatty acyl chain, distinguishing it from ceramides which possess an additional double bond in the sphingoid backbone. The conversion of C24:1-dihydroceramide to its corresponding ceramide, C24:1-ceramide, is a critical regulatory step catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1).[1][3] DEGS1 introduces a 4,5-trans double bond into the sphingoid base of dihydroceramide.[4] Inhibition of DEGS1 activity leads to the accumulation of dihydroceramides, including C24:1-dihydroceramide, which can trigger profound cellular responses.

cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine KSR 3-Ketosphinganine Reductase 3-Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 C24:1_dhCer C24:1-Dihydroceramide CerS2->C24:1_dhCer DEGS1 Dihydroceramide Desaturase 1 (DEGS1) C24:1_dhCer->DEGS1 C24:1_Cer C24:1-Ceramide DEGS1->C24:1_Cer C24:1_CoA C24:1-CoA C24:1_CoA->CerS2

De Novo Synthesis of C24:1-Dihydroceramide.

C24:1-Dihydroceramide in Cellular Signaling

The accumulation of C24:1-dihydroceramide, often as a consequence of DEGS1 inhibition, serves as a potent cellular stress signal that can initiate several interconnected signaling cascades, primarily autophagy, apoptosis, and the unfolded protein response (UPR) associated with ER stress.

Autophagy

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. Dihydroceramide accumulation is a known inducer of autophagy.[4] Specifically, increased levels of C24:1-dihydroceramide have been shown to trigger autophagy in various cancer cell lines.[5] This process is often characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II. The induction of autophagy by C24:1-dihydroceramide can have dual outcomes, acting as a pro-survival mechanism under certain conditions, while promoting cell death in others.[6]

C24:1_dhCer_accum C24:1-Dihydroceramide Accumulation Autophagy Autophagy Induction C24:1_dhCer_accum->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Lysosome Lysosomal Degradation Autophagosome->Lysosome LC3->Autophagosome CellFate Cell Survival or Death Lysosome->CellFate

C24:1-Dihydroceramide-Induced Autophagy.
Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. While ceramides are well-established pro-apoptotic lipids, recent evidence indicates that dihydroceramides, including C24:1, can also contribute to the induction of apoptosis, often in a context-dependent manner.[7] The accumulation of C24:1-dihydroceramide can lead to the activation of caspase cascades and ultimately, apoptotic cell death. This can occur downstream of or in parallel with autophagy and ER stress.

Endoplasmic Reticulum (ER) Stress

The ER is the primary site of sphingolipid synthesis, and perturbations in this pathway can lead to ER stress and the activation of the Unfolded Protein Response (UPR).[8] The accumulation of C24:1-dihydroceramide within the ER membrane is a significant stressor that can trigger all three branches of the UPR, mediated by the sensors PERK, IRE1α, and ATF6.[9] Chronic or unresolved ER stress initiated by high levels of C24:1-dihydroceramide can ultimately lead to apoptosis.

C24:1_dhCer_accum C24:1-Dihydroceramide Accumulation in ER ER_Stress ER Stress C24:1_dhCer_accum->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1a IRE1α Pathway UPR->IRE1a ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1a->Apoptosis ATF6->Apoptosis

ER Stress and UPR Activation by C24:1-Dihydroceramide.

Quantitative Data on C24:1-Dihydroceramide

The following tables summarize quantitative data on C24:1-dihydroceramide levels in various cellular contexts, extracted from the cited literature.

Table 1: C24:1-Dihydroceramide Levels in Cancer Cells

Cell LineConditionFold Change in C24:1-dhCerReference
U87MG GliomaTHC Treatment (6µM, 6h)4.5-fold increase[2]
T-cell ALLFatty Acid SupplementationVariable increase[10]
Colorectal CancerAdvanced Stage (TNM III+IV)Higher content vs. early stage[11]

Table 2: C24:1-Ceramide Levels in Breast Cancer Tissue

Tissue TypeC24:1-Ceramide Level (pmol/mg)Fold Change vs. NormalReference
Normal Breast Tissue2.80 ± 0.8-[12]
Benign Breast TissueNot specified2.3-fold increase[12]
Malignant Breast TumorNot specified5.9-fold increase[12]

Detailed Experimental Protocols

Quantification of C24:1-Dihydroceramide by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species, including C24:1-dihydroceramide.[3][13] The method involves chromatographic separation of lipids followed by mass spectrometric detection and fragmentation to identify and quantify the target molecule.

Protocol Outline:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a suitable solvent mixture, typically chloroform:methanol.

    • Perform a Bligh-Dyer or a modified Folch extraction to separate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Add an internal standard (e.g., a deuterated or odd-chain dihydroceramide) for accurate quantification.

  • Liquid Chromatography:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase system, such as methanol/water or acetonitrile/isopropanol, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for C24:1-dihydroceramide is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Start Cell/Tissue Sample Lipid_Ext Lipid Extraction (e.g., Bligh-Dyer) Start->Lipid_Ext Dry_Down Dry Extract (Nitrogen Stream) Lipid_Ext->Dry_Down Reconstitute Reconstitute in LC-MS/MS Solvent Dry_Down->Reconstitute Add_IS Add Internal Standard Reconstitute->Add_IS LC_Sep Liquid Chromatography (C18 column) Add_IS->LC_Sep MS_Detect Tandem Mass Spectrometry (ESI+, MRM) LC_Sep->MS_Detect Data_Analysis Data Analysis and Quantification MS_Detect->Data_Analysis

Workflow for LC-MS/MS Quantification of Dihydroceramides.
Autophagy Induction Assay (LC3-II Western Blot)

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction.[14]

Protocol Outline:

  • Cell Treatment: Treat cells with the compound of interest (e.g., a DEGS1 inhibitor) to induce C24:1-dihydroceramide accumulation. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for LC3.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., actin or tubulin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]

Protocol Outline:

  • Cell Treatment: Treat cells to induce apoptosis.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

ER Stress Assay (Western Blot for UPR Markers)

Principle: Activation of the UPR pathways can be monitored by detecting the phosphorylation of PERK and eIF2α, the splicing of XBP1 mRNA (detected at the protein level as XBP1s), and the cleavage of ATF6.[16][17]

Protocol Outline:

  • Cell Treatment: Induce ER stress by treating cells with an agent that causes C24:1-dihydroceramide accumulation.

  • Protein Extraction: Lyse cells and determine protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described for the autophagy assay.

    • Probe separate membranes with primary antibodies against phospho-PERK, phospho-eIF2α, XBP1s, and cleaved ATF6.

    • Use antibodies against the total forms of these proteins and a loading control for normalization.

  • Analysis: Quantify the band intensities to determine the extent of UPR activation.

Conclusion

C24:1-dihydroceramide is a bioactive sphingolipid with potent signaling capabilities. Its accumulation, often resulting from the inhibition of DEGS1, can profoundly impact cellular homeostasis by triggering autophagy, apoptosis, and ER stress. Understanding the intricate signaling networks governed by C24:1-dihydroceramide is crucial for the development of novel therapeutic strategies targeting diseases characterized by dysregulated sphingolipid metabolism, such as cancer and metabolic disorders. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

Physiological Concentration of C24:1-Dihydroceramide in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of C24:1-Dihydroceramide (C24:1-DHCer) in various tissues. It includes detailed experimental protocols for quantification and explores the role of this bioactive lipid in key signaling pathways.

Introduction

Dihydroceramides (DHCer), once considered inert precursors to ceramides (B1148491), are now recognized as critical signaling molecules in their own right. C24:1-DHCer, a very-long-chain dihydroceramide (B1258172), has been implicated in various cellular processes, including the induction of endoplasmic reticulum (ER) stress and autophagy. Understanding its physiological concentrations in different tissues is crucial for elucidating its role in both health and disease, and for the development of novel therapeutic strategies.

Data Presentation: Physiological Concentrations of C24:1-Dihydroceramide

The following tables summarize the reported quantitative data for C24:1-DHCer concentrations in various tissues from different species. These values provide a baseline for researchers and a comparative framework for experimental studies.

TissueSpeciesConcentrationAnalytical MethodReference
Human
SerumHuman180 ng/mLLC-MS/MS[1]
LiverHumanIncreased in NAFLDLC-MS/MS[2]
Skeletal MuscleHumanNot explicitly quantified, but C24:1 ceramide is a major speciesLC-MS/MS[3][4]
Mouse
KidneyMouse~10 pmol/mg proteinLC-MS/MS
LungMouse~25 pmol/mg proteinLC-MS/MS
HeartMouse~5 pmol/mg proteinLC-MS/MS
BrainMousePresent, but not the most abundant dihydroceramideLC-MS/MS
LiverMouseDecreased in a diabetic modelLC-MS/MS[5]

Note: Concentrations can vary significantly based on factors such as age, sex, diet, and disease state. The data presented here should be considered as a general reference.

Experimental Protocols

Accurate quantification of C24:1-DHCer is essential for research in this field. The following sections detail the key experimental protocols for lipid extraction and analysis.

Lipid Extraction from Tissues

The Folch and Bligh-Dyer methods are the most commonly used protocols for total lipid extraction from biological samples.

a) Modified Folch Method

This method utilizes a chloroform (B151607)/methanol solvent system to efficiently extract lipids.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the tissue sample (e.g., 1 g).

  • Add 20 volumes of a 2:1 (v/v) chloroform/methanol mixture (e.g., 20 mL).

  • Homogenize the tissue in the solvent mixture until a uniform consistency is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the tissue debris and recover the liquid phase.

  • To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

  • Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, containing the lipids, is collected and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is then reconstituted in an appropriate solvent for LC-MS/MS analysis.

b) Bligh-Dyer Method

This method is another widely used protocol for lipid extraction, particularly for samples with high water content.[6][7]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • Distilled water

  • Homogenizer

  • Centrifuge

Procedure:

  • To 1 volume of tissue homogenate (e.g., 1 mL), add 3.75 volumes of a 1:2 (v/v) chloroform/methanol mixture.

  • Vortex thoroughly.

  • Add 1.25 volumes of chloroform and vortex again.

  • Add 1.25 volumes of distilled water and vortex for the final time.

  • Centrifuge the mixture to separate the phases.

  • The lower organic phase contains the lipids and is carefully collected for further processing.

  • The solvent is evaporated, and the lipid extract is redissolved for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid species like C24:1-DHCer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 10 mM ammonium (B1175870) bicarbonate.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.[9]

  • Gradient: An isocratic or gradient elution can be optimized for the separation of dihydroceramides.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[10]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for C24:1-DHCer and an appropriate internal standard.

    • C24:1-Dihydroceramide (d18:0/24:1): The exact MRM transition will depend on the specific adduct ion formed (e.g., [M+H]+). A common product ion for dihydroceramides results from the neutral loss of the fatty acyl chain. For a d18:0 sphingoid base, a characteristic fragment ion is often observed at m/z 284.3.

    • Internal Standard: A stable isotope-labeled dihydroceramide (e.g., C17:0-DHCer) should be used for accurate quantification.

Quantification: A calibration curve is generated using a series of known concentrations of a C24:1-DHCer standard. The concentration of C24:1-DHCer in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways

Accumulation of C24:1-DHCer has been shown to induce ER stress and autophagy. The following diagrams illustrate these key signaling pathways.

De Novo Sphingolipid Synthesis Pathway

This pathway represents the synthesis of ceramides and dihydroceramides from basic precursors in the endoplasmic reticulum.

De Novo Sphingolipid Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide (e.g., C24:1-DHCer) Sphinganine->Dihydroceramide CerS (e.g., CerS2 for C24:1) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: De novo synthesis pathway of dihydroceramides and ceramides.

Dihydroceramide-Induced ER Stress and Autophagy

Elevated levels of dihydroceramides can trigger the Unfolded Protein Response (UPR) in the ER, leading to the activation of autophagy.[11]

Dihydroceramide_Induced_ER_Stress_Autophagy cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm DHCer Increased Dihydroceramide (e.g., C24:1-DHCer) ER_Stress ER Stress DHCer->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 mTORC1 mTORC1 ER_Stress->mTORC1 Inhibition eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1a->XBP1s Splicing ATF6n ATF6 (n) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translation Autophagy Autophagy ATF4->Autophagy Transcriptional Activation XBP1s->Autophagy Transcriptional Activation ATF6n->Autophagy Transcriptional Activation mTORC1->Autophagy Inhibition Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

C24:1-Dihydro-ceramide in Models of Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate landscape of lipid metabolism is increasingly being recognized as a critical player in the pathogenesis of neurodegenerative diseases. Among the vast array of lipid species, sphingolipids, and particularly ceramides (B1148491) and their precursors, have emerged as key signaling molecules implicated in cellular stress, apoptosis, and inflammation within the central nervous system. This technical guide focuses on a specific, yet under-investigated, lipid species: C24:1-dihydro-ceramide. Dihydroceramides are the direct precursors to ceramides, converted by the enzyme dihydroceramide (B1258172) desaturase-1 (DEGS1).[1][2][3][4] Accumulating evidence suggests that dysregulation of dihydroceramide levels, including the C24:1 species, may be a pivotal event in the cascade leading to neuronal dysfunction and death in various neurodegenerative conditions.

This guide provides a comprehensive overview of the current understanding of this compound's role in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It is designed to be a technical resource, offering quantitative data from relevant studies, detailed experimental protocols for lipid analysis, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data on Dihydroceramide and Ceramide Levels in Neurodegenerative Disease Models

The following tables summarize quantitative findings on this compound and related lipid alterations in various neurodegenerative disease models. While direct quantification of this compound is still emerging, data on total dihydroceramides and the closely related C24:1-ceramide provide valuable insights.

Table 1: Dihydroceramide Levels in a Mouse Model of Huntington's Disease

Lipid SpeciesBrain RegionGenotypeConcentration (pmol/mg protein)Fold Change vs. Wild TypeReference
dhCer(d18:0/24:1)StriatumWild Type~1.5-[5]
dhCer(d18:0/24:1)StriatumR6/2~1.5No significant change[5]
dhCer(d18:0/24:0)StriatumWild Type~2.0-[5]
dhCer(d18:0/24:0)StriatumR6/2~2.0No significant change[5]
dhCer(d18:0/18:0)StriatumWild Type~0.8-[5]
dhCer(d18:0/18:0)StriatumR6/2~0.4↓ (Significant)[5]
dhCer(d18:0/16:0)StriatumWild Type~0.3-[5]
dhCer(d18:0/16:0)StriatumR6/2~0.3No significant change[5]

Data extracted and estimated from graphical representation in the cited literature.

Table 2: Ceramide Levels in Human Brain Samples of Neurodegenerative Diseases

Lipid SpeciesBrain RegionDiseaseFold Change vs. ControlReference
Cer(d18:1/24:1)Anterior Cingulate CortexParkinson's Disease↓ (Significantly decreased)[6]
Cer(d18:1/24:0)Lower Spinal CordALS↑ (Significantly increased)[7]
Cer(d18:1/24:0)BrainAlzheimer's Disease↑ (Elevated)[8]
Cer(d18:1/22:0)PlasmaParkinson's Disease with Cognitive Impairment↑ (Higher)[6]
Cer(d18:1/18:0)Anterior Cingulate CortexParkinson's Disease↑ (Significantly increased)[6]
Cer(d18:1/16:0)Lower Spinal CordALS↑ (Significantly increased)[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The accumulation of dihydroceramides, including the C24:1 species, due to impaired DEGS1 function, is a key pathogenic mechanism.[1][2][3][4] This leads to endoplasmic reticulum (ER) stress and subsequent glial dysfunction, which in turn contributes to neurodegeneration.[1][4] Ceramides, the downstream products of dihydroceramides, are well-established mediators of apoptosis. Elevated ceramide levels can activate various stress-related kinases and phosphatases, leading to mitochondrial dysfunction and caspase activation.[9][10]

DEGS1_Dysfunction_Pathway cluster_upstream De Novo Sphingolipid Synthesis cluster_degs1 DEGS1 Function cluster_downstream Pathogenic Consequences Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR This compound This compound Dihydrosphingosine->this compound CerS2 C24:1-Acyl-CoA C24:1-Acyl-CoA C24:1-Acyl-CoA->this compound DEGS1 DEGS1 This compound->DEGS1 ER_Stress ER Stress This compound->ER_Stress Accumulation (DEGS1 Mutation) C24:1-Ceramide C24:1-Ceramide DEGS1->C24:1-Ceramide Conversion Glial_Dysfunction Glial Dysfunction ER_Stress->Glial_Dysfunction Neurodegeneration Neurodegeneration Glial_Dysfunction->Neurodegeneration

DEGS1 dysfunction leading to neurodegeneration.

Ceramide_Apoptosis_Pathway cluster_kinases Kinase/Phosphatase Regulation cluster_mitochondria Mitochondrial Dysfunction C24_1_Ceramide C24:1-Ceramide (Elevated Levels) JNK_p38_MAPK JNK / p38 MAPK Activation C24_1_Ceramide->JNK_p38_MAPK PP2A PP2A Activation C24_1_Ceramide->PP2A Bax_Activation Bax Activation JNK_p38_MAPK->Bax_Activation Akt_Inhibition Akt Inhibition PP2A->Akt_Inhibition Akt_Inhibition->Bax_Activation Mitochondrial_Permeabilization Mitochondrial Permeabilization Bax_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide-induced neuronal apoptosis pathway.

Experimental Workflows

The quantification of this compound and other sphingolipids from brain tissue requires a meticulous and standardized workflow to ensure accurate and reproducible results.

Lipidomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data_analysis 3. Data Analysis Tissue_Homogenization Brain Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Tissue_Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collect Organic Phase Phase_Separation->Organic_Phase_Collection Drying_Reconstitution Dry Down & Reconstitute Organic_Phase_Collection->Drying_Reconstitution LC_Separation Liquid Chromatography Separation Drying_Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Tandem_MS Tandem Mass Spectrometry (MRM mode) ESI->Tandem_MS Peak_Integration Peak Integration Tandem_MS->Peak_Integration Quantification Quantification (vs. Internal Standards) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

The Dual Role of C24:1-Dihydroceramide in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C24:1-Dihydroceramide (C24:1-dhCer), a key intermediate in the de novo sphingolipid synthesis pathway, has emerged from the shadows of its well-known counterpart, ceramide, to be recognized as a critical bioactive lipid in its own right. Historically considered a mere precursor, recent advancements in lipidomics have unveiled its dynamic regulation and significant functional roles in the pathophysiology of a spectrum of human diseases. This technical guide provides an in-depth exploration of the upregulation and downregulation of C24:1-dhCer in various pathological states, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative alterations of this lipid, detail the experimental protocols for its analysis, and visualize the signaling pathways it modulates.

Data Presentation: Quantitative Alterations of C24:1-Dihydroceramide in Disease

The following table summarizes the quantitative changes of C24:1-dihydroceramide observed in various diseases and experimental models. This structured format allows for a clear comparison of its differential regulation across different pathological contexts.

Disease/ModelTissue/Sample TypeChange in C24:1-dhCer LevelReference(s)
Cancer
Glioblastoma (U87MG cells treated with THC)Cultured Cells▲ 4.5-fold increase[1]
Glioblastoma (U87MG cells treated with Temozolomide)Cultured Cells▲ 54% increase in EGFR-negative cells[2]
Breast Cancer (Malignant Tumor Tissue)Human Tissue▲ 5.9-fold increase compared to normal tissue[3]
Breast Cancer (Triple-Negative)Cell Line (MDA-MB-468) & Xenografts▲ Increased levels of very-long-chain ceramides (B1148491) including C24:1[4]
Metabolic Diseases
Type 2 Diabetes (Obese Female Children & Adolescents)Plasma▲ 2-fold increase[5][6]
Type 2 Diabetes (with Non-alcoholic Fatty Liver Disease)Plasma▲ Associated with NAFLD severity[7]
Non-alcoholic Fatty Liver Disease (NAFLD)Human Liver Tissue▲ General increase[8][9]
Insulin (B600854) ResistanceHuman Serum▲ Significant positive correlation[10]
Cardiovascular Diseases
Ischemic Heart DiseaseHDL-containing serum fraction▼ Significantly lower levels (inversely correlated)[11][12]
Coronary Artery DiseasePlasma/Serum▲ Associated with increased risk of adverse events[13][14][15]
Neurodegenerative Diseases
Parkinson's Disease (with cognitive impairment)Plasma▲ Higher levels[16][17][18]

Legend: ▲ Upregulation/Increase; ▼ Downregulation/Decrease

Signaling Pathways and Molecular Mechanisms

C24:1-dihydroceramide exerts its biological effects by modulating key cellular signaling pathways. Its accumulation, often due to the inhibition of its converting enzyme dihydroceramide (B1258172) desaturase 1 (DES1), can trigger endoplasmic reticulum (ER) stress and subsequently induce autophagy.

De Novo Sphingolipid Synthesis Pathway

The synthesis of C24:1-dihydroceramide begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum.

G De Novo Sphingolipid Synthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine 3-KSR dhcer C24:1-Dihydroceramide sphinganine->dhcer CerS2 cer C24:1-Ceramide dhcer->cer DES1

De Novo Synthesis of C24:1-Dihydroceramide.
Dihydroceramide-Induced ER Stress and Autophagy

An accumulation of dihydroceramides, including C24:1-dhCer, can lead to ER stress. This, in turn, activates the unfolded protein response (UPR), which can trigger autophagy as a pro-survival or pro-death mechanism depending on the cellular context.

G Dihydroceramide-Induced ER Stress and Autophagy dhcer C24:1-Dihydroceramide Accumulation er_stress ER Stress dhcer->er_stress upr Unfolded Protein Response (UPR) er_stress->upr autophagy Autophagy upr->autophagy cell_fate Cell Survival or Cytotoxic Cell Death autophagy->cell_fate

Signaling cascade from C24:1-dhCer accumulation to autophagy.

Experimental Protocols

Accurate quantification of C24:1-dihydroceramide is paramount for understanding its role in disease. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Experimental Workflow for C24:1-Dihydroceramide Quantification

The general workflow for the analysis of C24:1-dihydroceramide from biological samples is depicted below.

G Experimental Workflow for C24:1-dhCer Analysis sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction prep Sample Preparation (Drying and Reconstitution) extraction->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing and Quantification lcms->data

A typical workflow for the quantification of C24:1-dhCer.
Detailed Methodology for LC-MS/MS Quantification

1. Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Sample Homogenization: For tissues, homogenize a known weight of the sample in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For plasma or cell pellets, add the solvent mixture directly.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

2. Sample Preparation for LC-MS/MS

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of a suitable internal standard (e.g., C17:0-dihydroceramide or a stable isotope-labeled C24:1-dihydroceramide) for accurate quantification.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of isopropanol:acetonitrile:water.

3. Liquid Chromatography (LC) Separation

  • Column: Utilize a C18 reversed-phase column for the separation of dihydroceramide species.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: Employ a gradient elution to effectively separate C24:1-dihydroceramide from other lipid species. The gradient typically starts with a lower percentage of Mobile Phase B, which is gradually increased over the run time.

4. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: The specific precursor-to-product ion transition for C24:1-dihydroceramide should be optimized. A common transition involves the precursor ion [M+H]+ and a product ion corresponding to the sphingoid backbone (m/z 266.3).

  • Quantification: Generate a calibration curve using a series of known concentrations of a C24:1-dihydroceramide standard. The concentration of C24:1-dihydroceramide in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion and Future Directions

The emerging evidence strongly suggests that C24:1-dihydroceramide is not a passive bystander but an active participant in the molecular orchestration of various diseases. Its upregulation in several cancers and metabolic disorders, contrasted with its downregulation in ischemic heart disease, highlights its context-dependent and complex role in cellular pathophysiology. The established link between C24:1-dhCer accumulation, ER stress, and autophagy presents a compelling avenue for therapeutic intervention.

For drug development professionals, targeting the enzymes that regulate C24:1-dhCer levels, such as Ceramide Synthase 2 (CerS2) and Dihydroceramide Desaturase 1 (DES1), offers a promising strategy for a range of diseases. Further research is warranted to fully elucidate the downstream effectors of C24:1-dhCer and to develop specific and potent modulators of its metabolism for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding and therapeutic targeting of this critical lipid mediator.

References

The Role of C24:1-Dihydroceramide in Apoptosis and Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides (DhCer), once considered inert precursors to ceramides (B1148491), are now recognized as bioactive sphingolipids that play a critical role in cellular stress responses and cell fate decisions. The accumulation of very-long-chain dihydroceramides, including C24:1-DhCer, serves as a key signaling event, primarily initiating endoplasmic reticulum (ER) stress and a subsequent autophagic response. This guide provides an in-depth technical overview of the molecular mechanisms connecting C24:1-DhCer to these stress pathways. While not a direct initiator of apoptosis, the sustained accumulation of C24:1-DhCer and the ensuing ER stress can overwhelm cellular coping mechanisms, leading to a switch from cytoprotective autophagy to cytotoxic autophagy and, ultimately, programmed cell death. Understanding this pathway is crucial for developing novel therapeutics that manipulate sphingolipid metabolism, such as the anti-cancer agent ABTL0812, which functions by inducing DhCer accumulation.

The Dihydroceramide (B1258172) Desaturase (DES1) Checkpoint: A Critical Regulator of Cell Fate

The central point of control for the balance between dihydroceramides and ceramides is the enzyme Dihydroceramide Desaturase 1 (DES1) , also known as Delta(4)-desaturase, sphingolipid 1 (DEGS1). Located in the endoplasmic reticulum, DES1 catalyzes the final step in the de novo sphingolipid synthesis pathway: the introduction of a C4-5 trans double bond into the sphinganine (B43673) backbone of dihydroceramide to form ceramide.

The activity of this single enzyme profoundly impacts cellular signaling. While ceramides are widely implicated as pro-apoptotic lipids, the accumulation of their dihydro- precursors triggers a distinct set of stress responses. Inhibition of DES1, either genetically or pharmacologically, leads to a bottleneck in the pathway, causing a significant increase in cellular levels of various DhCer species, including C24:1-DhCer. This accumulation is the primary trigger for the downstream events discussed in this guide.

DES1_Checkpoint cluster_pathway De Novo Sphingolipid Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT SPT Serine_Palmitoyl_CoA->SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR KSR Ketosphinganine->KSR Dihydroceramide C24:1-Dihydroceramide Sphinganine->Dihydroceramide CerS CerS2/3 Sphinganine->CerS Fatty_Acyl_CoAs Fatty Acyl-CoAs (e.g., C24:1-CoA) Fatty_Acyl_CoAs->CerS Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DES1 DES1 (DEGS1) Dihydroceramide->DES1 Complex Complex Sphingolipids Ceramide->Complex Ceramide->Complex SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES1->Ceramide

Caption: De Novo Sphingolipid Synthesis Pathway.
C24:1-Dihydroceramide as an Inducer of Cellular Stress

The accumulation of long-chain and very-long-chain dihydroceramides, including C24:1, is a potent trigger of endoplasmic reticulum (ER) stress. This occurs because the altered lipid composition disrupts ER homeostasis and activates the Unfolded Protein Response (UPR).[1]

2.1. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Increased DhCer levels activate the UPR, a tripartite signaling cascade designed to restore ER function. The key outcome of this activation in the context of DhCer accumulation is the upregulation of the transcription factor ATF4 and its downstream target, the pseudokinase TRIB3. TRIB3 plays a pivotal role by binding to and inhibiting the kinase AKT, a central node in cell survival and proliferation signaling.[1][2]

ER_Stress_Pathway cluster_ER ER Stress Response DHCer C24:1-Dihydroceramide Accumulation ER_Stress ER Stress DHCer->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates ATF4 ATF4 Upregulation UPR->ATF4 Leads to TRIB3 TRIB3 Expression ATF4->TRIB3 AKT AKT Inhibition TRIB3->AKT Binds & Inhibits mTORC1 mTORC1 Inhibition AKT->mTORC1 (Upstream of) Autophagy Autophagy Induction mTORC1->Autophagy (Negative Regulator)

References

Unveiling the Enigmatic Role of C24:1-Dihydroceramide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 20, 2025 – In the intricate world of lipid signaling, dihydroceramides have long been considered mere precursors to their more celebrated unsaturated counterparts, ceramides (B1148491). However, a growing body of evidence is shining a spotlight on these once-overlooked molecules, revealing their distinct and potent biological activities. This in-depth technical guide focuses on a specific very-long-chain dihydroceramide (B1258172), N-nervonoyl-sphinganine (C24:1-dihydroceramide), providing a comprehensive literature review for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge on its metabolism, signaling pathways, and involvement in various physiological and pathological processes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to C24:1-Dihydroceramide

C24:1-dihydroceramide is a sphingolipid characterized by a sphinganine (B43673) backbone N-acylated with nervonic acid, a C24:1 monounsaturated fatty acid. It is an intermediate in the de novo synthesis of sphingolipids, a pathway crucial for the generation of a diverse array of bioactive lipids.[1] The conversion of dihydroceramides to ceramides is catalyzed by the enzyme dihydroceramide desaturase 1 (DES1), which introduces a critical double bond in the sphingoid base.[2] Inhibition or dysregulation of DES1 can lead to the accumulation of dihydroceramides, including the C24:1 species, triggering distinct cellular responses.

Synthesis and Metabolism of C24:1-Dihydroceramide

The biosynthesis of C24:1-dihydroceramide occurs in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions to form sphinganine. Subsequently, ceramide synthase 2 (CerS2), which exhibits a preference for very-long-chain fatty acyl-CoAs, catalyzes the acylation of sphinganine with nervonoyl-CoA to produce C24:1-dihydroceramide.[3] This dihydroceramide can then be desaturated by DES1 to form C24:1-ceramide.

cluster_de_novo De Novo Synthesis Pathway (ER) Serine Serine Sphinganine Sphinganine Serine->Sphinganine SPT PalmitoylCoA Palmitoyl-CoA C24_1_dhCer C24:1-Dihydroceramide Sphinganine->C24_1_dhCer CerS2 NervonoylCoA Nervonoyl-CoA (C24:1) C24_1_Cer C24:1-Ceramide C24_1_dhCer->C24_1_Cer DES1

De Novo Synthesis of C24:1-Dihydroceramide.

Quantitative Analysis of C24:1-Dihydroceramide

Accurate quantification of C24:1-dihydroceramide is essential for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Table 1: Quantitative Data on C24:1-Dihydroceramide Levels in Various Biological Samples
Biological MatrixConditionC24:1-Dihydroceramide ConcentrationFold ChangeReference
Human Glioma Cells (U87MG)Vehicle--[4]
Human Glioma Cells (U87MG)THC Treatment-4.5-fold increase[4]
Human SerumHealthy Control180 ng/mL (approx.)-[5]
Human SerumObesity and Type 2 DiabetesSignificantly higher than control-[5]
Human PlasmaHealthy Control--[6]
Human PlasmaMetabolic SyndromeSignificantly increased (p < 0.05)-[6]

Note: Absolute concentrations are provided where available. Fold changes are reported when absolute values were not specified in the source.

Experimental Protocols

Lipid Extraction from Cells (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Homogenization: Resuspend the cell pellet in a solution of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex thoroughly.

  • Lipid Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The lipid extract is dried under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Quantification by LC-MS/MS

The following is a general protocol for the analysis of C24:1-dihydroceramide. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as methanol.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid) is typically employed.

    • Gradient Program: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transition for C24:1-dihydroceramide and a suitable internal standard (e.g., a deuterated analog) must be determined. For C24:1-dihydroceramide (d18:0/24:1), a potential precursor ion [M+H]+ is m/z 650.6. A characteristic product ion resulting from the loss of a water molecule and cleavage of the amide bond is m/z 266.3.[7]

Synthesis of N-nervonoyl-sphinganine (C24:1-Dihydroceramide)

This is a general procedure for the N-acylation of sphinganine.

  • Activation of Nervonic Acid: Convert nervonic acid to its acyl chloride or activate it with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Coupling Reaction: React the activated nervonic acid with sphinganine in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.

  • Purification: The resulting C24:1-dihydroceramide can be purified by column chromatography on silica (B1680970) gel.

Role in Cellular Signaling and Disease

Cancer: Induction of Autophagy

Recent studies have implicated the accumulation of dihydroceramides, including C24:1-dihydroceramide, in the induction of autophagy-mediated cancer cell death.[4] Treatment of glioma cells with Δ9-tetrahydrocannabinol (THC) leads to a significant increase in C24:1-dihydroceramide levels. This accumulation is associated with the induction of endoplasmic reticulum (ER) stress, which in turn triggers a signaling cascade leading to autophagy and subsequent apoptosis.[4][8]

THC THC Cannabinoid_Receptors Cannabinoid Receptors THC->Cannabinoid_Receptors De_Novo_Synthesis De Novo Sphingolipid Synthesis Cannabinoid_Receptors->De_Novo_Synthesis C24_1_dhCer_inc Increased C24:1-Dihydroceramide De_Novo_Synthesis->C24_1_dhCer_inc ER_Stress ER Stress C24_1_dhCer_inc->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

THC-Induced Autophagy via C24:1-Dihydroceramide.

Metabolic Disorders

Elevated levels of C24:1-dihydroceramide have been observed in the plasma of individuals with metabolic syndrome and in the serum of those with obesity and type 2 diabetes.[5][6] This suggests a potential role for this lipid in the pathophysiology of these conditions, possibly by contributing to insulin (B600854) resistance.

Skin Barrier Function

Very-long-chain ceramides are crucial for maintaining the integrity of the skin's permeability barrier. While the focus has primarily been on ceramides, the dihydroceramide precursors, including C24:1-dihydroceramide, are essential for their synthesis and may have their own roles in skin homeostasis.

Neurodegenerative Diseases

Alterations in the levels of very-long-chain ceramides and their dihydroceramide precursors have been noted in neurodegenerative diseases such as Alzheimer's disease. Further research is needed to elucidate the specific contribution of C24:1-dihydroceramide to neuronal function and dysfunction.

Conclusion and Future Directions

C24:1-dihydroceramide is emerging from the shadows of its unsaturated counterpart to be recognized as a bioactive lipid with significant roles in cellular signaling and disease. Its involvement in cancer cell autophagy, metabolic disorders, and potentially in skin and neurological health, makes it a compelling target for further investigation and therapeutic development. Future research should focus on elucidating the precise molecular mechanisms by which C24:1-dihydroceramide exerts its effects, identifying its direct protein interactors, and exploring the therapeutic potential of modulating its levels in various disease contexts. The development of more specific and potent inhibitors of the enzymes involved in its metabolism, such as CerS2 and DES1, will be crucial in these endeavors. This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of C24:1-dihydroceramide signaling.

References

A Technical Guide to C24:1-Dihydro-ceramide as a Precursor for Other Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles not only as structural components of cell membranes but also as bioactive molecules in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] The metabolic hub of this lipid class is ceramide. While often studied as a single entity, "ceramide" represents a family of molecules that differ in their N-acyl chain length, and this structural diversity dictates their specific biological functions.

The de novo synthesis pathway is the primary route for generating ceramides (B1148491) and begins with simple precursors, serine and palmitoyl-CoA.[3][4][5] A pivotal, yet often overlooked, intermediate in this pathway is dihydroceramide (B1258172). Specifically, C24:1-dihydroceramide stands out as the direct precursor to very-long-chain (VLC) sphingolipids, a subclass with unique biophysical properties and physiological roles. This guide provides an in-depth technical overview of the synthesis of C24:1-dihydroceramide and its subsequent conversion into a diverse array of complex sphingolipids.

The De Novo Sphingolipid Synthesis Pathway: From Precursors to C24:1-Ceramide

The synthesis of C24:1-dihydroceramide and its conversion to C24:1-ceramide occurs in the endoplasmic reticulum (ER) through a conserved enzymatic cascade.[3][6]

Step 1: Formation of the Sphinganine (B43673) Backbone

The pathway is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , the rate-limiting enzyme of the pathway.[5][7] The product, 3-ketosphinganine, is rapidly reduced by 3-ketosphinganine reductase (KDSR) to form the sphingoid base sphinganine (also known as dihydrosphingosine).[5][8]

Step 2: Acylation to C24:1-Dihydro-ceramide

Sphinganine is subsequently N-acylated by a family of six mammalian ceramide synthases (CerS) , each exhibiting distinct specificity for fatty acyl-CoA substrates of different lengths.[9][10][11] The formation of C24:1-dihydroceramide is catalyzed almost exclusively by Ceramide Synthase 2 (CerS2) . CerS2 displays a strong preference for very-long-chain fatty acyl-CoAs, primarily those with C22 to C24 chain lengths.[10][12][13] This enzymatic specificity is the primary determinant for the production of VLC-sphingolipids.

Step 3: Desaturation to C24:1-Ceramide

The final step in the formation of C24:1-ceramide is the introduction of a trans double bond at the 4,5-position of the sphinganine backbone of C24:1-dihydroceramide. This desaturation reaction is catalyzed by dihydroceramide desaturase 1 (DEGS1) .[2][14][15][16] This conversion is a critical regulatory point, as it controls the cellular balance between dihydroceramides and ceramides, two classes of lipids with distinct biological activities.[1][14][17]

De_Novo_Synthesis cluster_ER Endoplasmic Reticulum Precursors Serine + Palmitoyl-CoA SPT SPT Precursors->SPT Ketosphinganine 3-Ketosphinganine KDSR KDSR Ketosphinganine->KDSR Sphinganine Sphinganine (Dihydrosphingosine) CerS2 CerS2 Sphinganine->CerS2 DHC This compound DEGS1 DEGS1 DHC->DEGS1 Cer C24:1-Ceramide SPT->Ketosphinganine KDSR->Sphinganine CerS2->DHC DEGS1->Cer AcylCoA C24:1-CoA AcylCoA->CerS2

Figure 1: De Novo Synthesis of C24:1-Ceramide in the ER.

C24:1-Ceramide: The Precursor for Complex Sphingolipids

Following its synthesis in the ER, C24:1-ceramide is transported to the Golgi apparatus, where it serves as the central building block for more complex sphingolipids.[6][18] This divergence creates a wide array of molecules with specialized functions.

  • Sphingomyelin Synthesis: In the Golgi lumen, sphingomyelin synthase (SMS) transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to C24:1-ceramide, yielding C24:1-sphingomyelin (C24:1-SM).[8][18] C24:1-SM is a major constituent of plasma membranes and is particularly enriched in the myelin sheath of neurons.[18][19]

  • Glucosylceramide Synthesis: On the cytosolic face of the Golgi, glucosylceramide synthase (GCS) catalyzes the addition of a glucose moiety from UDP-glucose to C24:1-ceramide, forming C24:1-glucosylceramide (C24:1-GlcCer).[20][21][22][23] This molecule is the precursor for hundreds of complex glycosphingolipids, including lactosylceramides, globosides, and gangliosides.

  • Other Modifications: C24:1-ceramide can also be converted to galactosylceramide (GalCer), another critical myelin component, or phosphorylated by ceramide kinase to form the signaling molecule ceramide-1-phosphate (C1P).[8][23]

Complex_Sphingolipids cluster_Golgi Golgi Apparatus Cer C24:1-Ceramide SMS SMS Cer->SMS GCS GCS Cer->GCS SM C24:1-Sphingomyelin GlcCer C24:1-Glucosylceramide ComplexGSL Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->ComplexGSL Further Glycosylation SMS->SM GCS->GlcCer

Figure 2: C24:1-Ceramide as a Precursor in the Golgi.

Quantitative Data

Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)

This table summarizes the substrate specificity of the six CerS isoforms, highlighting the unique role of CerS2 in generating the C24:1-dihydroceramide precursor.

Ceramide SynthasePrimary Acyl-CoA SubstratesResulting Ceramide/Dihydroceramide Species
CerS1C18:0-CoA[13]C18-Ceramides
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoA [10][13]Very-Long-Chain (C22-C24) Ceramides
CerS3Very long chain acyl-CoAs (≥C26)[13]Ultra-Long-Chain (≥C26) Ceramides
CerS4C18:0-CoA, C20:0-CoA[13]C18-C20 Ceramides
CerS5C16:0-CoA[10][13]C16-Ceramides
CerS6C16:0-CoA[13]C16-Ceramides
Table 2: Tissue Distribution and Significance of C24:1 Sphingolipids

The expression of CerS2 dictates the abundance of C24:1 sphingolipids, which varies significantly across different tissues.

TissueRelative Abundance of C24:1 SpeciesAssociated Functions & Findings
Liver HighCerS2 is the predominant synthase. CerS2 knockout mice lack C22-C24 ceramides but show a compensatory increase in C16-ceramide, leading to liver pathology.[11][13]
Kidney HighC24:1 is the most abundant ceramide species, correlating with high CerS2 expression.[24]
Brain HighC22-C24:1 hexosylceramides are highly abundant, suggesting a critical role for CerS2 in the central nervous system, likely related to myelin maintenance.[24]
Lung HighCerS2 expression is high, and its products (VLC ceramides) are crucial for proper lung function.[24]
Ovarian Cancer Cells VariableThe CerS2-C24:1 ceramide axis has been demonstrated to limit cell motility and metastatic potential.[25]
Retina EssentialELOVL4-mediated production of very long-chain ceramides is critical for stabilizing tight junctions and preventing vascular permeability.[26][27]
Table 3: Reference Concentrations of Key Ceramides in Human Plasma

Plasma ceramide levels are increasingly used as biomarkers for cardiometabolic diseases. C24:1 is one of the three species most predictive of cardiovascular events.[28][29]

Ceramide SpeciesReference Plasma Concentration (μmol/L)
C16:0 Ceramide0.26 – 0.34[29]
C18:0 Ceramide0.09 – 0.14[29]
C24:1 Ceramide 0.96 – 1.35 [29]

Experimental Protocols

Protocol 1: Targeted Sphingolipid Analysis by LC-MS/MS

This protocol outlines a general workflow for the quantification of C24:1-dihydroceramide and related sphingolipids from biological samples.

1. Sample Preparation & Lipid Extraction: a. Homogenize tissue or lyse cells in a suitable buffer. Determine protein concentration for normalization. b. Add a cocktail of internal standards (e.g., deuterated or C17-based sphingolipid analogs). c. Perform a biphasic lipid extraction using the Bligh-Dyer method (chloroform:methanol:water). d. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. e. Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/chloroform).

2. Liquid Chromatography (LC) Separation: a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

3. Mass Spectrometry (MS) Detection: a. Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. b. Operate the MS in positive ion, Multiple Reaction Monitoring (MRM) mode.[7] c. Define specific precursor-to-product ion transitions for each target analyte and internal standard. For C24:1-dihydroceramide (d18:0/24:1), a common transition would monitor the loss of a water molecule from the protonated precursor.

4. Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. b. Calculate the concentration of each sphingolipid species relative to the known concentration of the internal standard and normalize to the initial sample amount (e.g., protein content or cell number).

Lipidomics_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis & Quantification MS->Analysis

Figure 3: General Experimental Workflow for LC-MS/MS Lipidomics.
Protocol 2: In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay

This protocol is adapted from methods used to characterize the enzyme in rat liver microsomes.[16]

1. Enzyme Preparation: a. Isolate microsomes from rat liver homogenates by differential centrifugation. b. Resuspend the microsomal pellet in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and determine the protein concentration.

2. Reaction Mixture: a. Prepare the reaction mixture in a final volume of 200 µL. b. Add the following components in order:

  • Potassium phosphate buffer.
  • NADH or NADPH solution (final concentration ~120 µM).[16]
  • Microsomal protein (50-100 µg).
  • Substrate: N-[1-14C]octanoyl-D-erythro-sphinganine (C8-dihydroceramide) or another suitable labeled dihydroceramide substrate (final concentration ~340 µM).[16] The substrate should be added in a detergent solution (e.g., Triton X-100) to ensure solubility.

3. Incubation: a. Incubate the reaction mixture at 37°C for 30-60 minutes. b. Stop the reaction by adding chloroform:methanol (2:1, v/v).

4. Product Analysis: a. Perform a lipid extraction as described in Protocol 1. b. Spot the dried lipid extract onto a silica (B1680970) thin-layer chromatography (TLC) plate. c. Develop the TLC plate using a solvent system that separates ceramide from dihydroceramide (e.g., chloroform:methanol:acetic acid). d. Visualize the radiolabeled lipids using a phosphorimager or autoradiography. e. Scrape the corresponding spots from the plate and quantify the radioactivity by liquid scintillation counting to determine the percentage of conversion from dihydroceramide to ceramide.

Conclusion and Future Directions

C24:1-dihydroceramide is a critical node in sphingolipid metabolism, serving as the committed precursor for very-long-chain ceramides, sphingomyelins, and glycosphingolipids. Its synthesis is tightly regulated by the substrate specificity of CerS2, and its conversion to C24:1-ceramide by DEGS1 marks a key transition from a relatively inert structural lipid to a family of highly bioactive molecules.

The distinct biophysical properties imparted by the C24:1 acyl chain are essential for the integrity of the myelin sheath, the skin's water barrier, and the stability of cellular membranes. Furthermore, emerging research highlights the specific roles of C24:1-containing sphingolipids in complex signaling pathways that govern cell fate and function, distinguishing their actions from those of their shorter-chain counterparts. This understanding has profound implications for drug development, as targeting the enzymes that produce or modify C24:1-sphingolipids—such as CerS2, DEGS1, and GCS—offers promising therapeutic strategies for a range of pathologies, including neurodegenerative disorders, metabolic diseases, and cancer.[2][25][28] Future research will undoubtedly continue to unravel the specific functions of this important subclass of sphingolipids, paving the way for novel therapeutic interventions.

References

Methodological & Application

Application Note: Quantification of C24:1-Dihydro-ceramide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C24:1-Dihydro-ceramide in biological matrices. Dihydroceramides, the immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are increasingly recognized for their bioactive roles in cellular processes such as apoptosis and autophagy.[1][2] This protocol provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis guidelines suitable for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a very-long-chain dihydroceramide (B1258172), an intermediate in the de novo synthesis of sphingolipids.[3][4][5][6] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum to form dihydroceramides.[3][5][6] Dihydroceramides are then converted to ceramides by the enzyme dihydroceramide desaturase.[3][5] While historically considered biologically inert precursors, recent studies have implicated specific dihydroceramide species, including those with C24:1 acyl chains, in the modulation of cellular signaling pathways, including the induction of endoplasmic reticulum (ER) stress and autophagy-mediated cell death in cancer cells.[2] Accurate quantification of this compound is therefore crucial for understanding its physiological and pathological significance.

This method employs reversed-phase liquid chromatography for the separation of this compound from other lipid species, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the target analyte. For accurate quantification, a suitable internal standard is employed to account for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, C17:0-Dihydro-ceramide (Internal Standard) - Avanti Polar Lipids or equivalent.

  • Solvents: HPLC-grade methanol (B129727), isopropanol, acetonitrile, chloroform, and water.

  • Additives: Formic acid, ammonium (B1175870) bicarbonate.

  • Biological Matrix: Human plasma/serum or cell lysates.

Standard Solution and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17:0-Dihydro-ceramide in chloroform:methanol (1:1, v/v). Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the C17:0-Dihydro-ceramide stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (plasma, serum, or cell lysate) on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 200 µL of ice-cold methanol.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Isopropanol with 0.1% Formic Acid
Gradient As described in the table below
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 10 µL

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.03565
0.53565
2.01090
2.10100
3.00100
3.13565
5.03565

Mass Spectrometry (MS)

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 250°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound650.6264.3504035
C17:0-Dihydro-ceramide (IS)554.5264.3504035

Note: The precursor ion for dihydroceramides is [M+H]+. The characteristic product ion at m/z 264.3 results from the neutral loss of the fatty acyl chain and water from the sphingoid base.[8]

Data Presentation

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.01598.54.2
50.078101.23.1
100.155102.52.5
500.78199.81.8
1001.56598.91.5
2503.902100.71.1
5007.825101.10.9
100015.63199.30.7

This table presents representative data for a calibration curve. Actual results may vary.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85-115%
Extraction Recovery (%) > 80%

Visualizations

G cluster_workflow Experimental Workflow sample Biological Sample (Plasma, Cells) is_spike Spike Internal Standard (C17:0-Dihydro-ceramide) sample->is_spike extraction Protein Precipitation (Ice-cold Methanol) is_spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Quantification) lcms->data

Caption: A flowchart of the experimental workflow for this compound quantification.

G cluster_pathway De Novo Sphingolipid Synthesis Pathway serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine 3-KSR dhcer This compound sphinganine->dhcer CerS cer C24:1-Ceramide dhcer->cer DES1 complex Complex Sphingolipids cer->complex

Caption: The de novo sphingolipid synthesis pathway leading to this compound.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound. The protocol is sensitive, specific, and reproducible, making it a valuable tool for researchers investigating the role of very-long-chain dihydroceramides in health and disease. The provided workflow and pathway diagrams offer a clear and comprehensive guide for the implementation of this method in a research or drug development setting.

References

Application Note: Extraction of C24:1-Dihydroceramide from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. As precursors to ceramides, they play a significant role in various cellular processes, and their dysregulation has been implicated in several neurological diseases. C24:1-dihydroceramide, a species with a 24-carbon monounsaturated fatty acid chain, is of particular interest due to the abundance of very-long-chain fatty acids in the brain. This application note provides detailed protocols for the extraction of C24:1-dihydroceramide from brain tissue, methods for its quantification, and an overview of its biosynthetic pathway.

Signaling Pathway: De Novo Ceramide Biosynthesis

The synthesis of C24:1-dihydroceramide occurs as part of the de novo ceramide synthesis pathway, which primarily takes place in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of various ceramide species. Dihydroceramides are the direct precursors to ceramides, converted by the enzyme dihydroceramide (B1258172) desaturase. The specific acyl-chain length, such as C24:1, is determined by the substrate specificity of the ceramide synthase (CerS) enzymes. Ceramide Synthase 2 (CerS2) is principally responsible for the synthesis of very-long-chain ceramides, including C24:1.[1][2]

de_novo_ceramide_synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide C24:1-Dihydroceramide Sphinganine->Dihydroceramide CerS2 AcylCoA C24:1-CoA AcylCoA->Dihydroceramide Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DEGS1 Complex Complex Sphingolipids Ceramide->Complex Various Enzymes

De novo synthesis of C24:1-dihydroceramide.

Experimental Protocols

I. Lipid Extraction from Brain Tissue

Two widely used methods for the extraction of total lipids, including dihydroceramides, from brain tissue are the Folch method and the Bligh and Dyer method. The choice between these methods may depend on the sample size and lipid content. For brain tissue, which has a high lipid content, the Folch method is often preferred.[3][4][5][6]

A. Folch Method

This method utilizes a chloroform (B151607):methanol solvent system to efficiently extract lipids from tissue homogenates.

Materials:

  • Brain tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the frozen brain tissue (~100 mg) and place it in a glass homogenizer.

  • Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • To maximize recovery, the upper aqueous phase can be re-extracted with a small volume of chloroform.

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for storage at -80°C and subsequent analysis.

B. Bligh and Dyer Method

This method is a modification of the Folch method and uses a smaller solvent-to-sample ratio, making it suitable for smaller sample sizes.

Materials:

  • Brain tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen stream evaporator

Procedure:

  • Weigh the frozen brain tissue (~100 mg) and place it in a glass homogenizer.

  • Add 1 mL of deionized water per 100 mg of tissue and homogenize.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to induce phase separation.

  • Collect the lower organic phase using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for storage and analysis.

II. Quantification of C24:1-Dihydroceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.

Materials:

  • Dried lipid extract from brain tissue

  • Internal standards (e.g., C17:0-dihydroceramide)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., methanol, isopropanol, ammonium (B1175870) formate)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:isopropanol 1:1, v/v).

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., C17:0-dihydroceramide) to correct for extraction and ionization variability.

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution program with mobile phases containing solvents like methanol, isopropanol, and a salt additive such as ammonium formate (B1220265) to achieve separation of different lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C24:1-dihydroceramide ([M+H]+) is m/z 652.9. A common product ion resulting from the loss of the fatty acyl chain is m/z 266.3.

    • Monitor the specific MRM transition for C24:1-dihydroceramide and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a C24:1-dihydroceramide standard.

    • Calculate the concentration of C24:1-dihydroceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The absolute concentration of C24:1-dihydroceramide in brain tissue can vary depending on the specific brain region, age, and analytical methodology. However, studies on the sphingolipid composition of the brain provide insights into the relative abundance of different dihydroceramide species.

Table 1: Relative Abundance of Major Dihydroceramide Species in the Central Nervous System

Dihydroceramide SpeciesRelative Abundance (%)
dhC18:0-Ceramide~40%
dhC24:1-Ceramide ~26%
dhC24:0-Ceramide~7%
Other species~27%
Data derived from studies on human brain white matter.[7]

Table 2: Comparison of Folch and Bligh & Dyer Extraction Methods for Brain Tissue

FeatureFolch MethodBligh & Dyer Method
Solvent:Sample Ratio High (20:1)Low (~4:1)
Sample Size Ideal for larger samples (>100 mg)Suitable for smaller samples (<100 mg)
Lipid Recovery Generally higher for high-lipid tissuesMay underestimate lipids in high-content samples[5]
Procedure Time Longer due to larger volumes and washing stepsFaster due to smaller volumes
Solvent Consumption HigherLower

Workflow Diagram

extraction_workflow start Brain Tissue Sample homogenize Homogenization (Chloroform:Methanol) start->homogenize phase_sep Phase Separation (Addition of Salt Solution) homogenize->phase_sep centrifuge Centrifugation phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporation of Solvent collect->dry reconstitute Reconstitution in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Workflow for C24:1-dihydroceramide extraction.

Conclusion

The accurate extraction and quantification of C24:1-dihydroceramide from brain tissue are essential for understanding its role in neurological health and disease. The Folch and Bligh and Dyer methods provide robust and reliable means for total lipid extraction, with the subsequent analysis by LC-MS/MS offering high specificity and sensitivity for this particular dihydroceramide species. The protocols and information provided in this application note serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled C24:1-Dihydro-ceramide Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of lipids is paramount in understanding their roles in health and disease. Dihydroceramides, precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, have emerged as critical bioactive molecules involved in cellular processes such as apoptosis, cell cycle regulation, and autophagy.[1][2] C24:1-Dihydro-ceramide, a very-long-chain dihydroceramide, is of particular interest in various research fields. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3][4] This document provides detailed application notes and protocols for the utilization of stable isotope-labeled this compound as an internal standard for its quantification in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance

The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing and instrument response.[3][5] While direct comparative studies for this compound are limited, the data below, extrapolated from studies on similar very-long-chain ceramides and dihydroceramides, highlights the expected performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard.

ParameterTypical PerformanceReference
Linear Dynamic Range 0.08 - 16 µg/mL (in plasma)[6][7]
Lower Limit of Quantification (LLOQ) 0.08 µg/mL (in plasma)[6][7]
Precision (Intra- and Inter-day) < 15% RSD[2]
Accuracy 85-115%[2]
Absolute Recovery > 85%[2][6][7]

Signaling Pathways Involving Dihydroceramides

Recent studies have demonstrated that dihydroceramides are not merely inert precursors but are themselves bioactive molecules that can induce cellular responses, including cell cycle arrest and apoptosis.[1] An accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which in turn can trigger autophagy and cell cycle arrest at the G0/G1 phase.[1] Furthermore, specific ceramide species, including very-long-chain ceramides, have been implicated in the regulation of apoptosis through mitochondrial pathways.[8][9]

Dihydroceramide_Signaling Dihydroceramide-Mediated Signaling Pathways cluster_0 De Novo Sphingolipid Synthesis cluster_1 Cellular Stress Response cluster_2 Cell Fate Regulation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine This compound This compound Sphinganine->this compound CerS C24:1-Ceramide C24:1-Ceramide This compound->C24:1-Ceramide DEGS1 C24:1-Dihydro-ceramide_accum Accumulation of This compound Mitochondrial_Pathway Mitochondrial Pathway C24:1-Ceramide->Mitochondrial_Pathway ER_Stress ER Stress / UPR C24:1-Dihydro-ceramide_accum->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) ER_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Dihydroceramide signaling cascade.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples using a stable isotope-labeled internal standard.

Experimental Workflow

Experimental_Workflow Quantitative Analysis Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Cells, Tissue) IS_Spiking 2. Internal Standard Spiking (Add known amount of stable isotope-labeled this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Protein Precipitation or Liquid-Liquid Extraction) IS_Spiking->Lipid_Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution (Dry extract and reconstitute in injection solvent) Lipid_Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (Separation and Detection) Evaporation_Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis (Peak integration, ratio calculation, and concentration determination) LC_MS_Analysis->Data_Analysis

Workflow for this compound quantification.
I. Materials and Reagents

  • Solvents: Methanol (B129727), Chloroform, Isopropanol, Acetonitrile, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Standards: this compound analytical standard, Stable isotope-labeled this compound internal standard (e.g., D-labeled or ¹³C-labeled)

  • Biological Matrix: Plasma, serum, cell pellets, or tissue homogenates

II. Sample Preparation and Lipid Extraction (Protein Precipitation Method)

This protocol is adapted for plasma or serum samples.[6][7][10]

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the stable isotope-labeled this compound internal standard solution (concentration will depend on the expected endogenous levels).

  • Add 500 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipids to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water mixture).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

A. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

B. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (endogenous): m/z 652.8 → 266.4[3][5]

    • Stable Isotope-Labeled this compound: The precursor ion (m/z) will be shifted by the mass of the incorporated isotopes. The product ion (m/z 266.4, representing the sphingoid base) may or may not be shifted depending on the labeling position. This must be determined for the specific internal standard used.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 35 V

  • Collision Energy: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

IV. Data Analysis and Quantification
  • Integrate the peak areas for both the endogenous this compound and the stable isotope-labeled internal standard using the instrument's software.

  • Calculate the peak area ratio of the endogenous analyte to the internal standard.

  • Prepare a calibration curve by analyzing known concentrations of the this compound analytical standard spiked with a constant amount of the internal standard.

  • Plot the peak area ratio against the concentration of the analytical standard.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a stable isotope-labeled this compound internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of this important bioactive lipid. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies, ultimately contributing to a better understanding of the role of dihydroceramides in various physiological and pathological processes.

References

Application Notes and Protocols for C24:1-Dihydro-ceramide Antibody in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C24:1-Dihydro-ceramide

Dihydroceramides are crucial metabolic intermediates in the de novo synthesis of sphingolipids, a class of lipids integral to cellular structure and signaling.[1] These molecules are converted to ceramides (B1148491) through the introduction of a double bond. While historically considered inert, recent studies have revealed the significant biological roles of dihydroceramides in processes such as autophagy, cell cycle regulation, and cellular stress responses.[1][2]

This compound, a species with a 24-carbon fatty acid chain containing one double bond, has been specifically implicated in various pathological and physiological states. Elevated levels of C24:1 Dihydro-ceramide have been observed in the plasma of individuals with metabolic disorders and have been linked to insulin (B600854) resistance.[1] Furthermore, its accumulation in cancer cells has been associated with the induction of ER stress and subsequent autophagy and cell death, highlighting its potential as a therapeutic target.[1] In the context of cardiovascular diseases, plasma levels of C24:1-ceramide (a related downstream metabolite) have been associated with the risk of coronary artery disease.[3][4][5] The specific localization of this compound within tissues can provide valuable insights into its role in these processes, making immunohistochemistry (IHC) a vital detection method.

Principle of the Method

Immunohistochemistry (IHC) enables the visualization of specific antigens within tissue sections through the use of antibodies. This technique allows for the examination of antigen distribution and localization in the context of tissue architecture. For lipid antigens like this compound, the protocol requires specific considerations for tissue fixation and permeabilization to preserve the lipid structure and ensure antibody access without disrupting the cellular membranes.[6] The protocol outlined below utilizes an indirect detection method, where a primary antibody specifically binds to this compound, and a labeled secondary antibody binds to the primary antibody, allowing for signal amplification and visualization.

Antibody Specifications

A monoclonal antibody, clone MID 15B4, is commercially available and recognizes various ceramides and dihydroceramides, including C24 species.[7][8][9] The following table summarizes its key characteristics based on available datasheets.

FeatureSpecification
Antibody Name Anti-Ceramide Antibody (clone MID 15B4)
Host Species Mouse
Isotype IgM
Clonality Monoclonal
Immunogen Ceramide conjugated to BSA
Specificity Recognizes C16- and C24-ceramide, dihydroceramide, sphingomyelin, and phosphatidylcholine in lipid overlay assays. Shows high specificity for ceramide under more physiological conditions.[7][8][9]
Applications ELISA, Flow Cytometry, Immunocytochemistry (ICC), Immunohistochemistry (IHC)[7][8]
Recommended Dilution for IHC 1:10 (Note: Optimal dilutions should be determined by the end-user)[7][8]

De Novo Sphingolipid Biosynthesis Pathway

De Novo Sphingolipid Biosynthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS (e.g., for C24:1) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

Caption: De novo synthesis pathway of sphingolipids, highlighting Dihydroceramide.

Experimental Protocol: Immunohistochemistry for this compound

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Anti-Ceramide Antibody (clone MID 15B4)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Mouse IgM)

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Phosphate Buffered Saline (PBS)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.[10]

    • Immerse slides in 100% ethanol twice for 10 minutes each.[10]

    • Immerse slides in 95% ethanol for 5 minutes.[10]

    • Immerse slides in 70% ethanol for 5 minutes.[10]

    • Rinse with running tap water.[10]

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides in a microwave at medium-high power for 8 minutes, followed by high power for 4 minutes.[10]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 15 minutes to block endogenous peroxidase activity.[11]

    • Rinse gently with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the anti-Ceramide primary antibody to its optimal concentration (e.g., 1:10) in an antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[11][12]

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.[12]

  • Signal Amplification:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Rinse the slides with PBS three times for 5 minutes each.

  • Visualization:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and incubate until a brown color develops. Monitor under a microscope to avoid overstaining.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Immunohistochemistry Workflow

IHC Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb SignalAmp Signal Amplification (HRP) SecondaryAb->SignalAmp Visualization Visualization (DAB) SignalAmp->Visualization Counterstain Counterstain Visualization->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Step-by-step workflow for immunohistochemical staining.

Data Presentation and Interpretation

The results of the immunohistochemical staining can be semi-quantitatively assessed by scoring the intensity and the percentage of positive staining within the tissue. The following table provides a hypothetical example of how such data could be presented.

Sample GroupTissue RegionStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Control Tumor Core1+2020
Tumor Margin000
Treated Tumor Core3+70210
Tumor Margin2+4080
Normal Adjacent Tissue N/A1+1010

Staining Intensity: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong)

An increase in the H-Score in the treated group compared to the control group would suggest an accumulation of this compound in response to the treatment. The localization of the staining (e.g., cytoplasm, membrane) should also be noted as it can provide clues about the subcellular processes involved.

Troubleshooting

  • High Background: May be due to insufficient blocking, excessive antibody concentration, or endogenous peroxidase activity. Ensure all blocking steps are performed correctly and optimize antibody dilutions.

  • Weak or No Staining: Could result from improper antigen retrieval, low antibody concentration, or degraded antigen. Check the antigen retrieval method and antibody dilution. Use positive control tissues to validate the protocol.

  • Non-specific Staining: Ensure the use of a high-quality primary antibody and adequate blocking steps. Perform a negative control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.

For lipid immunostaining, it is crucial to handle tissues gently and avoid harsh detergents that could extract the lipid of interest.[6] The fixation method can also impact lipid preservation, with formaldehyde (B43269) being generally preferred over methanol-based fixatives.[6]

References

Application Notes and Protocols for CRISPR/Cas9 Gene Editing of C24:1-Dihydro-ceramide Synthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids, which are integral to cellular structure and signaling.[1] While once considered biologically inert precursors, recent studies have revealed their distinct roles in processes like autophagy, cell stress responses, and hypoxia.[1] Specifically, very-long-chain dihydroceramides, such as C24:1-dihydroceramide, are implicated in metabolic health and disease, with altered levels being associated with insulin (B600854) resistance and type 2 diabetes.[1][2]

The synthesis of C24:1-dihydroceramide is primarily regulated by two key enzymes: Ceramide Synthase 2 (CERS2), which catalyzes the acylation of a sphingoid base to form the dihydroceramide (B1258172), and Dihydroceramide Desaturase 1 (DEGS1), which introduces a double bond to convert dihydroceramide into ceramide.[3][4][5] Targeting these enzymes using the CRISPR/Cas9 system offers a precise and powerful method to investigate the specific functions of C24:1-dihydroceramide and the broader consequences of its dysregulation.[6][7]

This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated gene editing of CERS2 and DEGS1 in mammalian cell lines.

Key Enzymes in C24:1-Dihydro-ceramide Metabolism

  • Ceramide Synthase 2 (CERS2): A member of the ceramide synthase family, CERS2 is primarily responsible for synthesizing very-long-chain (VLC) ceramides and dihydroceramides, specifically those with C22 to C24 acyl chains.[3][4] Its expression is ubiquitous, and its activity is critical for maintaining the specific sphingolipid composition of cellular membranes.[8]

  • Dihydroceramide Desaturase 1 (DEGS1): This enzyme catalyzes the final and rate-limiting step in de novo ceramide synthesis, introducing a Δ4,5 trans double bond into the sphingoid base of dihydroceramide to produce ceramide.[9][10] Inhibition or loss of DEGS1 function leads to the accumulation of various dihydroceramide species.[10]

Signaling Pathway: De Novo Sphingolipid Synthesis

The diagram below illustrates the de novo synthesis pathway, highlighting the critical roles of CERS2 and DEGS1 in the formation and conversion of C24:1-dihydroceramide.

Sphingolipid_Pathway node_substrate node_substrate node_enzyme node_enzyme node_target node_target node_product node_product sub1 Serine + Palmitoyl-CoA enz1 SPT sub2 3-Ketosphinganine enz2 KSR sub3 Sphinganine (Dihydrosphingosine) enz3 CERS2 sub3->enz3 sub4 C24:1-Dihydroceramide enz4 DEGS1 sub4->enz4 sub5 C24:1-Ceramide sub6 Complex Sphingolipids sub5->sub6 enz1->sub2 Serine Palmitoyltransferase enz2->sub3 3-Ketosphinganine Reductase enz3->sub4 + C24:1-CoA enz4->sub5 Desaturation

Caption: De novo synthesis of C24:1-dihydroceramide and its conversion to ceramide.

Application Note 1: CRISPR/Cas9 Knockout of Ceramide Synthase 2 (CERS2)

Objective: To create a CERS2 knockout cell line to study the specific roles of very-long-chain dihydroceramides and ceramides in cellular physiology and disease models.

Principle: CERS2 is the primary enzyme for synthesizing C22-C24 ceramides.[4] Knocking out the CERS2 gene is expected to cause a significant reduction in very-long-chain sphingolipids and a compensatory increase in shorter-chain sphingolipids, as other Ceramide Synthases (e.g., CERS5, CERS6) take over.[11] This model allows for the investigation of cellular processes that are specifically dependent on VLC-sphingolipids.

Quantitative Data Summary: Lipidomic Changes in CERS2 Knockout Cells

The following table summarizes the expected changes in lipid composition based on CRISPR/Cas9 editing of CERS2 in HEK293T cells.[11]

Lipid ClassAcyl Chain LengthChange in CERS2 KO CellsReference
Ceramide (Cer)Very-Long-Chain (e.g., C24:1)Dramatically Reduced[11]
Long-Chain (e.g., C16:0)Increased[11]
Sphingomyelin (SM)Very-Long-Chain (e.g., C24:1)Dramatically Reduced[11]
Long-Chain (e.g., C16:0)Increased[11]
Hexosylceramide (HexCer)Very-Long-Chain (e.g., C24:1)Dramatically Reduced[11]

Protocol: Generation of CERS2 Knockout Cell Line

This protocol provides a general framework for knocking out CERS2 in a human cell line such as HEK293T.

1. sgRNA Design and Cloning:

  • Design 2-3 single guide RNAs (sgRNAs) targeting constitutive exons of the CERS2 gene. Use online design tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects.
  • Synthesize and anneal complementary oligonucleotides for each sgRNA.
  • Clone the annealed oligos into a Cas9-expressing vector (e.g., lentiCRISPRv2, which contains Cas9, the sgRNA scaffold, and a selection marker like puromycin).
  • Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

2. Vector Delivery:

  • Lentiviral Transduction (Recommended for stable integration):
  • Co-transfect the sgRNA-Cas9 vector along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce lentiviral particles.
  • Harvest the virus-containing supernatant after 48-72 hours.
  • Transduce the target cells with the viral particles in the presence of polybrene (8 µg/mL).
  • Plasmid Transfection:
  • Transfect the sgRNA-Cas9 plasmid into target cells using a suitable transfection reagent (e.g., Lipofectamine 3000).

3. Selection and Clonal Expansion:

  • After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin (B1679871) at 1-2 µg/mL) to the culture medium.
  • Maintain selection for 3-7 days until a resistant polyclonal population is established.
  • Perform single-cell sorting or limiting dilution to isolate and expand individual clones.

4. Validation of Knockout:

  • Genomic Validation:
  • Extract genomic DNA from expanded clones.
  • Amplify the targeted region of the CERS2 gene by PCR.
  • Analyze the PCR products for insertions/deletions (indels) using Sanger sequencing followed by TIDE or ICE analysis, or by next-generation sequencing.
  • Protein Validation:
  • Perform Western blot analysis using a CERS2-specific antibody to confirm the absence of the CERS2 protein in selected clones.
  • Functional Validation:
  • Conduct lipidomic analysis via liquid chromatography-mass spectrometry (LC-MS) to confirm the expected shift from very-long-chain to shorter-chain sphingolipids.[11]

Application Note 2: CRISPR/Cas9 Knockout of Dihydroceramide Desaturase 1 (DEGS1)

Objective: To generate a DEGS1 knockout cell line to study the biological functions of dihydroceramides and to model human diseases associated with DEGS1 deficiency, such as hypomyelinating leukodystrophies.[10][12]

Principle: DEGS1 is the sole enzyme responsible for converting dihydroceramides to ceramides in the de novo pathway.[10] Its knockout via CRISPR/Cas9 results in the cessation of this conversion, leading to a significant accumulation of various dihydroceramide species and a corresponding depletion of ceramides.[12][13] This model is invaluable for dissecting the distinct signaling roles of dihydroceramides versus ceramides.

Quantitative Data Summary: Effects of DEGS1 Knockout or Pathogenic Variants

The following table summarizes data from studies using CRISPR/Cas9 to edit DEGS1.

ParameterEffect of DEGS1 KO or Pathogenic VariantCell LineReference
DEGS1 Enzymatic ActivityReduced by ~80% (in patient fibroblasts)Human Fibroblasts[10]
DEGS1 Protein LevelReduced by 40-80% (for pathogenic variants)KO-DES-HEK[12][14]
Dihydroceramide LevelsSignificant IncreasePlasma, HepG2[13]
Ceramide/Dihydroceramide RatioSignificantly ReducedKO-DES-HEK[12]
Sphingomyelin/Dihydrosphingomyelin RatioSignificantly ReducedKO-DES-HEK[12]

Protocol: Generation of DEGS1 Knockout Cell Line

This protocol is adapted from published studies that successfully knocked out DEGS1 in HEK293T or HAP1 cells.[10][12]

1. sgRNA Design and Cloning:

  • Design sgRNAs targeting an early exon of the human DEGS1 gene to ensure a frameshift mutation that leads to a non-functional protein.
  • Clone the designed sgRNAs into a suitable Cas9 expression vector as described in the CERS2 protocol. A vector co-expressing a fluorescent marker (e.g., GFP) can facilitate sorting of transfected cells.

2. Vector Delivery:

  • Transfect the target cell line (e.g., HEK293T, HAP1) with the DEGS1-sgRNA-Cas9 plasmid using a high-efficiency method like electroporation or lipofection.

3. Selection and Clonal Expansion:

  • If the vector contains a selection marker, apply antibiotic selection as previously described.
  • If the vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate the top 5-10% of fluorescent cells 48 hours post-transfection.
  • Plate sorted cells at a low density or perform single-cell sorting to establish monoclonal cell lines.

4. Validation of Knockout:

  • Genomic Validation:
  • Confirm the presence of indels at the target locus using PCR amplification and sequencing, as detailed in the CERS2 protocol.
  • Protein Validation:
  • Confirm the complete absence of DEGS1 protein in candidate clones via Western blot.[10]
  • Functional Validation (Crucial for DEGS1):
  • Perform targeted lipidomics (LC-MS/MS) to measure the levels of dihydroceramides and ceramides. A successful knockout will show a dramatic increase in the dihydroceramide/ceramide ratio.[12][13]
  • Optionally, perform an in-vitro desaturase activity assay using cell lysates and a labeled substrate (e.g., deuterated palmitate) to confirm the loss of enzymatic function.[12]

CRISPR/Cas9 Experimental Workflow

The following diagram outlines the general workflow for generating and validating a knockout cell line using CRISPR/Cas9.

CRISPR_Workflow node_design node_design node_exp node_exp node_val node_val node_end node_end A 1. sgRNA Design & Vector Cloning B 2. Vector Delivery (Transfection/Transduction) A->B C 3. Cell Selection (Antibiotic or FACS) B->C D 4. Monoclonal Colony Expansion C->D E 5. Genomic Validation (PCR & Sequencing) D->E F 6. Protein Validation (Western Blot) E->F Confirm Indels G 7. Functional Validation (Lipidomics / Activity Assay) F->G Confirm Protein Loss H Validated KO Cell Line G->H Confirm Functional Loss

Caption: General experimental workflow for CRISPR/Cas9-mediated gene knockout.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with C24:1-Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (DHCer) are metabolic precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] For a long time, they were considered biologically inert intermediates. However, emerging evidence reveals their active role in various cellular processes, including autophagy, cell stress responses, and the regulation of cell survival and death pathways, distinct from those of ceramides.[1] C24:1-dihydroceramide is a very-long-chain DHCer, whose specific functions are an active area of investigation. These application notes provide an overview of the known effects of C24:1-DHCer in vitro and detailed protocols for conducting cell culture experiments.

De Novo Sphingolipid Biosynthesis

Dihydroceramides are synthesized in the endoplasmic reticulum (ER). The process begins with the condensation of serine and palmitoyl-CoA.[2] The resulting sphinganine (B43673) is then acylated by one of six ceramide synthase (CerS) enzymes to form a dihydroceramide (B1258172).[1][3] Each CerS has a preference for fatty acyl-CoAs of specific chain lengths; CerS2 is primarily responsible for synthesizing very-long-chain DHCers, including C24:1.[4][5] Subsequently, dihydroceramide desaturase 1 (DES1) introduces a double bond into the sphingoid backbone to form the corresponding ceramide.[4][6]

Sphingolipid_Synthesis De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ser_Pal Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Ser_Pal->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KR DHCer C24:1-Dihydro-ceramide Sphinganine->DHCer CerS2 Cer C24:1-Ceramide DHCer->Cer DES1 Complex Complex Sphingolipids (e.g., Dihydro-sphingomyelin) DHCer->Complex Transport

Caption: De Novo synthesis of this compound in the ER.

Reported In Vitro Effects of C24:1-Dihydroceramide

Research into the specific bioactivity of C24:1-DHCer is ongoing. Unlike saturated very-long-chain dihydroceramides (e.g., C22:0 and C24:0), which show a strong positive correlation with cytotoxicity in T-cell acute lymphoblastic leukemia (ALL) cell lines, C24:1-DHCer did not demonstrate a consistent correlation.[6] However, in other contexts, such as metabolic disease, it has been shown to play a more direct role.

Quantitative Data Summary
Cell Line / ModelExperimentTreatmentResultReference
Human Primary MyotubesInsulin (B600854) Sensitivity180 ng/ml C24:1-DHCer liposomes for 3.5hSignificant decrease in insulin-stimulated glycogen (B147801) synthesis.[7]
CCRF-CEM (T-cell ALL)Cytotoxicity CorrelationIncreased endogenous C24:1-DHCer via FA supplementationNo strong positive correlation with cytotoxicity was observed.[6]
HeLa CellsCell Viability (Context)100 µM C24:1-Ceramide (not Dihydro-ceramide)No significant reduction in cell viability compared to control.[8]

Experimental Protocols

The following are detailed protocols for treating cultured cells with C24:1-DHCer and assessing its biological effects.

Protocol 1: Preparation and Cellular Delivery of C24:1-Dihydroceramide

C24:1-DHCer is a highly lipophilic molecule requiring a suitable solvent for solubilization and a delivery vehicle for efficient uptake by cells in an aqueous culture medium.

A. Stock Solution Preparation

  • Reagent: C24:1-Dihydroceramide (Nervonoyl-D-erythro-sphinganine).

  • Solvent: Use absolute ethanol (B145695) or DMSO.

  • Procedure:

    • Dissolve C24:1-DHCer in the chosen solvent to create a high-concentration stock solution (e.g., 5-10 mM).[9]

    • Warm the mixture gently (e.g., 37°C) and vortex to ensure complete dissolution.

    • Store the stock solution in glass vials at -20°C.

B. Direct Medium Supplementation

  • Procedure:

    • Thaw the stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1-50 µM).

    • Vortex the medium immediately and vigorously to disperse the lipid and prevent precipitation.

    • Crucial: Prepare a vehicle control using the same concentration of solvent (e.g., ethanol) in the medium.

    • Replace the existing medium on cultured cells with the C24:1-DHCer-containing medium or vehicle control medium.

  • Note: This method is straightforward but may lead to lipid aggregation. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

C. Liposome-Based Delivery

This method improves the bioavailability of the lipid.[7]

  • Reagents:

    • C24:1-Dihydroceramide

    • Phosphatidylcholine (e.g., POPC)

    • Solvent: Methylene chloride/methanol (80/20, v/v)

  • Procedure:

    • In a glass tube, mix POPC and C24:1-DHCer at an 8:1 molar ratio in the solvent mixture.[7]

    • Prepare a control tube with POPC and solvent only.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in serum-free cell culture medium or PBS by vortexing.

    • Sonicate the suspension (using a bath or probe sonicator) until the solution is clear to form small unilamellar vesicles.

    • The liposome (B1194612) suspension can now be diluted into the cell culture medium to treat the cells.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Prep_Stock Prepare C24:1-DHCer Stock Solution (Ethanol/DMSO) Treat Treat Cells with C24:1-DHCer (or Vehicle Control) Prep_Stock->Treat Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat Incubate Incubate for Desired Duration (e.g., 6-48 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay1 Cell Viability Assay (e.g., WST-1, MTT) Harvest->Assay1 Assay2 Apoptosis Assay (e.g., TUNEL, Caspase) Harvest->Assay2 Assay3 Autophagy Assay (e.g., LC3B Immunoblot) Harvest->Assay3 Assay4 Lipidomics (LC-MS/MS) Harvest->Assay4

Caption: Workflow for cell treatment and downstream analysis.

Protocol 2: Cell Viability Assay (WST-1)

This protocol assesses the effect of C24:1-DHCer on cell proliferation and cytotoxicity.

  • Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 3-5 x 10³ cells/well). Allow cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of C24:1-DHCer or a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 3: Autophagy Flux Assay (LC3B Immunoblotting)

Dihydroceramides have been shown to induce autophagy.[1][10] This assay measures the conversion of LC3B-I to LC3B-II, a hallmark of autophagosome formation.

  • Treatment: Treat cells cultured in 6-well plates with C24:1-DHCer as described in Protocol 1. To measure autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended to resolve LC3B-I and LC3B-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Analysis: An increase in the LC3B-II band (or the ratio of LC3B-II/LC3B-I) indicates an induction of autophagy. A further accumulation of LC3B-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.[6][11]

Potential Signaling Mechanisms

While specific pathways for C24:1-DHCer are still being defined, dihydroceramides as a class are known to induce cellular stress, particularly Endoplasmic Reticulum (ER) stress, which can subsequently trigger autophagy as a pro-survival or pro-death response.[1]

Signaling_Pathway Potential Dihydroceramide Signaling cluster_ER ER Stress / UPR DHCer Accumulation of This compound PERK PERK DHCer->PERK Induces IRE1 IRE1α DHCer->IRE1 Induces ATF6 ATF6 DHCer->ATF6 Induces Autophagy Autophagy Induction PERK->Autophagy IRE1->Autophagy ATF6->Autophagy LC3 LC3-I → LC3-II Autophagy->LC3 Outcome Cellular Outcome (Survival or Death) Autophagy->Outcome

Caption: Dihydroceramides can induce ER stress, leading to autophagy.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell type, reagent concentrations, and incubation times, should be determined empirically for each specific experimental system.

References

Application Note: C24:1-Dihydroceramide as a Potential Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a multitude of cellular processes, including insulin (B600854) signaling, inflammation, and apoptosis.[1][2] Dihydroceramides (DhCer) are the direct precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[3] While historically viewed as inactive intermediates, recent evidence has implicated DhCer species in metabolic dysregulation.[3] Specifically, C24:1-dihydroceramide, a very-long-chain DhCer, is emerging as a promising biomarker for metabolic diseases such as insulin resistance, Type 2 Diabetes (T2D), and Non-Alcoholic Fatty Liver Disease (NAFLD).[3][4] This application note summarizes the evidence supporting the role of C24:1-DhCer as a biomarker and provides detailed protocols for its quantification in biological samples.

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is an evolutionarily conserved pathway that begins in the endoplasmic reticulum.[3] The process starts with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[5] Through a series of enzymatic reactions, sphinganine (B43673) is formed, which is then acylated by one of six ceramide synthases (CerS) to produce various species of dihydroceramides, distinguished by the length of their fatty acyl chain.[3][5] C24:1-dihydroceramide is synthesized predominantly by CerS2.[4][6] Finally, the enzyme dihydroceramide (B1258172) desaturase 1 (DES1) introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide.[3][5]

G cluster_1 Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR DhCer Dihydroceramides (e.g., C24:1-DhCer) Sphinganine->DhCer CerS1-6 Cer Ceramides (e.g., C24:1-Cer) DhCer->Cer DES1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL

Diagram 1: De Novo Sphingolipid Biosynthesis Pathway.
Association of C24:1-Dihydroceramide with Metabolic Disease

Elevated levels of circulating dihydroceramides, including the C24:1 species, have been consistently linked to various facets of metabolic syndrome. These lipids are negatively correlated with insulin sensitivity and are found in higher concentrations in individuals with obesity, prediabetes, and T2D.[7] Some studies suggest that DhCers may be valuable as early indicators of metabolic dysfunction, with levels rising even years before a diabetes diagnosis.[8]

The logical relationship between elevated C24:1-DhCer and metabolic diseases is summarized below.

G Biomarker Elevated Circulating C24:1-Dihydroceramide IR Insulin Resistance Biomarker->IR associated with [1, 19] T2D Type 2 Diabetes Biomarker->T2D associated with [1, 8, 19] NAFLD NAFLD Severity Biomarker->NAFLD associated with [9] Obesity Central Obesity (Waist Circumference) Biomarker->Obesity associated with [9]

Diagram 2: C24:1-DhCer as a Biomarker for Metabolic Disease.

Quantitative Data Summary

The following tables summarize key findings from studies investigating the link between C24:1-dihydroceramide and metabolic diseases.

Table 1: Association of Dihydroceramides (including C24:1) with Metabolic Conditions

Condition Analyte Finding Sample Type Reference
Obesity & T2D Total Dihydroceramides Significantly higher in obese and T2D individuals compared to lean and athletic controls. Serum [7]
Insulin Resistance C24:1 Dihydroceramide Inversely correlated with insulin sensitivity. Serum [7]
T2D in Youth C24:1 Dihydroceramide Elevated in obese female children and adolescents with T2D. Plasma [3][4]
Central Obesity C24:1 Dihydroceramide Associated with waist circumference. Plasma [4]

| NAFLD Severity | C24:1 Dihydroceramide | Associated with the severity of Non-Alcoholic Fatty Liver Disease. | Plasma |[4] |

Table 2: Related Ceramide Data in Metabolic Disease

Condition Analyte Concentration (Control) Concentration (T2D) Sample Type Reference
Type 2 Diabetes C24:1 Ceramide 0.43 ± 0.03 nmol/ml 0.52 ± 0.04 nmol/ml Plasma [9]
Type 2 Diabetes C18:0 Ceramide 0.26 ± 0.03 nmol/ml 0.38 ± 0.03 nmol/ml Plasma [9]

| Type 2 Diabetes | C20:0 Ceramide | 0.09 ± 0.004 nmol/ml | 0.11 ± 0.004 nmol/ml | Plasma |[9] |

Note: While Table 2 shows data for ceramides, the close metabolic relationship between dihydroceramides and ceramides makes these findings relevant. Elevated dihydroceramide levels often reflect an increased flux through the de novo synthesis pathway, leading to higher ceramide production.[10]

Protocols for Quantification of C24:1-Dihydroceramide

Accurate quantification of C24:1-dihydroceramide from complex biological matrices like plasma or serum is crucial for its validation as a biomarker. The following section outlines a general workflow and detailed protocols for lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13]

G start Biological Sample (e.g., 20-50 µL Plasma/Serum) step1 Spike with Internal Standards (e.g., Deuterated DhCer) start->step1 step2 Lipid Extraction (e.g., Protein Precipitation or LLE) step1->step2 step3 Dry Down & Reconstitute (Evaporate solvent under N2, resuspend in injection solvent) step2->step3 step4 LC-MS/MS Analysis (Reversed-Phase LC, MRM Detection) step3->step4 step5 Data Processing (Peak Integration, Quantification) step4->step5 end Concentration of C24:1-Dihydroceramide step5->end

Diagram 3: General Experimental Workflow for DhCer Analysis.
Protocol 1: Lipid Extraction from Plasma/Serum

This protocol describes a common protein precipitation method, which is efficient and suitable for high-throughput analysis.[11][14] Liquid-liquid extraction methods like Folch or Bligh & Dyer are also widely used.[12][15]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., C17:0-Dihydroceramide or a deuterated C24:1-DhCer analog in methanol)

  • Extraction Solvent: Chloroform:Methanol (1:2, v/v), ice-cold[14]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Add 10 µL of the internal standard mixture.

  • Add 200 µL of ice-cold chloroform:methanol (1:2, v/v) extraction solvent.[14]

  • Vortex the mixture vigorously for 10-15 seconds.

  • Sonicate the samples in a bath sonicator for 30 minutes at room temperature.[14]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the separation and detection of dihydroceramides using a reversed-phase LC column coupled to a triple quadrupole mass spectrometer.[11][12][16]

Materials:

  • Dried lipid extracts

  • Reconstitution Solvent: Methanol or Isopropanol/Acetonitrile/Water mixture[13]

  • LC-MS grade solvents: Water, Methanol, Acetonitrile, Isopropanol

  • Additives: Formic acid, Ammonium (B1175870) formate

  • LC system coupled with a tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Reconstitution: Prior to injection, reconstitute the dried lipid extracts in 50-100 µL of reconstitution solvent (e.g., methanol).[14] Vortex thoroughly and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[17]

    • Mobile Phase B: Isopropanol:Methanol:Acetonitrile (7:2:1, v/v/v) with 0.1% formic acid and 1 mM ammonium formate.[14]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient starts at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step. (e.g., 30% B to 99% B over 10 minutes).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific parent ion (precursor, [M+H]+) and daughter ion (product) masses for C24:1-dihydroceramide and the internal standard must be determined by direct infusion or from literature. The most common product ion for ceramides and dihydroceramides corresponds to the sphingoid backbone.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity for each analyte.[12]

  • Quantification:

    • Generate a calibration curve using known concentrations of a C24:1-dihydroceramide standard spiked with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

    • Determine the concentration of C24:1-dihydroceramide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.[12]

Conclusion

C24:1-dihydroceramide is a bioactive sphingolipid with mounting evidence supporting its role as a potential biomarker for metabolic disease. Its elevated levels are associated with insulin resistance, T2D, and NAFLD. The protocols outlined in this note provide a robust framework for the accurate and reproducible quantification of C24:1-dihydroceramide in clinical and research settings, facilitating further investigation into its diagnostic and prognostic value in the management of metabolic disorders.

References

Animal Models to Study C24:1-Dihydroceramide Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), once considered inert precursors to ceramides (B1148491), are now recognized as bioactive sphingolipids implicated in a range of cellular processes, including endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[1][2][3] Of the various dhCer species, the very-long-chain C24:1-dihydroceramide (C24:1-dhCer) has garnered significant interest due to its association with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and cardiovascular disease.[1][2] Animal models are indispensable tools for elucidating the precise in vivo functions of C24:1-dhCer and for the preclinical evaluation of therapeutic strategies targeting its metabolism.

This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the in vivo roles of C24:1-dhCer.

Key Animal Models

The primary animal models for studying C24:1-dhCer function are genetically engineered mice with altered ceramide synthase (CerS) expression and diet-induced models of metabolic disease.

  • Ceramide Synthase 2 (CerS2) Knockout Mice: CerS2 is the primary enzyme responsible for the synthesis of very-long-chain (C22-C24) ceramides and dihydroceramides.[4][5] Consequently, CerS2 knockout (CerS2-/-) mice exhibit a significant reduction in C24:1-dhCer levels, providing a powerful model to study the consequences of its deficiency.[4][5][6] These mice often present with compensatory increases in shorter-chain ceramides, such as C16:0-ceramide.[4][6]

  • Diet-Induced Obesity (DIO) and NAFLD Models: High-fat diet (HFD) feeding in mice, particularly C57BL/6J, leads to obesity, insulin (B600854) resistance, and NAFLD, and is often associated with elevated plasma and tissue levels of C24:1-dhCer.[7][8] These models are crucial for studying the role of C24:1-dhCer in the pathogenesis of metabolic diseases.

Data Presentation: Quantitative Analysis of C24:1-Dihydroceramide

The following tables summarize representative quantitative data on C24:1-dhCer levels in different murine models and conditions.

Table 1: C24:1-Ceramide Levels in CerS2 Knockout Mice

TissueGenotypeC24:1-Ceramide Level (pmol/mg protein)Fold Change vs. Wild TypeReference
LiverWild Type~150-[6]
LiverCerS2-/-Undetectable-[6]
KidneyWild Type~170-[9]
KidneyCerS2-/-Significantly Reduced-[4]
BrainWild Type~50-[4]
BrainCerS2-/-Significantly Reduced-[4]

Table 2: C24:1-Ceramide and Dihydroceramide Levels in Diet-Induced NAFLD

AnalyteDiet GroupPlasma LevelFold Change vs. Standard DietReference
C24:1-CeramideStandard DietNot Reported-[8]
C24:1-CeramideWestern DietSignificantly Increased~6-fold[8]
C24:1-DihydroceramideControl DietNot Reported-[2]
C24:1-DihydroceramideHigh-Fat DietElevated-[2]

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

The synthesis of C24:1-dhCer occurs through the de novo sphingolipid biosynthesis pathway, primarily in the endoplasmic reticulum.

de_novo_synthesis serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) keto_sphinganine->sphinganine 3-KSR c24_1_dhCer C24:1-Dihydroceramide sphinganine->c24_1_dhCer CerS2 c24_1_Cer C24:1-Ceramide c24_1_dhCer->c24_1_Cer DES1/2 complex_sphingolipids Complex Sphingolipids c24_1_Cer->complex_sphingolipids Various Enzymes nervonyl_coa Nervonyl-CoA (C24:1) nervonyl_coa->c24_1_dhCer

Figure 1. De novo synthesis of C24:1-dihydroceramide.

Experimental Workflow for Investigating C24:1-Dihydroceramide Function in NAFLD

This workflow outlines the key steps to study the role of C24:1-dhCer in a diet-induced model of non-alcoholic fatty liver disease.

experimental_workflow start Start: C57BL/6J Mice diet High-Fat Diet (HFD) Feeding (e.g., 4-16 weeks) start->diet phenotyping Metabolic Phenotyping diet->phenotyping tissue Tissue Collection (Liver, Plasma, Adipose) diet->tissue gtt Glucose Tolerance Test (GTT) phenotyping->gtt itt Insulin Tolerance Test (ITT) phenotyping->itt clamp Hyperinsulinemic-Euglycemic Clamp phenotyping->clamp data_analysis Data Analysis and Correlation gtt->data_analysis itt->data_analysis clamp->data_analysis lipidomics Lipidomics (LC-MS/MS) Quantify C24:1-dhCer tissue->lipidomics histology Histological Analysis (H&E, Oil Red O) tissue->histology gene_expression Gene Expression Analysis (qPCR, RNA-seq) tissue->gene_expression lipidomics->data_analysis histology->data_analysis gene_expression->data_analysis signaling_pathway dhCer Elevated Dihydroceramides (e.g., C24:1-dhCer) er_stress Endoplasmic Reticulum (ER) Stress dhCer->er_stress Induces autophagy Autophagy er_stress->autophagy Leads to apoptosis Apoptosis er_stress->apoptosis Can lead to mTORC1 Akt/mTORC1 Pathway er_stress->mTORC1 Inhibits autophagy->apoptosis Can lead to mTORC1->autophagy Inhibits

References

Illuminating the Role of C24:1-Dihydroceramide: Application Notes and Protocols for Fluorescent Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the fluorescent labeling of C24:1-Dihydroceramide, a very-long-chain sphingolipid implicated in various cellular processes, for imaging applications. This document offers protocols for probe preparation, cellular labeling, and imaging, alongside an overview of its role in signaling pathways.

Introduction

Dihydroceramides are key intermediates in the de novo synthesis of sphingolipids.[1] While historically considered biologically inert precursors to ceramides, recent studies have highlighted their distinct physiological roles in processes such as autophagy, cell cycle arrest, and apoptosis.[2][3] Specifically, very-long-chain dihydroceramides, including C24:1-Dihydroceramide, have been linked to the regulation of cancer cell viability and metabolic diseases.[2][3] Visualizing the subcellular localization and dynamics of C24:1-Dihydroceramide is crucial for understanding its function. Fluorescently labeled analogs provide a powerful tool for these investigations in living cells.

Fluorescent Probe Options for C24:1-Dihydroceramide

Several fluorescent dyes can be conjugated to C24:1-Dihydroceramide for live-cell imaging. The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and the potential for phototoxicity. Commonly used probes include:

  • NBD (Nitrobenzoxadiazole): A widely used green-emitting fluorophore.

  • BODIPY (Boron-dipyrromethene): Known for its sharp emission spectra and high quantum yield, available in various colors.

  • COUPY: A far-red emitting coumarin (B35378) derivative, beneficial for reducing cellular autofluorescence and phototoxicity.[4][5]

Experimental Protocols

Protocol 1: In Situ Generation of NBD-C24:1-Dihydroceramide for Ceramide Synthase Activity Assays

This protocol is adapted from a fluorescent assay for ceramide synthase (CerS) activity and allows for the enzymatic synthesis of NBD-C24:1-Dihydroceramide within cell or tissue homogenates.[1][6] This method is primarily for measuring CerS2 activity, which is specific for very-long-chain acyl-CoAs.[7]

Materials:

  • Cell or tissue homogenates (e.g., from cells overexpressing CerS2)

  • NBD-sphinganine (Avanti Polar Lipids)

  • Nervonoyl-CoA (C24:1-CoA) (Avanti Polar Lipids)

  • Reaction Buffer (50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA)

  • Chloroform/Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • Fluorescence imaging system for TLC plates

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining:

    • 50 µg of cell or tissue homogenate protein

    • 10 µM NBD-sphinganine

    • 50 µM C24:1-CoA

    • Reaction Buffer to a final volume of 100 µL

  • Incubate the reaction mixture for 30-120 minutes at 37°C. The optimal incubation time should be determined empirically.[1][6]

  • Stop the reaction by adding 400 µL of chloroform/methanol (2:1).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a silica (B1680970) TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v).

  • Visualize the fluorescent NBD-C24:1-Dihydroceramide spot using a fluorescence imager with excitation and emission wavelengths suitable for NBD (e.g., Ex: 488 nm, Em: 520 nm).[8]

  • Quantify the fluorescence intensity of the product spot relative to standards to determine enzyme activity.

Protocol 2: Live-Cell Imaging using a Pre-synthesized Fluorescent C24:1-Dihydroceramide Probe

This protocol provides a general framework for labeling live cells with a fluorescently labeled C24:1-Dihydroceramide analog (e.g., NBD-C24:1-Dihydroceramide or BODIPY-C24:1-Dihydroceramide). The synthesis of such probes can be achieved by coupling the corresponding fluorescently tagged fatty acid with a sphinganine (B43673) backbone.[9]

Materials:

  • Fluorescently labeled C24:1-Dihydroceramide (e.g., NBD- or BODIPY-labeled)

  • Bovine Serum Albumin (BSA), defatted

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging system (e.g., confocal microscope)

Procedure:

  • Preparation of Probe-BSA Complex:

    • Prepare a 1 mM stock solution of the fluorescent C24:1-Dihydroceramide in an organic solvent (e.g., ethanol (B145695) or DMSO).

    • In a glass tube, evaporate a small volume of the stock solution to dryness under a stream of nitrogen.

    • Resuspend the lipid film in complete culture medium containing 0.34 mg/mL defatted BSA to achieve a final probe concentration of 5 µM. Sonicate or vortex briefly to facilitate complex formation.[10]

  • Cell Labeling:

    • Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

    • Aspirate the culture medium and wash the cells once with pre-warmed HBSS/HEPES.

    • Incubate the cells with the 5 µM probe-BSA complex solution for 30 minutes at 37°C.[8][10] The optimal concentration and incubation time may vary depending on the cell type and should be determined experimentally.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium (e.g., HBSS/HEPES or phenol (B47542) red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of fluorescent dihydroceramide (B1258172) probes.

Table 1: Parameters for In Situ NBD-C24:1-Dihydroceramide Generation [1][6]

ParameterValue
NBD-sphinganine Concentration10 µM
C24:1-CoA Concentration50 µM
Cell/Tissue Homogenate25-50 µg protein
Incubation Time30-120 minutes
Incubation Temperature37°C

Table 2: Recommended Starting Conditions for Live-Cell Imaging [4][8][10]

ParameterValue
Probe Concentration1-5 µM
BSA Concentration0.34 mg/mL
Incubation Time30 minutes
Incubation Temperature37°C
Excitation/Emission (NBD)~488 nm / ~520 nm
Excitation/Emission (BODIPY-FL)~503 nm / ~509 nm
Excitation/Emission (COUPY)~561 nm / ~570-635 nm

Signaling Pathways and Experimental Workflows

C24:1-Dihydroceramide in Cellular Signaling

C24:1-Dihydroceramide is synthesized in the endoplasmic reticulum (ER) by ceramide synthase 2 (CerS2) and is a precursor for C24:1-ceramide, which is formed by the action of dihydroceramide desaturase 1 (DES1).[2] An accumulation of very-long-chain dihydroceramides, including C24:1, has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR). This can, in turn, trigger autophagy and, in some contexts, apoptosis, often through the inhibition of pro-survival pathways like Akt/mTORC1.[2][11]

C24_1_Dihydroceramide_Signaling cluster_CerS2 Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT C24_1_DHCer C24:1-Dihydroceramide Sphinganine->C24_1_DHCer C24_1_CoA C24:1-CoA C24_1_CoA->C24_1_DHCer C24_1_Cer C24:1-Ceramide C24_1_DHCer->C24_1_Cer DES1 ER_Stress ER Stress / UPR C24_1_DHCer->ER_Stress Akt_mTORC1 Akt/mTORC1 Pathway ER_Stress->Akt_mTORC1 Inhibits Autophagy Autophagy ER_Stress->Autophagy Akt_mTORC1->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis CerS2 CerS2 CerS2->C24_1_DHCer DES1 DES1

Caption: C24:1-Dihydroceramide signaling pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for labeling and imaging live cells with a fluorescent C24:1-Dihydroceramide probe.

Live_Cell_Imaging_Workflow Start Start: Culture cells on microscopy-grade dish Prepare_Probe Prepare Fluorescent C24:1-DHCer-BSA Complex Start->Prepare_Probe Wash_Cells Wash cells with pre-warmed buffer Start->Wash_Cells Incubate Incubate cells with probe-BSA complex (30 min, 37°C) Prepare_Probe->Incubate Wash_Cells->Incubate Wash_Again Wash cells to remove excess probe Incubate->Wash_Again Image Image with fluorescence microscope Wash_Again->Image Analyze Analyze subcellular localization and dynamics Image->Analyze

Caption: Workflow for live-cell imaging.

References

Application Notes and Protocols for High-Throughput Screening of C24:1-Dihydroceramide Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroceramides, including C24:1-dihydroceramide, are metabolic intermediates in the de novo sphingolipid synthesis pathway.[1] While once considered inert precursors to ceramides (B1148491), recent studies have revealed their distinct biological roles in cellular processes such as autophagy, cell growth, and stress responses.[1] The conversion of dihydroceramides to ceramides is catalyzed by dihydroceramide (B1258172) desaturase (DES1), making this enzyme and the overall pathway attractive targets for therapeutic intervention in various diseases, including metabolic disorders and cancer.[1] High-throughput screening (HTS) assays are essential for identifying small molecule modulators of C24:1-dihydroceramide levels, providing valuable tools for basic research and drug discovery.

This document provides detailed application notes and protocols for a high-throughput screening campaign to identify modulators of C24:1-dihydroceramide. The primary method described is a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based approach, which allows for the specific and quantitative measurement of C24:1-dihydroceramide from cellular extracts.

Signaling Pathway

The de novo synthesis of sphingolipids is an evolutionarily conserved pathway that occurs at the endoplasmic reticulum (ER).[1] The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides. These are then converted to ceramides by the introduction of a double bond.[1]

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine DHCer C24:1-Dihydroceramide Sphinganine->DHCer Cer C24:1-Ceramide DHCer->Cer Complex Complex Sphingolipids Cer->Complex HTS_Workflow start Start cell_culture Cell Seeding (e.g., HepG2 cells) start->cell_culture compound_treatment Compound Library Treatment cell_culture->compound_treatment cell_lysis Cell Lysis & Protein Precipitation compound_treatment->cell_lysis extraction Lipid Extraction with Internal Standard cell_lysis->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing hit_identification Hit Identification & Validation data_processing->hit_identification end End hit_identification->end Data_Analysis_Logic raw_data Raw Peak Areas (Analyte & IS) calculate_ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->calculate_ratio normalize Normalize to Vehicle Control calculate_ratio->normalize calculate_stats Calculate Z' and other Statistical Metrics normalize->calculate_stats hit_selection Hit Selection based on Pre-defined Criteria normalize->hit_selection dose_response Dose-Response & IC50/EC50 Determination hit_selection->dose_response validation Orthogonal Validation dose_response->validation

References

Application of C24:1-Dihydro-ceramide in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum (SC), is essential for preventing excessive water loss and protecting the body from external insults. Ceramides (B1148491) are the most abundant lipid class in the SC and are crucial for maintaining the structural integrity and function of this barrier.[1] Dihydro-ceramides are immediate precursors to ceramides in the de novo synthesis pathway. C24:1-Dihydro-ceramide, characterized by a 24-carbon fatty acid with one double bond, is a key intermediate in the formation of very long-chain ceramides, which are critical for a healthy skin barrier.[2] Dysregulation of ceramide metabolism, including the levels of their dihydro-precursors, has been implicated in various skin disorders characterized by impaired barrier function, such as atopic dermatitis.[3][4] This document provides detailed application notes and protocols for the use of this compound in skin barrier research.

Core Functions and Mechanisms

This compound plays a pivotal role in the synthesis of ceramides that are integral to the lamellar lipid structures in the stratum corneum. These structures are responsible for the skin's barrier function, regulating water retention and preventing the entry of harmful substances.[5][6]

Recent studies have highlighted the signaling roles of ceramides and their precursors. For instance, ceramides containing C24:0 or C24:1 fatty acids have been identified as potent enhancers of erythroblast maturation, indicating a role in cellular signaling.[7] Furthermore, lipid nanoparticles containing C24 ceramide have been shown to promote keratinocyte proliferation and migration through the activation of AKT and ERK1/2 signaling pathways, which are critical for skin regeneration and wound healing.[8]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of ceramides on skin barrier function. While specific data for this compound is limited, the presented data for ceramide-containing formulations provide a strong rationale for its investigation.

Parameter Treatment Result Study Population/Model
Transepidermal Water Loss (TEWL) Ceramide-containing moisturizerStatistically significant improvement24 subjects with senile xerosis
Skin Hydration Ceramide-containing moisturizerStatistically significant increase24 subjects with senile xerosis
Stratum Corneum Ceramide Levels Ceramide-containing moisturizer (4 weeks)Statistically significant increaseFemale subjects with dry, itchy skin
Total Ceramide Levels Oat lipid extract (increases ceramide synthesis)70% increaseHuman keratinocytes

Table 1: Quantitative Effects of Ceramide-Containing Formulations on Skin Barrier Parameters

Parameter Treatment Time Point % Change from Baseline Study Population/Model
Transepidermal Water Loss (TEWL) Cream with Ceramides 1, 3, 6-II24 hours-13.42%24 subjects with senile xerosis
Skin Hydration Cream with Ceramides 1, 3, 6-II28 days+47.37%24 subjects with senile xerosis

Table 2: Time-Dependent Efficacy of a Ceramide-Containing Cream

Experimental Protocols

In Vitro 3D Human Skin Equivalent Model

This protocol describes the generation of a full-thickness human skin equivalent model to study the effects of this compound on skin barrier function.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Keratinocyte Growth Medium (KGM)

  • Fibroblast Growth Medium (FGM)

  • Rat tail collagen type I

  • 12-well cell culture inserts (0.4 µm pore size)

  • 12-well deep-well plates

  • Reagents for preparing dermal equivalent: 10x DMEM, reconstitution buffer (NaHCO₃, NaOH, HEPES)

  • This compound stock solution (in a suitable vehicle, e.g., DMSO)

Procedure:

  • Fibroblast Culture: Culture NHDFs in FGM. Passage cells when they reach 70-80% confluency.

  • Keratinocyte Culture: Culture NHEKs in KGM. Passage cells at 70-80% confluency.

  • Preparation of Dermal Equivalent:

    • On ice, mix rat tail collagen type I, 10x DMEM, and reconstitution buffer to neutralize the collagen.

    • Add a suspension of NHDFs to the neutralized collagen solution to achieve a final concentration of 2.5 x 10⁴ cells/mL.

    • Pipette 2 mL of the fibroblast-collagen mixture into each 12-well cell culture insert placed in a deep-well plate.

    • Incubate at 37°C, 5% CO₂ for 1-2 hours to allow for collagen polymerization.

    • Add FGM both inside and outside the insert and culture for 5-7 days, changing the medium every 2-3 days.

  • Seeding of Keratinocytes:

    • Remove the medium from the inserts.

    • Seed NHEKs onto the surface of the dermal equivalent at a density of 2.5 x 10⁵ cells/insert in KGM.

    • Culture the cells submerged in KGM for 2 days.

  • Air-Liquid Interface Culture:

    • Raise the inserts to the air-liquid interface by removing the medium from inside the insert and adding fresh KGM only to the outer well of the deep-well plate.

    • Culture for 14-21 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in KGM.

    • Topically apply the this compound solution or a vehicle control to the surface of the skin equivalents.

    • Continue the air-liquid interface culture for the desired treatment period.

  • Assessment of Barrier Function:

    • Measure Transepidermal Water Loss (TEWL) using a TEWL meter at specified time points.

    • Harvest the skin equivalents for histological analysis (H&E staining) and analysis of differentiation markers (e.g., involucrin, loricrin) by immunohistochemistry or Western blotting.

    • Extract lipids for ceramide profiling by LC-MS/MS.

Lipid Extraction and LC-MS/MS Analysis of Dihydro-ceramides

This protocol outlines the extraction and quantification of this compound and other ceramides from skin samples or 3D skin equivalents.

Materials:

  • Skin tissue or 3D skin equivalent

  • Chloroform (B151607)

  • Methanol

  • Internal standards (e.g., C17:0-dihydro-ceramide)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Homogenization: Homogenize the skin sample in a chloroform/methanol (2:1, v/v) solution.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the homogenate to achieve a final ratio of chloroform/methanol/water of 2:2:1.8.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase with chloroform.

    • Pool the organic phases and dry under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

    • Add an internal standard solution.

    • Centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water, methanol, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[6]

    • Perform mass spectrometric detection using positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ceramide_De_Novo_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketodihydrosphingosine 3-ketodihydrosphingosine Serine + Palmitoyl-CoA->3-ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-ketodihydrosphingosine->Dihydrosphingosine 3-KSR This compound This compound Dihydrosphingosine->this compound CerS C24:1-Acyl-CoA C24:1-Acyl-CoA C24:1-Acyl-CoA->this compound C24:1-Ceramide C24:1-Ceramide This compound->C24:1-Ceramide DEGS1

Caption: De novo synthesis pathway of C24:1-Ceramide.

PPAR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Oat Lipid Extract Oat Lipid Extract PPARα/β/δ PPARα/β/δ Oat Lipid Extract->PPARα/β/δ Agonist PPAR/RXR Complex PPAR/RXR Complex PPARα/β/δ->PPAR/RXR Complex RXR RXR RXR->PPAR/RXR Complex PPRE PPRE PPAR/RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Activates Involucrin Involucrin Target Gene Transcription->Involucrin Transglutaminase Transglutaminase Target Gene Transcription->Transglutaminase Ceramide Synthesis Genes Ceramide Synthesis Genes Target Gene Transcription->Ceramide Synthesis Genes

Caption: PPAR signaling pathway activation by ceramide synthesis enhancers.

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Analysis A Construct 3D Skin Equivalent B Topical Application of This compound A->B C Incubation B->C D Measure TEWL C->D E Histology & Immunohistochemistry C->E F Lipid Extraction C->F G LC-MS/MS Analysis of Ceramides F->G

Caption: Experimental workflow for testing this compound.

References

Application Notes and Protocols: C24:1-Dihydro-ceramide in the Study of Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (DHCer) are the immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, differing only by the absence of a 4,5-trans double bond in their sphingoid backbone.[1] For many years, dihydroceramides were considered biologically inert intermediates. However, a growing body of evidence now implicates them as potent signaling molecules in their own right, particularly in the context of metabolic diseases.[2][3] Unbiased lipidomic screens have revealed strong associations between elevated serum and tissue levels of specific dihydroceramide (B1258172) species and insulin (B600854) resistance, type 2 diabetes (T2D), and other comorbidities of obesity.[1][2]

Among these, the very-long-chain monounsaturated C24:1-Dihydro-ceramide has emerged as a significant species of interest. Studies have shown that circulating levels of C24:1 DHCer are negatively correlated with insulin sensitivity in humans and can predict the development of diabetes.[2][4] Furthermore, direct administration of C24:1 DHCer to cells can induce insulin resistance, suggesting a causal role rather than a mere correlation.[2] This positions C24:1 DHCer as a critical lipid species for investigation, a potential biomarker for metabolic dysfunction, and a key player in pathways that may be targeted for therapeutic intervention.

Signaling Pathways and Mechanisms

The biological activity of C24:1 DHCer in insulin resistance is best understood by examining its place in sphingolipid metabolism and its impact on the canonical insulin signaling cascade.

1. De Novo Sphingolipid Synthesis Pathway

Ceramides and dihydroceramides are synthesized in the endoplasmic reticulum through the de novo pathway. The process begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[5][6] Following a series of reactions, various fatty acyl-CoAs are added to the sphinganine (B43673) backbone by a family of six (dihydro)ceramide synthases (CerS). CerS2 is primarily responsible for generating very-long-chain dihydroceramides, including C24:1 DHCer.[6] The final and critical step is the introduction of a double bond into the dihydroceramide backbone by the enzyme Dihydroceramide Desaturase 1 (DES1) to form the corresponding ceramide.[5][7]

cluster_enzymes process process enzyme enzyme 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR ksr 3-KSR C24:1 Dihydro-ceramide C24:1 Dihydro-ceramide Sphinganine->C24:1 Dihydro-ceramide CerS2 + C24:1-CoA cers CerS2 C24:1 Ceramide C24:1 Ceramide C24:1 Dihydro-ceramide->C24:1 Ceramide DES1 des DES1 spt SPT cluster_cell Myotube extracellular extracellular receptor receptor process process outcome outcome inhibition_node inhibition_node Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt/PKB->Glycogen Synthesis Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Insulin Resistance Insulin Resistance Insulin Resistance->Glycogen Synthesis C24:1 Dihydro-ceramide C24:1 Dihydro-ceramide C24:1 Dihydro-ceramide->Insulin Resistance Mechanism under investigation cluster_workflow Experimental Workflow step step treatment treatment assay assay start Differentiated Primary Human Myotubes serum_starve Serum Starve (3.5 hours) start->serum_starve treatment_step Treat cells with Liposomes during starvation serum_starve->treatment_step liposome_prep Prepare Liposomes: 1. Control (POPC only) 2. C24:1 DHCer + POPC liposome_prep->treatment_step insulin_stim Insulin Stimulation (100 nM, 1 hour) treatment_step->insulin_stim assay_step Glycogen Synthesis Assay (with ¹⁴C-Glucose) insulin_stim->assay_step analysis Measure ¹⁴C incorporation into glycogen assay_step->analysis

References

Troubleshooting & Optimization

Technical Support Center: C24:1-Dihydro-ceramide Signal Optimization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of C24:1-Dihydro-ceramide and other long-chain ceramides (B1148491) in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A low or absent signal for this compound can stem from issues in sample preparation, chromatography, or mass spectrometry settings. Follow this troubleshooting guide to diagnose and resolve the problem.

Troubleshooting Workflow for Low this compound Signal

Troubleshooting_Low_Signal start Start: Low/No this compound Signal sample_prep 1. Review Sample Preparation start->sample_prep extraction Inefficient Extraction? sample_prep->extraction spe_cleanup Consider Solid-Phase Extraction (SPE) for enrichment. extraction->spe_cleanup Yes folch_bligh Optimize Folch or Bligh & Dyer aternary solvent ratios. extraction->folch_bligh Yes lc_params 2. Evaluate LC Parameters extraction->lc_params No spe_cleanup->lc_params folch_bligh->lc_params column_choice Incorrect Column? lc_params->column_choice rp_column Use C8 or C18 reversed-phase column for separation by acyl chain length. column_choice->rp_column Yes mobile_phase Suboptimal Mobile Phase? column_choice->mobile_phase No rp_column->mobile_phase additives Incorporate 0.1-0.2% formic acid or ~10mM ammonium (B1175870) formate (B1220265) to improve ionization. mobile_phase->additives Yes gradient Check gradient steepness and organic solvent composition (Acetonitrile/Isopropanol). mobile_phase->gradient Yes ms_settings 3. Optimize MS Settings mobile_phase->ms_settings No additives->ms_settings gradient->ms_settings ionization_mode Incorrect Ionization Mode? ms_settings->ionization_mode positive_mode Use ESI Positive Mode ([M+H]+). Monitor for m/z 650.6 -> 264.3. ionization_mode->positive_mode Yes negative_mode Consider ESI Negative Mode ([M-H]-) if positive mode fails. ionization_mode->negative_mode Yes source_params Suboptimal Source Parameters? ionization_mode->source_params No positive_mode->source_params negative_mode->source_params optimize_source Optimize capillary voltage (~3.0-4.5 kV), source temperature (~120-300°C), and cone voltage (~40V). source_params->optimize_source Yes end Signal Improved source_params->end No optimize_source->end Experimental_Workflow start Start: Biological Sample homogenize 1. Homogenization in PBS start->homogenize spike 2. Spike with Internal Standard (e.g., C17:0 Ceramide) homogenize->spike lle 3. Liquid-Liquid Extraction (Bligh & Dyer) spike->lle phase_sep Phase Separation lle->phase_sep collect_organic 4. Collect Lower Organic Phase phase_sep->collect_organic dry_down1 5. Dry Under Nitrogen collect_organic->dry_down1 spe 6. Solid-Phase Extraction (SPE) dry_down1->spe elute 7. Elute Ceramide Fraction spe->elute dry_down2 8. Dry Under Nitrogen elute->dry_down2 reconstitute 9. Reconstitute in Mobile Phase dry_down2->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end Ceramide_Pathway cluster_0 De Novo Ceramide Synthesis cluster_1 Downstream Signaling palmitoyl_coa Palmitoyl-CoA + Serine sphinganine Sphinganine (dihydrosphingosine) palmitoyl_coa->sphinganine SPT dh_cer This compound sphinganine->dh_cer CerS cer C24:1 Ceramide dh_cer->cer DEGS1 (Dihydroceramide Desaturase) sm Sphingomyelin cer->sm SMS gc Glucosylceramide cer->gc GCS apoptosis Apoptosis cer->apoptosis proliferation Cell Proliferation cer->proliferation differentiation Cell Differentiation cer->differentiation

Overcoming poor solubility of C24:1-Dihydro-ceramide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of C24:1-Dihydro-ceramide standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: this compound possesses a long C24:1 acyl chain and a sphingoid base, making it highly lipophilic and poorly soluble in aqueous solutions. Its structure leads to strong van der Waals interactions, causing the molecules to aggregate and resist dissolution in polar solvents.

Q2: What are the most common organic solvents for dissolving this compound?

A2: Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are the most commonly used organic solvents for dissolving long-chain ceramides. Due to its high lipophilicity, direct dissolution in aqueous buffers is generally not feasible.

Q3: Can I use the solubility data for C24:1 Ceramide as a proxy for this compound?

A3: Yes, as a starting point, the solubility data for C24:1 Ceramide can provide a reasonable estimate for this compound. The absence of the double bond in the dihydro- form may slightly alter its solubility, but the overall lipophilic character remains the dominant factor.

Q4: How can I introduce this compound into my cell culture experiments without causing precipitation?

A4: Several methods can be employed to introduce this compound into cell culture media while minimizing precipitation. These include using a co-solvent system (like ethanol or DMSO) at a very low final concentration, complexing the ceramide with bovine serum albumin (BSA), or incorporating it into liposomes.

Troubleshooting Guides

Issue: Precipitate forms when adding the this compound stock solution to my aqueous buffer or cell culture medium.
Potential Cause Troubleshooting Step
Poor aqueous solubility Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO). Add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer or medium while vortexing vigorously to ensure rapid dispersion.
Solvent concentration too high Ensure the final concentration of the organic solvent in the aqueous solution is minimal (ideally ≤ 0.1% v/v) to avoid both precipitation and solvent-induced cytotoxicity.
Temperature shock Pre-warm the aqueous buffer or medium to 37°C before adding the ceramide stock solution. Be aware that the compound may still precipitate as the solution cools.
Concentration exceeds solubility limit Use a lower final concentration of this compound.
Aggregation over time Prepare fresh dilutions for each experiment and avoid storing the aqueous solution for more than a day.[1]
Issue: My cells are showing signs of toxicity or altered behavior that may not be related to the biological activity of this compound.
Potential Cause Troubleshooting Step
Solvent toxicity Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the organic solvent used to dissolve the ceramide). Ensure the final solvent concentration is non-toxic to your specific cell line.
Detergent effects of the lipid At high concentrations, lipids can have detergent-like effects on cell membranes. Perform a dose-response experiment to determine the optimal concentration range for your experiments.
Contamination of the standard Ensure the purity of your this compound standard by checking the certificate of analysis from the supplier.

Quantitative Data: Solubility of Long-Chain Ceramides

The following table summarizes the approximate solubility of C24:1 Ceramide in various solvents, which can be used as a guideline for this compound.

Solvent Approximate Solubility (mg/mL) Reference
Dimethylformamide (DMF)>5.5[1]
Ethanol~3[1]
Dimethyl sulfoxide (DMSO)<0.02[1]
Ethanol:PBS (pH 7.2) (1:1)~0.5[1]
PBS (pH 7.2)<0.02[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Organic Solvent
  • Weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of high-purity ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • To aid dissolution, gently warm the vial in a 37°C water bath and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Delivery of this compound to Cell Culture using an Organic Solvent
  • Thaw an aliquot of the this compound stock solution (from Protocol 1).

  • Pre-warm your cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final solvent concentration remains below 0.1%.

  • While vortexing the pre-warmed medium, add the this compound stock solution dropwise.

  • Immediately add the ceramide-containing medium to your cells.

  • Include a vehicle control (medium with the same final concentration of the organic solvent) in your experimental setup.

Protocol 3: Preparation of a this compound-BSA Complex
  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL) as described in Protocol 1.

  • Prepare a sterile solution of fatty acid-free Bovine Serum Albumin (BSA) in your desired buffer or cell culture medium (e.g., 10% w/v).

  • In a sterile tube, add the desired amount of the this compound stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Add the pre-warmed (37°C) BSA solution to the lipid film.

  • Incubate the mixture at 37°C for at least 30 minutes with intermittent vortexing to allow for the complexation of the ceramide to BSA.

  • The this compound-BSA complex is now ready for addition to your cell culture.

Signaling Pathways and Experimental Workflows

G

G

G

References

Optimizing lipid extraction to maximize C24:1-Dihydro-ceramide recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of C24:1-Dihydro-ceramide from biological samples.

Troubleshooting Guide

Low recovery of this compound can arise from several factors during the extraction process. This guide provides solutions to common issues encountered in the laboratory.

Problem Potential Cause Solution
Low this compound Yield Incomplete Cell Lysis: Very long-chain dihydro-ceramides may be tightly associated with cellular membranes.Ensure complete homogenization of the tissue or cell pellet. Consider using mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent.
Suboptimal Solvent System: The polarity of the solvent mixture may not be ideal for extracting very long-chain, nonpolar lipids.Use a well-validated solvent system for sphingolipids, such as a chloroform (B151607):methanol (B129727) mixture. A ratio of 2:1 (v/v) is a common starting point. For enhanced recovery of a broad range of lipids, including ceramides (B1148491), a sample-to-solvent ratio of 1:20 (v/v) is recommended.[1]
Insufficient Phase Separation: In liquid-liquid extractions, poor separation of the organic and aqueous phases can lead to loss of the lipid-containing organic layer.After adding water or a salt solution to induce phase separation, ensure thorough mixing followed by adequate centrifugation time and force to achieve a sharp interface between the layers.
Lipid Degradation: Dihydro-ceramides can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and potential degradation.[2] Avoid prolonged exposure to harsh chemical conditions.
Poor Reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, or thawing procedures can introduce variability.Standardize all pre-analytical steps. Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Thaw samples on ice just before extraction.
Inaccurate Solvent Volumes: Minor differences in solvent ratios can significantly impact extraction efficiency.Use calibrated pipettes for all solvent measurements to ensure accurate and consistent solvent ratios in every sample.
Variable Extraction Time: Insufficient or inconsistent extraction times can lead to incomplete recovery.Standardize the incubation and vortexing times for all samples to ensure uniform extraction.
Sample Contamination Interference from Other Lipids: High-abundance lipids can co-extract and interfere with the detection of lower-abundance species like this compound.For complex matrices like plasma, consider an additional purification step, such as solid-phase extraction (SPE), to isolate sphingolipids from more abundant lipid classes.
Contaminants from Labware: Plasticizers and other contaminants from tubes or pipette tips can interfere with mass spectrometry analysis.Use high-quality glass or polypropylene (B1209903) labware that is solvent-rinsed before use to minimize contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While several methods can be used, a modified Bligh and Dyer or Folch liquid-liquid extraction is generally considered a robust approach for a broad range of lipids, including very long-chain dihydro-ceramides.[1][3][4][5] For high-throughput applications, a simpler protein precipitation method using a solvent like methanol has also been shown to achieve high recovery rates for dihydro-ceramides.[6][7]

Q2: Which solvent system is optimal for this compound recovery?

A2: A monophasic mixture of chloroform and methanol (e.g., 2:1, v/v) is highly effective for solubilizing lipids from the sample matrix. Subsequent addition of water or a salt solution creates a biphasic system, partitioning the lipids into the lower organic phase. The polarity of the solvent system is critical, and for very long-chain species, ensuring a sufficiently nonpolar environment in the final extraction phase is key.

Q3: How can I improve the recovery of very long-chain dihydro-ceramides specifically?

A3: To enhance the recovery of hydrophobic species like this compound, increasing the proportion of the nonpolar solvent (e.g., chloroform) in the final extraction step can be beneficial. Additionally, a higher sample-to-solvent volume ratio (e.g., 1:20) has been shown to improve the extraction of lower abundance lipids.[1]

Q4: What are the best practices for storing lipid extracts?

A4: Lipid extracts should be stored under an inert gas (e.g., nitrogen or argon) at -80°C to prevent oxidation and degradation. For long-term storage, glass vials with Teflon-lined caps (B75204) are recommended to prevent leaching of contaminants from plastic.

Q5: What internal standard should be used for the quantification of this compound?

A5: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d7). If this is not available, a non-endogenous dihydro-ceramide with a similar chain length (e.g., C17:0-Dihydro-ceramide) can be used. The internal standard should be added to the sample before the extraction process begins to account for any loss during sample preparation.

Quantitative Data on Lipid Extraction Recovery

While specific comparative data for this compound is limited in the literature, the following table summarizes recovery data for total or specific ceramides using different extraction methods, which can serve as a proxy for estimating the efficiency for very long-chain dihydro-ceramides.

Extraction MethodSample MatrixAnalyteRecovery (%)Reference
Protein Precipitation (Methanol)Human SerumDihydro-ceramides (various)>90%[6][7]
Bligh and DyerHuman PlasmaCeramide subspecies78-91%[2]
Bligh and DyerRat LiverCeramide subspecies70-99%[2]
Bligh and DyerRat MuscleCeramide subspecies71-95%[2]
Protein PrecipitationHuman PlasmaC22:0 & C24:0 Ceramides109-114% (absolute)[8][9]

Note: Recovery percentages can vary based on the specific protocol, sample matrix, and analytical method used.

Experimental Protocols

Optimized High-Throughput Protocol for this compound Extraction

This protocol is based on a high-recovery protein precipitation method suitable for LC-MS/MS analysis.[6][7]

Materials:

  • Biological sample (e.g., 50 µL plasma, or cell pellet from ~1 million cells)

  • Internal Standard solution (e.g., C17:0-Dihydro-ceramide in methanol)

  • HPLC-grade Methanol, chilled at -20°C

  • HPLC-grade Chloroform

  • Vortex mixer

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Solvent-rinsed glass or polypropylene tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), thaw on ice.

    • For cell pellets, wash once with ice-cold PBS and aspirate the supernatant.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample tube.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of chilled (-20°C) methanol to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system (e.g., 100 µL of methanol:chloroform 1:1, v/v).

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Preparation (Thaw/Wash) is_spike Spike with Internal Standard sample->is_spike extraction Add Chilled Methanol & Vortex is_spike->extraction incubation Incubate at -20°C extraction->incubation centrifugation Centrifuge (12,000 x g, 10 min, 4°C) incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in LC-MS/MS Buffer dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Optimized high-throughput lipid extraction workflow.

This compound Signaling Pathway in ER Stress and Autophagy

signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm dh_cer This compound Accumulation er_stress ER Stress dh_cer->er_stress eif2a p-eIF2α er_stress->eif2a PERK pathway xbp1 sXBP1 er_stress->xbp1 IRE1α pathway autophagy Autophagy Induction eif2a->autophagy xbp1->autophagy cell_cycle G1/S Cell Cycle Delay autophagy->cell_cycle

Caption: Dihydro-ceramide induced ER stress and autophagy pathway.

References

Troubleshooting chromatographic peak shape for C24:1-Dihydro-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic peak shape issues encountered during the analysis of C24:1-Dihydro-ceramide.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic peak shape problems observed for this compound?

The most prevalent peak shape issues for this compound, a highly hydrophobic and long-chain lipid, are peak tailing, peak fronting, and split peaks. These issues can compromise quantification accuracy and resolution from other analytes.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is often attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase (e.g., residual silanols on a C18 column) can cause tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak shape.[1]

  • Poor Sample Solubility: If the sample solvent is too weak to keep the highly hydrophobic this compound fully dissolved during injection and transfer onto the column, it can lead to tailing.

  • Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can disrupt the sample band, causing tailing for all peaks.[3]

Q3: What causes my this compound peak to show fronting?

Peak fronting is less common than tailing for this analyte but can occur due to:

  • Sample Overload in a Strong Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to move too quickly at the beginning of the column, resulting in a fronting peak.[2]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path and fronting peaks.[3]

Q4: I am observing split peaks for this compound. What could be the reason?

Split peaks for a single analyte like this compound can be caused by:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is immiscible with the mobile phase or is too strong, it can cause the peak to split, especially for early eluting peaks. The general recommendation is to dissolve the sample in the initial mobile phase whenever possible.[2]

  • Partially Clogged Frit or Column Inlet: A blockage can create two different flow paths for the analyte, resulting in a split peak. This would typically affect all peaks in the chromatogram.[3]

  • Co-elution with an Isomer or Impurity: While less likely to be the sole cause of a consistently split peak, the presence of a closely related and co-eluting compound can manifest as a shoulder or a split peak.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a System/Column Issue check_all_peaks->system_issue Yes analyte_specific_issue Likely an Analyte-Specific Issue check_all_peaks->analyte_specific_issue No flush_column Action: Flush column with strong solvent (e.g., Isopropanol) system_issue->flush_column check_fittings Action: Check and adjust fittings for dead volume flush_column->check_fittings replace_column Action: Replace column check_fittings->replace_column resolved Problem Resolved replace_column->resolved reduce_load Action: Reduce sample concentration/injection volume analyte_specific_issue->reduce_load optimize_mp Action: Optimize mobile phase pH or add competing base reduce_load->optimize_mp change_solvent Action: Change sample solvent to be compatible with mobile phase optimize_mp->change_solvent change_solvent->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary: Mobile Phase Modifiers for Improved Peak Shape

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape for Hydrophobic/Basic AnalytesReference
Formic Acid0.1 - 0.2%Improves peak shape by protonating free silanols, reducing secondary interactions.[4]
Ammonium Formate5 - 10 mMActs as a buffer and can improve peak shape and ionization efficiency in LC-MS.[4]
Triethylamine (TEA)0.1%A competing base that can reduce peak tailing caused by silanol (B1196071) interactions.[5]
Guide 2: Troubleshooting Peak Fronting

This guide outlines steps to address peak fronting issues.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_sample_solvent Is sample solvent stronger than mobile phase? start->check_sample_solvent solvent_mismatch Action: Reconstitute sample in initial mobile phase or a weaker solvent check_sample_solvent->solvent_mismatch Yes reduce_concentration Is the sample highly concentrated? check_sample_solvent->reduce_concentration No resolved Problem Resolved solvent_mismatch->resolved check_column_health Action: Inspect column for voids, replace if necessary check_column_health->resolved reduce_concentration->check_column_health No dilute_sample Action: Dilute the sample reduce_concentration->dilute_sample Yes dilute_sample->resolved

Caption: A decision tree for troubleshooting peak fronting.

Guide 3: Troubleshooting Split Peaks

This guide provides a logical approach to resolving split peak issues.

Troubleshooting Workflow for Split Peaks

start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks system_blockage Likely a blockage issue check_all_peaks->system_blockage Yes analyte_specific Likely a sample/method issue check_all_peaks->analyte_specific No backflush_column Action: Backflush column system_blockage->backflush_column check_frit Action: Check/replace inlet frit backflush_column->check_frit resolved Problem Resolved check_frit->resolved check_solvent_compatibility Action: Ensure sample solvent is compatible with mobile phase analyte_specific->check_solvent_compatibility check_solubility Action: Confirm analyte solubility in sample solvent check_solvent_compatibility->check_solubility check_solubility->resolved

Caption: A workflow for diagnosing and fixing split peaks.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol describes a general lipid extraction procedure from a biological matrix (e.g., plasma or cell pellets) to prepare the sample for LC-MS analysis.

Lipid Extraction Workflow

start Start: Biological Sample add_is Add Internal Standard start->add_is extraction Perform Liquid-Liquid Extraction (e.g., with Chloroform (B151607)/Methanol) add_is->extraction vortex_centrifuge Vortex and Centrifuge extraction->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute end Ready for LC-MS Injection reconstitute->end

Caption: A general workflow for lipid sample preparation.

Methodology:

  • Sample Collection: Start with a precisely measured amount of your biological sample (e.g., 50 µL of plasma or 1x10^6 cells).

  • Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated version of this compound, to the sample to correct for extraction losses and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is the addition of a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: After vortexing, add water to induce phase separation. Centrifuge the sample to clearly separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable injection solvent. For reversed-phase chromatography, this should ideally be the initial mobile phase composition or a solvent of similar or weaker elution strength (e.g., a high percentage of the aqueous mobile phase component with a compatible organic modifier).

Protocol 2: Representative LC-MS Method for this compound

This protocol provides a starting point for the chromatographic separation of this compound using a reversed-phase LC-MS system. Optimization will likely be required for your specific application and instrumentation.

LC-MS System Parameters

ParameterRecommended SettingRationale
LC Column C18, < 2 µm particle size (for UHPLC) or 2.7-5 µm (for HPLC), ~100 Å pore size, 50-150 mm length, 2.1 mm IDC18 provides the necessary hydrophobicity for retaining long-chain lipids. Smaller particles improve efficiency and peak shape.
Mobile Phase A Water with 0.1% Formic Acid and 5-10 mM Ammonium FormateAcid and buffer improve peak shape and ionization.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic AcidA strong organic solvent mixture is needed to elute the highly hydrophobic this compound. Isopropanol can improve solubility and reduce carryover.
Gradient Start at a lower percentage of B (e.g., 60-70%), ramp to a high percentage (e.g., 95-100%) over several minutes, hold, and then return to initial conditions for re-equilibration.A gradient is necessary to elute the hydrophobic analyte while separating it from other matrix components.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)A typical flow rate for this column dimension.
Column Temperature 40 - 60 °CElevated temperature can improve peak shape for hydrophobic compounds by reducing viscosity and improving mass transfer.
Injection Volume 1 - 10 µLShould be optimized to avoid column overload.
MS Detector Triple Quadrupole or High-Resolution Mass SpectrometerFor sensitive and specific detection using techniques like Multiple Reaction Monitoring (MRM) or high-resolution accurate mass.
Ionization Mode Positive Electrospray Ionization (ESI+)Ceramides and dihydroceramides ionize well in positive mode.

References

Technical Support Center: Minimizing Matrix Effects in C24:1-Dihydro-ceramide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of C24:1-Dihydro-ceramide by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (e.g., proteins, phospholipids (B1166683), and salts in a plasma sample).[1][2] Matrix effects are the alteration of your analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[3] This leads to either ion suppression (decreased signal) or ion enhancement (increased signal), which can severely compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[2][4]

Q2: What are the most common sources of matrix effects in biological samples for this analysis?

A2: In biological fluids like plasma or serum, the most significant contributors to matrix effects are phospholipids from cell membranes.[2][5] These molecules are abundant, often co-extracted with lipids like dihydro-ceramides, and can elute across a wide portion of the chromatographic run, causing significant and unpredictable ion suppression.[6] Other sources include salts, endogenous metabolites, and formulation agents.[5]

Q3: My data shows poor precision and accuracy. How can I determine if matrix effects are the cause?

A3: The most direct way to assess matrix effects is the post-extraction spike technique .[5][7] This quantitative method allows you to calculate a Matrix Factor (MF) to determine the extent of ion suppression or enhancement.

  • Matrix Factor (MF) Calculation:

    • MF = (Peak Response of Analyte in Spiked Matrix Extract) / (Peak Response of Analyte in Neat Solvent)

  • Interpretation:

    • An MF value close to 1 indicates no significant matrix effect.

    • An MF value < 1 suggests ion suppression.[2]

    • An MF value > 1 suggests ion enhancement.[2]

For a qualitative assessment, post-column infusion can be used. This technique helps identify the specific retention time regions in your chromatogram where matrix components are causing ion suppression or enhancement.[6][8][9]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it important?

A4: A SIL-IS is a version of the analyte (this compound) where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It is considered the "gold standard" for compensating for matrix effects.[10][11] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By measuring the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of unavoidable matrix effects.[8][11]

Troubleshooting Guides

Issue 1: My results have poor reproducibility and high variability between samples.

  • Possible Cause: Inconsistent matrix effects. The composition of the biological matrix can vary slightly from sample to sample (lot-to-lot variability), leading to different degrees of ion suppression.[2]

  • Troubleshooting Steps:

    • Evaluate Matrix Variability: Perform the post-extraction spike experiment using at least six different lots of your blank matrix. If the Matrix Factor (MF) is inconsistent, your method is susceptible to matrix variability.[5]

    • Improve Sample Cleanup: Your current sample preparation may not be sufficient. A more rigorous technique like Solid-Phase Extraction (SPE) or a refined Liquid-Liquid Extraction (LLE) can provide a cleaner extract and more consistent results.[4]

    • Use a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.[11]

Issue 2: The signal for my analyte is very low, even at moderate concentrations.

  • Possible Cause: Significant ion suppression. This strongly suggests that matrix components are co-eluting with your this compound and competing with it for ionization.[2]

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Use this technique to visualize the retention time "zone" of ion suppression.[9]

    • Optimize Chromatography: Adjust your LC gradient, mobile phase, or column chemistry to move the retention time of your analyte away from the suppression zone.[4]

    • Enhance Sample Preparation: Implement a more effective sample preparation method to remove the interfering components. Techniques specifically designed for phospholipid removal are highly effective.[4][6]

Issue 3: My calibration curve is non-linear, especially at lower concentrations.

  • Possible Cause: Concentration-dependent matrix effects. The impact of the matrix can sometimes be more pronounced at lower analyte concentrations where the analyte-to-matrix ratio is less favorable.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in an extracted blank matrix that is identical to your samples. This ensures that your calibrators and samples experience the same matrix effect.[1]

    • Narrow the Calibration Range: If non-linearity persists, you may need to narrow the dynamic range of the assay to a region where the response is linear and predictable.[2]

    • Improve Cleanup: A cleaner sample extract obtained through optimized SPE or LLE is less likely to cause non-linear effects.[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) - Fast Screening

This method is fast but provides the least effective cleanup.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 50 µL of your internal standard (SIL-IS) solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Protocol 2: Liquid-Liquid Extraction (LLE) - Improved Cleanup

This protocol is based on the MTBE (methyl-tert-butyl ether) method, which is effective for lipid extraction.[13]

  • To 100 µL of plasma or serum, add 50 µL of internal standard (SIL-IS) solution.

  • Add 750 µL of methanol (B129727) and vortex for 30 seconds.

  • Add 2.5 mL of MTBE and vortex for 1 minute.

  • Add 625 µL of MS-grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes. Two distinct phases will form.

  • Carefully collect the upper organic layer, which contains the lipids, and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Protocol 3: Solid-Phase Extraction (SPE) - Most Effective Cleanup

This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, optimized to separate lipids from more polar phospholipids.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of MS-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: To 200 µL of plasma, add 50 µL of SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex. Load this pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences and some phospholipids.

  • Analyte Elution: Elute the this compound and internal standard using 1 mL of acetonitrile, followed by 1 mL of methanol, into a clean collection tube. This step is designed to leave more strongly retained phospholipids on the cartridge.[14]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Dihydro-ceramide Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Removal Low (Poor phospholipid removal)[6]Moderate to HighHigh to Very High[4]
Analyte Recovery HighGenerally good, but can be low for some polar lipids[6]High (Method dependent)
Throughput Very High[15]ModerateLow to Moderate
Cost per Sample LowLowHigh
Recommendation Suitable for high-throughput screening where some data variability is acceptable.Good balance of cleanliness and throughput. Effective for many research applications.[12]Gold standard for quantitative bioanalysis requiring the highest data quality and minimal matrix effects.[1][12]

Table 2: Recommended Starting LC-MS Parameters for this compound

ParameterRecommendation
LC Column C18 or C8 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a high aqueous percentage and rapidly increase the organic phase to elute the lipophilic analyte. A fast gradient is often used.[15]
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Example MRM Transition Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion (e.g., fragment corresponding to the sphingoid base).

Mandatory Visualizations

troubleshooting_workflow start Start: Poor Data Quality (Accuracy, Precision, Sensitivity) assess Assess Matrix Effects (Post-Extraction Spike) start->assess is_effect Matrix Effect Significant? (MF < 0.8 or > 1.2) assess->is_effect use_sil Implement SIL-IS (Gold Standard Compensation) is_effect->use_sil Yes end_ok End: Method Acceptable is_effect->end_ok No improve_prep Improve Sample Prep (LLE or SPE) use_sil->improve_prep optimize_lc Optimize LC Method (Shift Analyte RT) improve_prep->optimize_lc revalidate Re-evaluate Matrix Effects & Validate Method optimize_lc->revalidate revalidate->end_ok

Caption: Workflow for identifying and mitigating LC-MS matrix effects.

sample_prep_decision_tree start Goal of Analysis? ppt Use Protein Precipitation (PPT) start->ppt High-Throughput Screening lle Use Liquid-Liquid Extraction (LLE) start->lle Balanced Cleanup & Speed spe Use Solid-Phase Extraction (SPE) start->spe Highest Quantitative Quality ppt_pros Pros: Very Fast, High Throughput Cons: Poor Cleanup, High Matrix Effect ppt->ppt_pros lle_pros Pros: Good Cleanup, Moderate Cost Cons: Slower, Potential Recovery Issues lle->lle_pros spe_pros Pros: Excellent Cleanup, Best Data Quality Cons: Slowest, Highest Cost spe->spe_pros

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing the Detection Limit for C24:1-Dihydro-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limit of the low-abundance lipid, C24:1-Dihydro-ceramide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the analysis of this compound.

Q1: Why is this compound particularly difficult to detect and quantify?

A1: The primary challenges in detecting this compound stem from its typically low physiological abundance and the complexity of biological samples. This leads to low signal intensity and significant interference from other, more abundant lipids and matrix components, which can cause ion suppression in mass spectrometry-based methods[1][2].

Q2: What is the recommended analytical platform for the most sensitive detection of this compound?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures[2][3][4]. Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantifying low-abundance species like dihydroceramides[5][6].

Q3: What is ion suppression and how can I determine if it's affecting my analysis?

A3: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal and inaccurate quantification[7]. A common method to diagnose ion suppression is a post-column infusion experiment. In this test, a standard solution of this compound is continuously infused into the mass spectrometer after the LC column while a blank, extracted biological matrix sample is injected. A significant dip in the stable signal baseline upon injection of the matrix indicates the presence of ion suppression[7].

Q4: How critical is an internal standard for accurate quantification, and what type should I use?

A4: An internal standard (IS) is essential for accurate and reproducible quantification. It helps correct for variability in sample preparation, extraction recovery, and instrument response[2]. The gold standard is a stable isotope-labeled (SIL) internal standard, such as C24:1-Ceramide-d7, because it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects to the same extent[1][7][8]. If a SIL-IS is not available, a non-endogenous, structurally similar odd-chain dihydroceramide (B1258172) (e.g., C17-Dihydroceramide) can be used[6][9].

Q5: Which ionization mode, positive or negative, provides better sensitivity for dihydroceramides?

A5: Positive electrospray ionization (ESI+) mode is generally preferred for ceramide and dihydroceramide analysis as it typically provides higher sensitivity[1]. In positive mode, these molecules readily form protonated molecular ions [M+H]+, which can then be fragmented to produce characteristic product ions, such as the sphingosine (B13886) backbone fragment at m/z 264, aiding in sensitive and specific detection[2][9]. However, negative ion mode (ESI-) can also be used and may offer more detailed structural information about the fatty acyl chain[2][5].

Q6: Can chemical derivatization improve the detection limit?

A6: Yes, derivatization can significantly enhance detection sensitivity. For LC-based methods with fluorescence detection, derivatizing ceramides (B1148491) with a fluorescent tag like anthroyl cyanide or naproxen (B1676952) allows for quantification in the low picomole range[10][11]. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization into more volatile forms, such as trimethylsilyl (B98337) (TMS) derivatives, is necessary and provides high sensitivity[3][12]. For LC-MS, microscale reduction of the amide group to an amine has been shown to yield significant signal enhancement[13].

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues that lead to poor detection of this compound.

Troubleshooting_Low_Signal start Problem: No or Very Low Signal for This compound cause1 Possible Cause: Inefficient Extraction or Poor Sample Recovery start->cause1 cause2 Possible Cause: Severe Ion Suppression (Matrix Effects) start->cause2 cause3 Possible Cause: Suboptimal LC-MS/MS Parameters start->cause3 solution1a Solution: Use validated lipid extraction (e.g., Bligh & Dyer). Add IS before extraction. cause1->solution1a solution1b Solution: Ensure high-purity solvents. Evaporate sample under N2 to prevent oxidation. cause1->solution1b solution2a Solution: Incorporate sample cleanup step (e.g., Solid Phase Extraction). Dilute sample extract. cause2->solution2a solution2b Solution: Optimize chromatography to separate analyte from interferences (e.g., slower gradient). cause2->solution2b solution2c Solution: Consider a different ionization source if available (e.g., APCI, which can have lower ion suppression). cause2->solution2c solution3a Solution: Optimize MS source parameters (e.g., gas flows, temperatures) by infusing a standard. cause3->solution3a solution3b Solution: Verify and optimize MRM transitions (precursor/product ions) and collision energy for C24:1-DhCer. cause3->solution3b

Caption: Troubleshooting decision tree for low this compound signal.

Section 3: Experimental Protocols & Workflow

Adherence to optimized protocols is critical for maximizing recovery and sensitivity.

General Experimental Workflow

The following diagram outlines the key steps from sample collection to final data analysis for sensitive dihydroceramide quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Plasma, Tissue Homogenate) spike 2. Spike with Internal Standard (e.g., C17-DhCer or SIL-IS) sample->spike extract 3. Lipid Extraction (e.g., Bligh & Dyer Method) spike->extract cleanup 4. Optional Cleanup (e.g., Solid Phase Extraction) extract->cleanup reconstitute 5. Evaporate & Reconstitute in Mobile Phase cleanup->reconstitute lc 6. LC Separation (Reversed-Phase C8/C18) reconstitute->lc ms 7. MS/MS Detection (Positive ESI, MRM Mode) lc->ms integrate 8. Peak Integration ms->integrate quantify 9. Quantification (Analyte/IS Ratio vs. Cal Curve) integrate->quantify

Caption: General workflow for this compound quantification.

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer)

This protocol is adapted from methods demonstrated to achieve good recovery for a range of ceramides[4][9].

  • Thaw 50 µL of plasma on ice.

  • In a glass tube, add the plasma sample.

  • Add the internal standard (e.g., 50 ng of C17-Dihydroceramide or an appropriate amount of a SIL-IS) to the plasma[9].

  • Add 2 mL of an ice-cold chloroform (B151607)/methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 0.5 mL of chloroform and vortex again.

  • Add 0.5 mL of water to induce phase separation and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Dihydroceramide Analysis

These parameters are a starting point and should be optimized for your specific instrument and column[5][9].

  • Liquid Chromatography (LC):

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)[9].

    • Mobile Phase A: Water with 0.2% formic acid[9].

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[9]. Some methods use methanol/isopropanol mixtures buffered with ammonium (B1175870) bicarbonate[5].

    • Flow Rate: 0.3 mL/min[9].

    • Gradient: Start with a higher percentage of mobile phase A, then rapidly increase to 100% B to elute the hydrophobic dihydroceramides. A typical gradient might involve going from 50% B to 100% B over 3 minutes, holding at 100% B for 12 minutes, followed by re-equilibration[9].

    • Injection Volume: 10-25 µL[5][9].

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The precursor ion will be the [M+H]+ for this compound. The product ion is typically the common sphingoid base fragment at m/z 264[9]. Collision energy and source parameters (e.g., capillary voltage, gas flows, temperature) must be optimized by infusing a pure standard.

Context: De Novo Sphingolipid Synthesis Pathway

Understanding the origin of dihydroceramides can aid in experimental design and data interpretation. Dihydroceramides are the direct precursors to ceramides.

Sphingolipid_Pathway palmitoyl_coa Palmitoyl-CoA + Serine spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt kds 3-ketodihydrosphingosine spt->kds kdsr KDS Reductase kds->kdsr dhsph Dihydrosphingosine (Sphinganine) kdsr->dhsph cers Ceramide Synthase (CerS) dhsph->cers dhcer Dihydroceramide (e.g., C24:1-DhCer) cers->dhcer desat Dihydroceramide Desaturase dhcer->desat cer Ceramide desat->cer complex Complex Sphingolipids (e.g., Sphingomyelin) cer->complex

Caption: Simplified de novo sphingolipid synthesis pathway highlighting Dihydroceramide.

Section 4: Quantitative Data Summary

The following tables summarize performance metrics from various published methods for ceramide analysis, providing a benchmark for what can be achieved with optimized protocols.

Table 1: Reported Limits of Detection (LOD) & Quantification (LOQ) for Ceramides

MethodAnalyte(s)MatrixLOD / LOQReference
LC-ESI-MS/MSVarious CeramidesBiological Samples5-50 pg/mL (LOD/LOQ)[9]
LC-MS/MS16 Ceramides & 10 DihydroceramidesHuman SerumAs low as 1 nM (LLOQ)[5]
LC-MS/MSFour Ceramide StandardsSolvent60-90 ng/mL (LOD)[14]
LC-MS/MSCer[NP]Skin Layers3 ng/mL (LOD), 10 ng/mL (LOQ)[15]
HPLC-FluorescenceCeramide SpeciesN/A< 1 pmol[11]

Table 2: Typical Extraction Recovery Rates for Ceramides

Extraction MethodMatrixRecovery Rate (%)Reference
Bligh & DyerHuman Plasma78 - 91%[9]
Bligh & DyerRat Liver70 - 99%[9]
Bligh & DyerRat Muscle71 - 95%[9]
Protein PrecipitationHuman Serum> 90%[5]
Salt-Assisted LLEPlasma92.5 - 109.9%[16]

References

Preventing degradation of C24:1-Dihydro-ceramide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C24:1-Dihydro-ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of your target analyte during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

The main cause of this compound degradation is its enzymatic conversion to C24:1-Ceramide. This reaction is catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DEGS), which introduces a double bond into the sphingoid backbone.[1][2][3][4] This conversion can occur in situ in biological samples if enzymatic activity is not properly quenched during sample collection and homogenization.

Q2: How can I prevent the enzymatic conversion of this compound to C24:1-Ceramide?

To minimize enzymatic degradation, it is crucial to inhibit dihydroceramide desaturase activity as early as possible. This can be achieved by:

  • Rapid Freezing: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C until further processing.[5]

  • Homogenization in Inhibitory Buffers: Homogenize tissues in a buffer containing protease and phosphatase inhibitors.[5][6] A common homogenization buffer is 20mM Tris pH 7.8 with added inhibitors.[5]

  • Solvent Extraction: Initiate lipid extraction with organic solvents like methanol (B129727)/chloroform (B151607) promptly after homogenization to denature enzymes.

Q3: What are the optimal storage conditions for samples and lipid extracts to ensure this compound stability?

Q4: Can freeze-thaw cycles affect the stability of this compound?

While specific data on the impact of freeze-thaw cycles on this compound is limited, repeated freezing and thawing can affect the stability of many biological molecules. It is best practice to aliquot samples into single-use tubes to avoid multiple freeze-thaw cycles.

Q5: What is the recommended lipid extraction method for optimal recovery of this compound?

Classical lipid extraction methods like the Folch or Bligh & Dyer methods are generally effective for a broad range of lipids, including ceramides (B1148491) and dihydroceramides.[8][9][10] The choice of solvent can influence the extraction efficiency of different lipid classes. For a comprehensive lipid analysis that includes ceramides, the Folch method (chloroform:methanol) has been shown to be effective.[8] A single-step extraction using a mixture of chloroform, isopropanol, methanol, and water has also been reported as efficient and reproducible for a broad range of lipids in plant tissues.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Solution
Low recovery of this compound Enzymatic degradation: Conversion to C24:1-Ceramide by dihydroceramide desaturase.- Ensure rapid freezing of tissue samples in liquid nitrogen immediately after collection.- Use a homogenization buffer containing protease and phosphatase inhibitors.[5][6]- Promptly initiate lipid extraction with organic solvents to denature enzymes.
Inefficient extraction: The chosen solvent system may not be optimal for this compound.- Use a robust lipid extraction method like the Folch (chloroform:methanol) or Bligh & Dyer method.[8][9]- For less abundant lipids like ceramides, the Folch method has been shown to be particularly effective.[8][10]
High variability in results between replicates Inconsistent sample handling: Differences in time from collection to freezing or in homogenization efficiency.- Standardize the sample collection and preparation protocol for all samples.- Ensure consistent and thorough homogenization for each sample.
Oxidative degradation: this compound contains a double bond in its fatty acyl chain, making it susceptible to oxidation.- Store samples and extracts under an inert atmosphere (nitrogen or argon).- Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, though its effect on dihydroceramide stability needs to be validated for your specific assay.[12][13][14][15]
Presence of C24:1-Ceramide in a pure this compound standard Contamination of the standard: The standard may not be completely pure.- Check the certificate of analysis for the purity of the standard.- If possible, analyze the standard by itself to confirm the presence of C24:1-Ceramide.
In-source degradation in the mass spectrometer: Conversion can sometimes occur in the mass spectrometer's ion source.- Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation and reactions.[16][17]
Poor peak shape or splitting in LC-MS analysis Suboptimal chromatographic conditions: The mobile phase or column may not be suitable for this compound.- Optimize the mobile phase composition and gradient. A reversed-phase C18 column is commonly used for ceramide analysis.[18][19]- Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: General Tissue Homogenization for Lipid Analysis

This protocol is a general guideline for preparing tissue homogenates for subsequent lipid extraction.

  • Thaw frozen tissue samples on ice.[5]

  • Weigh the tissue and place it in a pre-chilled homogenizer tube.

  • Add ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors) at a ratio of approximately 1g of tissue per 20 ml of buffer.[6]

  • For soft tissues, use an automated homogenizer. For harder tissues, a ground glass homogenizer may be more effective.[5]

  • Homogenize the tissue on ice until no visible chunks remain.

  • Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to pellet any unhomogenized debris.[5]

  • Transfer the supernatant to a new tube for immediate lipid extraction or store at -80°C.

Protocol 2: Modified Bligh & Dyer Lipid Extraction

This is a widely used method for total lipid extraction.

  • To 1 mL of aqueous sample (e.g., tissue homogenate or plasma), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex to induce phase separation.

  • Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol or isopropanol).

Table 1: Comparison of Lipid Extraction Solvent Systems

Method Solvent System Advantages Disadvantages Reference
FolchChloroform:MethanolHigh recovery for a broad range of lipids, including ceramides.[8][10]Uses chlorinated solvent.[8][9]
Bligh & DyerChloroform:Methanol:WaterRapid and effective for total lipid extraction.Uses chlorinated solvent.[9][20]
MatyashMethyl-tert-butyl ether (MTBE):MethanolAvoids chlorinated solvents; the upper organic phase is easier to collect.May have lower recovery for some polar lipids compared to Folch.[9]
Hummel et al.Chloroform:Isopropanol:Methanol:WaterReported to be highly efficient for extracting ceramides from plant tissues.[11]More complex solvent mixture.[11]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Tissue Sample FlashFreeze Flash Freeze (-196°C) Tissue->FlashFreeze Plasma Plasma Sample Plasma->FlashFreeze Homogenize Homogenize on Ice (with inhibitors) FlashFreeze->Homogenize LipidExtract Lipid Extraction (e.g., Folch) Homogenize->LipidExtract DryDown Dry Under N2 LipidExtract->DryDown Reconstitute Reconstitute DryDown->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound analysis.

degradation_pathway cluster_inhibition Inhibition Strategies Dihydroceramide This compound Ceramide C24:1-Ceramide Dihydroceramide->Ceramide Enzymatic Conversion DEGS Dihydroceramide Desaturase (DEGS) Inhibitors Protease/Phosphatase Inhibitors Inhibitors->DEGS Inhibit LowTemp Low Temperature (on ice, -80°C) LowTemp->DEGS Inhibit Solvents Organic Solvents Solvents->DEGS Denature

Caption: Primary degradation pathway and prevention strategies.

References

Technical Support Center: Isomeric Separation of C24:1-Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isomeric separation of C24:1-Dihydroceramide from other lipids. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting isomers in the context of C24:1-Dihydroceramide analysis?

A1: In the analysis of C24:1-Dihydroceramide, co-eluting isomers are distinct lipid molecules that have the same mass-to-charge ratio (m/z) and are not fully separated by the liquid chromatography (LC) column, meaning they elute at or very near the same time.[1] This makes their individual detection and quantification by mass spectrometry (MS) alone challenging. For C24:1-Dihydroceramide (Cer(d18:0/24:1)), potential co-eluting isomers include other lipids with the same elemental composition, such as C24:0-Ceramide (Cer(d18:1/24:0)), which also has one double bond.[2]

Q2: Why is the separation of C24:1-Dihydroceramide from its isomers and other lipids critical?

A2: The separation of C24:1-Dihydroceramide from its isomers is crucial because different lipid isomers can have distinct biological functions and pathological implications.[1] For instance, the balance between specific ceramide and dihydroceramide (B1258172) species can be vital in determining cell fate, including processes like apoptosis (programmed cell death).[1] Accurate quantification of individual isomers is therefore essential for understanding their specific roles in health and disease.

Q3: What are the primary analytical techniques for the separation and analysis of C24:1-Dihydroceramide?

A3: The gold standard for the analysis of ceramides (B1148491) and dihydroceramides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[3] Other techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or evaporative light-scattering detection (ELSD), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Thin-Layer Chromatography (TLC) can also be employed, but they may not offer the same level of resolution and sensitivity for complex biological samples.[1][3][4]

Q4: What are the main challenges in the chromatographic separation of C24:1-Dihydroceramide isomers?

A4: The primary challenges stem from the subtle structural differences between isomers, which can result in very similar physicochemical properties and, consequently, similar retention behaviors on chromatographic columns.[1] Factors such as the position of the double bond in the fatty acyl chain and the stereochemistry of the sphingoid base can be difficult to resolve with standard chromatographic methods.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of C24:1-Dihydroceramide.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Column Overload: Injecting too much sample can lead to peak tailing.[6] 2. Secondary Interactions: Analyte interaction with active sites (e.g., free silanols) on the column stationary phase.[7][8] 3. Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.[6][9] 4. Inappropriate Injection Solvent: Using a solvent stronger than the initial mobile phase can distort peak shape.[9]1. Dilute the sample and re-inject.[1][6] 2. Add a competing base or acid to the mobile phase, or switch to a column with a different stationary phase or end-capping.[1] 3. Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[6] 4. Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[7]
Co-elution of C24:1-Dihydroceramide with Other Lipids 1. Suboptimal Chromatographic Selectivity: The chosen column and mobile phase may not be adequate to resolve structurally similar lipids. 2. Inadequate Gradient Profile: A steep or short gradient may not provide sufficient separation time.[1]1. Change Column: Switch to a column with a different stationary phase (e.g., C30, or a Hydrophilic Interaction Liquid Chromatography - HILIC - column).[1] 2. Modify Mobile Phase: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or additives.[1] 3. Optimize Gradient: Employ a shallower, longer gradient to improve resolution.[1] 4. Adjust Temperature: Lowering the column temperature can sometimes enhance separation.[1]
Low Signal Intensity or Complete Signal Loss 1. Ion Suppression: Co-eluting matrix components, particularly abundant phospholipids, can suppress the ionization of the target analyte.[7] 2. Suboptimal MS Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, or collision energy.[10] 3. Sample Degradation: The analyte may be unstable under the storage or experimental conditions.1. Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7] 2. Optimize MS Parameters: Infuse a standard solution of C24:1-Dihydroceramide to tune the mass spectrometer for optimal signal.[10] 3. Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.
Retention Time Shifts 1. Inconsistent Mobile Phase Preparation: Small variations in solvent composition can affect retention times.[7] 2. Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the initial mobile phase between injections.[7] 3. Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[7]1. Prepare mobile phases fresh and ensure accurate measurements.[7] 2. Increase the column equilibration time between runs.[7] 3. Flush the column regularly and replace it if performance continues to decline.[7]

Quantitative Data Summary

The following table summarizes key mass spectrometry data for the quantitative analysis of C24:1-Dihydroceramide and related compounds.

Compound Formula Exact Mass (m/z) Precursor Ion [M+H]+ (m/z) Product Ion (m/z)
C24:1-Dihydroceramide (d18:0/24:1)C42H83NO3650.11650.6264.3
C24:0-Dihydroceramide (d18:0/24:0)C42H85NO3652.1652.6264.3
C24:1-Ceramide (d18:1/24:1)C42H81NO3648.1648.6264.3
C24:0-Ceramide (d18:1/24:0)C42H83NO3650.1650.6264.3

Note: The product ion at m/z 264.3 is a characteristic fragment corresponding to the sphingoid base after the neutral loss of the fatty acyl chain and water. The exact m/z values may vary slightly depending on the instrument calibration.[10]

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is a general method for the extraction of ceramides and other lipids from plasma or cell pellets.

  • Sample Preparation: Thaw plasma samples on ice. For cell pellets, wash with ice-cold phosphate-buffered saline (PBS) before extraction.

  • Solvent Addition: To 50 µL of plasma or the cell pellet, add 2 mL of an ice-cold chloroform (B151607)/methanol (B129727) (1:2, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute and keep it on ice.

  • Phase Separation: Add 0.5 mL of chloroform and vortex again. Then, add 0.5 mL of water to induce phase separation and vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: To maximize recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Combine the second organic phase with the first.

  • Drying: Dry the pooled organic phases under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., methanol or isopropanol).[1]

LC-MS/MS Method for C24:1-Dihydroceramide Analysis

This is a representative reversed-phase LC-MS/MS method that can be adapted for your specific instrumentation.

  • LC System: A UHPLC system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-1 min: 50% B

    • 1-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 50% B and equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for C24:1-Dihydroceramide: 650.6 -> 264.3 (adjust based on your instrument's mass accuracy).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Dry Down Under N2 Extraction->Drydown Reconstitution Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis & Interpretation Peak_Integration->Data_Analysis

Caption: Experimental workflow for the analysis of C24:1-Dihydroceramide.

Troubleshooting_Tree Start Poor Chromatographic Results? PeakShape Poor Peak Shape? Start->PeakShape Yes Coelution Co-elution of Isomers? Start->Coelution No AllPeaks All Peaks Affected? PeakShape->AllPeaks OptimizeLC Optimize LC Method Coelution->OptimizeLC ExtraColumn Check for Extra-Column Volume (fittings, tubing) AllPeaks->ExtraColumn Yes ColumnContam Flush or Replace Column AllPeaks->ColumnContam Yes SecondaryInt Modify Mobile Phase (pH, additives) or Change Column AllPeaks->SecondaryInt No Overload Dilute Sample AllPeaks->Overload No ChangeGradient Use Shallower Gradient OptimizeLC->ChangeGradient ChangeColumn Try Different Stationary Phase (e.g., C30, HILIC) OptimizeLC->ChangeColumn ChangeSolvent Test Different Organic Solvents OptimizeLC->ChangeSolvent

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Reducing ion suppression for C24:1-Dihydro-ceramide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C24:1-Dihydro-ceramide. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in quantifying this compound in complex biological samples, with a focus on mitigating ion suppression in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1][2][3][4] These interfering substances, such as phospholipids (B1166683) and salts from complex samples (e.g., plasma, tissue homogenates), compete with the analyte for ionization in the MS source.[1][4] This leads to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of the assay, making reliable quantification challenging.[2]

Q2: How can I confirm that my this compound signal is affected by ion suppression?

A2: A post-column infusion experiment is the standard method to diagnose ion suppression.[1] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A significant drop in the stable baseline signal at the retention time of your analyte confirms that co-eluting matrix components are causing suppression.[1]

Q3: What is the best type of internal standard to use for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d7. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects and extraction variability in the same way, allowing for the most accurate signal correction.[1] If a SIL-IS is unavailable, a structurally similar, non-endogenous odd-chain dihydroceramide, like C25-Dihydro-ceramide, can be used.[5] Using a structurally analogous standard for very-long-chain ceramides (B1148491) like C24:1 has been shown to be crucial, as different ceramide species can have varied ion responses.[5]

Q4: Which ionization mode, positive or negative ESI, is better for this compound analysis?

A4: Positive electrospray ionization (ESI) mode is generally preferred for ceramide analysis as it tends to provide higher sensitivity, forming a protonated molecular ion [M+H]+.[1] However, negative mode ESI can also be effective and may offer more structurally informative fragments, which can be beneficial for unambiguous identification in complex matrices.[6] The optimal mode should be empirically determined for your specific instrument and method.

Q5: Is it sufficient to simply dilute my sample to reduce ion suppression?

A5: Dilution can be a quick first step to reduce the concentration of interfering matrix components, but it is often not a complete solution.[1] While it can lessen ion suppression, it also dilutes your this compound, which may compromise the sensitivity of your assay, particularly if the analyte is present at low concentrations.[1] For reliable and sensitive quantification, more robust sample preparation techniques are highly recommended.[1]

Troubleshooting Guide: Low Signal or High Variability for this compound

This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.

Problem: You are observing a weak signal for your this compound standard in the sample matrix compared to the standard in a pure solvent, or you are seeing high variability in signal intensity between replicate injections.

Workflow for Troubleshooting Ion Suppression

G cluster_0 Start: Low/Variable Signal cluster_1 Step 1: Diagnose the Issue cluster_2 Step 2: Optimize Sample Preparation cluster_3 Step 3: Optimize Chromatography cluster_4 Step 4: Final Verification Start Low or Variable Signal for This compound Diagnose Perform Post-Column Infusion Experiment Start->Diagnose Result Signal Drop at Analyte RT? Diagnose->Result SamplePrep Implement Robust Sample Prep Result->SamplePrep Yes Chromatography Improve Chromatographic Separation Result->Chromatography No (Consider other issues: instrument sensitivity, standard stability) SPE Solid-Phase Extraction (SPE) (e.g., C18 or specific lipid removal plates) SamplePrep->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) (e.g., Folch or Bligh-Dyer) SamplePrep->LLE Option 2 SPE->Chromatography LLE->Chromatography RPLC Optimize Reversed-Phase (RPLC) (Gradient, column chemistry) Chromatography->RPLC Primary HILIC Consider HILIC for Orthogonal Selectivity Chromatography->HILIC Alternative Verify Re-evaluate with Internal Standard RPLC->Verify HILIC->Verify

Caption: A decision tree for troubleshooting ion suppression.

  • Diagnose the Problem : First, confirm that ion suppression is the root cause using a post-column infusion experiment as described in FAQ #2. If a signal drop is observed at the retention time of this compound, proceed to the next steps.

  • Enhance Sample Preparation : The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]

    • Solid-Phase Extraction (SPE) : SPE is often the most effective technique for cleaning complex samples.[1] Reversed-phase (e.g., C18) or specialized lipid removal cartridges can isolate ceramides while washing away more polar interferences like salts and more non-polar interferences like glycerolipids.[1][7]

    • Liquid-Liquid Extraction (LLE) : LLE methods like the Folch or Bligh-Dyer techniques use a chloroform (B151607)/methanol/water system to efficiently extract lipids.[1][5] These are robust methods for separating lipids from proteins and other polar molecules.

    • Protein Precipitation (PPT) : While simpler, PPT is generally less effective at removing interfering lipids compared to SPE or LLE and may not be sufficient for achieving the lowest detection limits.[1][6]

  • Optimize Chromatography : Improving the separation between this compound and matrix interferences is critical.[4][6]

    • Reversed-Phase Liquid Chromatography (RPLC) : This is the most common approach.[8] Try modifying the gradient to increase resolution. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC offers an orthogonal separation mechanism to RPLC, separating compounds based on polarity.[8][9] This can be highly effective at separating ceramides from other lipid classes that might interfere in RPLC. HILIC also uses mobile phases with a high organic content, which can enhance ESI efficiency.[10]

  • Implement an Appropriate Internal Standard : As mentioned in FAQ #3, use a stable isotope-labeled or a suitable odd-chain structural analog of this compound to compensate for any remaining matrix effects and ensure accurate quantification.[1][5]

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from the Bligh and Dyer method, commonly used for ceramide extraction.[5]

  • Sample Preparation : Aliquot 50 µL of plasma into a clean glass tube on ice.

  • Internal Standard Spiking : Add a known amount of internal standard (e.g., 100 ng of C25-ceramide for quantifying C24 and C24:1 species) to each sample, standard, and blank.[5]

  • Initial Extraction : Add 2 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Phase Separation : Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water. Vortex again.

  • Centrifugation : Centrifuge the samples at 3000-4000 rpm for 10 minutes to separate the layers.

  • Collection : Carefully collect the lower organic layer (chloroform) and transfer it to a new clean tube.

  • Re-extraction : Add an additional 1 mL of chloroform to the remaining aqueous layer, vortex, centrifuge, and collect the lower layer again, combining it with the first extract.

  • Drying : Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

For plasma samples that show significant matrix effects after LLE, an additional SPE cleanup step can be beneficial.[5]

  • Lipid Extraction : Perform an LLE as described above and dry the extract.

  • Reconstitution for SPE : Reconstitute the dried lipid extract in a small volume of a non-polar solvent like methylene (B1212753) chloride or hexane.

  • SPE Column Conditioning : Condition a silica (B1680970) or aminopropyl SPE cartridge according to the manufacturer's instructions.

  • Sample Loading : Load the reconstituted sample onto the SPE cartridge.

  • Washing : Wash the cartridge with a non-polar solvent (e.g., methylene chloride) to elute highly non-polar lipids like cholesterol esters.[5]

  • Elution : Elute the ceramide/dihydroceramide fraction with a more polar solvent mixture, such as acetone/isopropanol. The exact solvent system should be optimized.

  • Drying and Reconstitution : Dry the eluted fraction under nitrogen and reconstitute for LC-MS analysis.

Data Summary: Method Performance for Ceramide Analysis

The following tables summarize typical performance data from validated LC-MS/MS methods for ceramide analysis, demonstrating the effectiveness of robust sample preparation.

Table 1: Recovery of Ceramides from Biological Matrices

Ceramide Species Matrix Extraction Method Average Recovery (%) Reference
Various Human Plasma LLE + Silica Chromatography 78 - 91% [5]
Various Rat Liver LLE 70 - 99% [5]

| Various | Rat Muscle | LLE | 71 - 95% |[5] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Very-Long-Chain Ceramides

Analyte Method LOD (ng/mL) LOQ (ng/mL) Reference
Cer(d18:1/24:0) LC-MS/MS - 1.4 [11]
Cer(d18:1/24:1) LC-MS/MS - 1.4 [11]

| C24 and C24:1 | LC-ESI-MS/MS | 0.005 - 0.05 | 0.01 - 0.50 |[5][12] |

Visualizations

Ceramide Signaling Pathway

Ceramides are central signaling lipids involved in cellular stress responses, often culminating in apoptosis (programmed cell death).[13] this compound is a precursor to C24:1-ceramide in the de novo synthesis pathway.

G Stress Stress Stimuli (TNF-α, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Pathway Stress->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide hydrolyzes DeNovo->Ceramide generates Sphingomyelin Sphingomyelin (in Plasma Membrane) Sphingomyelin->Ceramide Effectors Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Effectors activates Apoptosis Apoptosis Effectors->Apoptosis initiates

Caption: Overview of the ceramide-mediated apoptosis pathway.

General Workflow for this compound Analysis

This diagram illustrates the typical experimental process from sample collection to data analysis.

G Sample Complex Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (RPLC or HILIC) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

References

Normalization strategies for C24:1-Dihydro-ceramide lipidomics data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the normalization and analysis of C24:1-Dihydro-ceramide lipidomics data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended normalization strategy for this compound quantification?

A1: The gold standard and most highly recommended strategy is the use of a stable isotope-labeled internal standard (IS).[1][2] An ideal IS for this compound would be a deuterated version, such as C24:1-d7-Dihydro-ceramide, added to the sample prior to the lipid extraction process.[3] This approach corrects for variability introduced during sample preparation, extraction, and instrument analysis.[4] If a specific labeled standard for this compound is unavailable, a non-naturally occurring odd-chain ceramide (e.g., C17:0-Ceramide) or a labeled standard from the same lipid class with a similar chain length (e.g., d7-C24:0-Ceramide) can be used.[3][5]

Q2: Can I normalize my data without using an internal standard?

A2: Yes, but it is not the preferred method as it can be less accurate. If internal standards were not used, several data-based normalization approaches can be applied:[4]

  • Total Lipid Sum Normalization : This method assumes the total amount of lipids is constant across all samples and normalizes the this compound signal to the sum of all identified lipid signals in that sample.

  • Median or Mean Normalization : This involves dividing the intensity of each lipid by the median or mean intensity of all lipids within the same sample. This strategy assumes that most lipids do not change across the experimental conditions.[1][4]

  • Probabilistic Quotient Normalization (PQN) : This method is more robust against datasets where a large number of lipids are changing. It calculates a normalization factor based on the median of the quotients of the lipid intensities between the sample and a reference spectrum (e.g., the median spectrum of all samples).[6]

It's important to note that these methods can introduce artifacts if a large class of lipids is significantly altered by the experimental conditions.[6]

Q3: What is the biological role of this compound?

A3: this compound is a key intermediate in the de novo sphingolipid synthesis pathway. It is synthesized in the endoplasmic reticulum when a very-long-chain C24:1 fatty acyl-CoA is attached to a sphinganine (B43673) backbone by the enzyme Ceramide Synthase 2 (CerS2).[7][8] It is the direct precursor to C24:1-Ceramide, a conversion catalyzed by the enzyme Dihydroceramide Desaturase 1 (DEGS1).[8][9] While ceramides (B1148491) are well-known signaling molecules, dihydroceramides are increasingly recognized for their own biological activities, including roles in inducing autophagy and cell death in cancer cells when their levels accumulate.[9]

Q4: Which analytical technique is best for quantifying this compound?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of ceramides and dihydroceramides.[2][10] This technique offers high sensitivity and specificity, allowing for the precise quantification of individual lipid species like this compound even when they are present in complex biological mixtures at low concentrations.[5][10]

Troubleshooting Guides

Problem 1: High variability between my technical replicates.

  • Possible Cause 1: Inconsistent Sample Preparation. Minor variations in sample extraction can lead to significant differences in lipid recovery.

    • Solution: Ensure a standardized and consistent protocol is used for all samples. The most critical step is the addition of an appropriate internal standard before lipid extraction to account for extraction inefficiency.[4] A detailed lipid extraction protocol is provided below.

  • Possible Cause 2: Instrument Instability. Fluctuations in the mass spectrometer's performance during the analytical run can cause signal drift.

    • Solution: Monitor the internal standard signal across all runs, including quality control (QC) samples. The IS signal should remain stable. If significant drift is observed, the instrument may require cleaning or recalibration. Injecting blank and QC samples at regular intervals (e.g., every 10-20 samples) can help assess and correct for this.[11]

  • Possible Cause 3: Carryover. Lipid molecules can adhere to the LC column or injector and elute in subsequent runs, causing artificially high readings.

    • Solution: Include blank injections (containing only solvent) in your sample sequence, especially after high-concentration samples, to check for carryover.[11] If observed, optimize the column washing step between injections by increasing the wash time or using a stronger solvent.

Problem 2: My chosen normalization method is not improving the data quality.

  • Possible Cause 1: Inappropriate Biology-Based Normalization. Normalizing to total protein concentration or cell count can be unreliable if your experimental model involves cells with different sizes, morphologies, or protein content.[6][12]

    • Solution: Evaluate if there are significant morphological differences between your sample groups. If so, biology-based normalization may be inappropriate. Consider using a robust data-based method like Probabilistic Quotient Normalization (PQN) or, ideally, re-run samples with a proper internal standard.[6]

  • Possible Cause 2: Violation of Data-Based Normalization Assumptions. Methods like total sum or median normalization assume that the majority of lipid species are unchanged by the experimental conditions. If your treatment causes a global shift in lipid profiles (e.g., a large increase in triglycerides), these methods can create artifacts.[6]

    • Solution: Analyze the overall lipid distribution in your samples. If a large class of lipids is heavily skewed, consider a normalization method that is less sensitive to this, such as PQN based only on structural lipids (e.g., phospholipids) that are less likely to change.[6] The best solution remains the use of a class-specific internal standard.

Problem 3: I am seeing a significant batch effect in my data.

  • Possible Cause: Samples were processed or analyzed in different batches over time. This can introduce systematic, non-biological variation due to differences in instrument performance, reagent lots, or environmental conditions.

    • Solution 1: Randomized Sample Injection. When designing the experiment, ensure that samples from different experimental groups are randomly distributed across the analytical batches. This prevents confounding the batch effect with a true biological effect.

    • Solution 2: Batch Correction Algorithms. If batch effects are still present, computational correction methods can be applied during data preprocessing. Algorithms like ComBat or LOESS normalization can be used to adjust the data, reducing the variability between batches while preserving the biological variation within each batch.[13] The inclusion of the same QC sample in each batch is crucial for monitoring and correcting these effects.

Experimental Protocols & Data

Protocol: Lipid Extraction for Dihydroceramide Analysis

This protocol is a standard method for extracting sphingolipids from cell pellets or tissue homogenates.

  • Sample Preparation : Start with a known quantity of biological material (e.g., cell pellet containing 1-5 million cells or 10-20 mg of tissue homogenate).

  • Internal Standard Spiking : To the sample, add a known amount of the internal standard mixture dissolved in solvent (e.g., 50 µL containing d7-labeled dihydroceramides/ceramides). This step is critical for accurate quantification.[3][12]

  • Solvent Addition : Add a single-phase extraction solvent mixture, typically methyl tert-butyl ether (MTBE), methanol (B129727) (MeOH), and water. A common ratio is 10:3:2.5 (MTBE:MeOH:Water, v/v/v).[12]

  • Extraction : Vortex the sample vigorously and incubate at room temperature on an orbital shaker for 1 hour to ensure thorough lipid extraction.

  • Phase Separation : Add water to the mixture to induce phase separation. Centrifuge the sample at high speed (e.g., 14,000 g) for 15 minutes.

  • Collection : Two distinct phases will be visible. The upper, non-polar phase contains the lipids. Carefully collect this upper organic layer into a new tube.

  • Drying and Reconstitution : Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., Methanol/Acetonitrile).

Table 1: LC-MS/MS Performance for Ceramide Quantification

The following table summarizes typical performance characteristics for ceramide quantification using validated LC-MS/MS methods, demonstrating the sensitivity of the technique.

Ceramide SpeciesLower Limit of Quantification (LLOQ)Linearity Range (ng)Reference
C14:0-Ceramide0.02 ng/ml2.8 – 178[5]
C16:0-Ceramide0.02 ng/ml2.8 – 357[5]
C18:0-Ceramide0.02 ng/ml2.8 – 357[5]
C22:0-Ceramide0.02 µg/ml0.02 – 4[14]
C24:0-Ceramide0.08 µg/ml0.08 – 16[14]
C24:1-Ceramide 0.05 ng/ml5.6 – 714[5]

Note: Data for Dihydro-ceramides are expected to be in a similar range.

Visualizations

Diagram 1: General Lipidomics Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Biological Sample (Cells/Tissue/Plasma) IS Spike Internal Standard (IS) Sample->IS Extract Lipid Extraction (e.g., MTBE method) IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak Peak Picking & Integration LCMS->Peak Norm Normalization (using IS) Peak->Norm Stats Statistical Analysis (e.g., t-test, ANOVA) Norm->Stats Bio Biological Interpretation Stats->Bio

Caption: A typical workflow for a targeted lipidomics experiment, from sample collection to biological insight.

Diagram 2: De Novo Sphingolipid Synthesis Pathway

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT DHCer This compound Sphinganine->DHCer CerS2 (+ C24:1-CoA) Cer C24:1-Ceramide DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex SMS/GCS

Caption: The de novo synthesis pathway highlighting the formation of this compound in the ER.

Diagram 3: Normalization Strategy Decision Tree

G start Internal Standard (IS) Used? morphology Cells Have Diverse Morphology? start->morphology No use_is Normalize to IS (Gold Standard) start->use_is Yes global_shift Global Lipid Shift Expected? morphology->global_shift Yes protein Normalize to Protein or Cell Count morphology->protein No pqn Use PQN or Median Normalization global_shift->pqn No warn Use PQN. Caution Advised. Re-run with IS if possible. global_shift->warn Yes

Caption: A decision tree to guide the selection of an appropriate data normalization strategy.

References

Addressing cytotoxicity of C24:1-Dihydro-ceramide in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C24:1-Dihydro-ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound?

A1: this compound, a very-long-chain monounsaturated dihydroceramide, has been shown to contribute to cytotoxicity in various cancer cell lines. Unlike some short-chain ceramides (B1148491) that primarily induce apoptosis through direct mitochondrial outer membrane permeabilization, the cytotoxic effects of very-long-chain dihydroceramides, including C24:1, are often associated with the induction of endoplasmic reticulum (ER) stress and autophagy-mediated cell death.[1] Accumulation of this compound can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and subsequent activation of autophagic pathways that can ultimately result in cell death.[1][2]

Q2: I am observing inconsistent or no cytotoxicity with this compound. What are the likely causes?

A2: The most common reason for inconsistent results is poor solubility and delivery of this highly lipophilic molecule to the cells. This compound can precipitate in aqueous culture media, leading to a lower effective concentration and variability between experiments. It is crucial to use an appropriate solvent and delivery method to ensure the compound reaches the cells in a biologically active form. Other factors include cell line-specific sensitivity and the health and density of the cells at the time of treatment.

Q3: What is the proposed mechanism of this compound-induced cell death?

A3: The primary mechanism appears to be the induction of ER stress leading to cytotoxic autophagy.[1][2] An increase in the intracellular levels of very-long-chain dihydroceramides can alter the composition and fluidity of the ER membrane, triggering the UPR. This can, in turn, inhibit pro-survival signaling pathways such as the Akt/mTORC1 axis, further promoting autophagy.[1][2] In some cellular contexts, the accumulation of C24:1 and other very-long-chain ceramides has been linked to the inhibition of survival pathways like PI3K/Akt and ERK, contributing to apoptosis.[3]

Q4: How does this compound differ from C24:1-Ceramide in its cytotoxic effects?

A4: Dihydroceramides lack the 4,5-trans double bond present in the sphingoid backbone of ceramides. This structural difference can lead to distinct biological activities. While ceramides are well-established inducers of apoptosis, in part by forming channels in the mitochondrial outer membrane, dihydroceramides have been shown to inhibit this process. However, the accumulation of dihydroceramides, including C24:1, can induce cell death through alternative pathways like ER stress and autophagy.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in culture medium. Poor solubility of the lipid in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol) and dilute it directly into the cell culture medium with vigorous vortexing immediately before addition to cells. The final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. For a more stable delivery, consider complexing the lipid with bovine serum albumin (BSA).
Inconsistent results between experiments. Variability in cell health, density, or passage number. Inconsistent preparation of the this compound working solution.Standardize cell culture conditions, including seeding density and passage number. Always prepare fresh working solutions of this compound for each experiment. Perform a vehicle control (medium with the same final concentration of the solvent used to dissolve the lipid) in every experiment.
No observed cytotoxicity. The cell line used is resistant to this compound-induced cell death. The concentration of this compound is too low or the incubation time is too short. Ineffective delivery of the lipid to the cells.Test a range of concentrations and incubation times to determine the optimal conditions for your cell line. Confirm the uptake of the lipid using lipidomics analysis if possible. Consider using a positive control known to induce cytotoxicity in your cell line to ensure the assay is working correctly.
High background in cell viability assays. Interference of the lipid with the assay reagents.When using colorimetric or fluorometric assays (e.g., MTT, WST-1), run a control with this compound in cell-free medium to check for any direct reaction with the assay components.

Quantitative Data Summary

Direct IC50 values for this compound are not widely reported in the literature. However, studies on related very-long-chain dihydroceramides provide insights into their cytotoxic potential.

Compound Cell Line Effect Concentration/Correlation
C22:0 and C24:0-DihydroceramidesT-cell Acute Lymphoblastic Leukemia (CCRF-CEM, MOLT-4, etc.)Increased cytotoxicityPositive correlation between intracellular levels and cell death.[4]
C24:1-CeramideOvarian Cancer Cells (SKOV3)Inhibition of lamellipodia formation (cell motility)5 µM[5]
This compound (induced by ABTL0812)Cancer CellsInduction of ER stress and cell deathAccumulation of this compound is linked to cytotoxicity.[1]
C24-CeramideNormal Human Dermal FibroblastsNo significant effect on viability1, 5, and 10 µM[6]

Note: The data presented here is for illustrative purposes and is derived from studies on very-long-chain ceramides and dihydroceramides. The specific cytotoxic concentration of this compound should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare a working solution of this compound and treat cultured cells for cytotoxicity assays.

Materials:

  • This compound (powder)

  • Ethanol (B145695) (200 proof, sterile)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile ethanol to create a high-concentration stock solution (e.g., 5 mM).[5]

    • Vortex thoroughly until the lipid is completely dissolved. Store the stock solution at -20°C for short-term storage.

  • Working Solution Preparation and Cell Treatment:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.

    • Immediately before treating the cells, dilute the required volume of the stock solution directly into pre-warmed complete cell culture medium.

    • Vortex the medium vigorously for 30 seconds to ensure the lipid is evenly dispersed. A transient cloudiness may be observed, which should dissipate upon vortexing.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • As a vehicle control, prepare a separate medium containing the same final concentration of ethanol as the highest concentration of this compound used.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the cell viability assay.

Protocol 2: Cell Viability Assessment using WST-1 Assay

Objective: To quantify the cytotoxic effect of this compound on cultured cells.

Materials:

  • Cells treated with this compound and vehicle control in a 96-well plate

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of WST-1 reagent to each well of the 96-well plate.[7]

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized for your specific cell line.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways

C24_1_Dihydroceramide_Signaling C24_1_DHC This compound Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress C24_1_DHC->ER_Stress PI3K_Akt PI3K/Akt Pathway C24_1_DHC->PI3K_Akt ERK ERK Pathway C24_1_DHC->ERK UPR Unfolded Protein Response (UPR) ER_Stress->UPR Akt_mTORC1 Akt/mTORC1 Pathway UPR->Akt_mTORC1 Autophagy Autophagy UPR->Autophagy Akt_mTORC1->Autophagy Cell_Death Cell Death Autophagy->Cell_Death Apoptosis Apoptosis PI3K_Akt->Apoptosis ERK->Apoptosis Apoptosis->Cell_Death

Caption: this compound induced cell death pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Viability Assay Stock Prepare 5 mM Stock in Ethanol Working Dilute in 37°C Medium (Vortex vigorously) Stock->Working Treat Treat Cells with Working Solution Working->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_WST1 Add WST-1 Reagent Incubate->Add_WST1 Read Read Absorbance (450 nm) Add_WST1->Read Analyze Analyze Data Read->Analyze

Caption: Workflow for this compound cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Logic rect rect Start Inconsistent/No Cytotoxicity? Precipitation Precipitation Observed? Start->Precipitation Solvent Check Solvent & Preparation Precipitation->Solvent Yes Cell_Issues Cell Health/ Density Issues? Precipitation->Cell_Issues No BSA Consider BSA Complexation Solvent->BSA Standardize Standardize Cell Culture Cell_Issues->Standardize Yes Dose_Response Dose/Time Optimization Needed? Cell_Issues->Dose_Response No Titrate Perform Dose-Response & Time-Course Dose_Response->Titrate Yes Resistance Cell Line Resistant? Dose_Response->Resistance No New_Line Test Different Cell Line Resistance->New_Line

References

Method validation for a C24:1-Dihydro-ceramide quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating and troubleshooting a quantitative assay for C24:1-Dihydroceramide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is quantifying C24:1-Dihydroceramide important?

A1: Dihydroceramides, once considered merely inactive precursors to ceramides, are now recognized as bioactive lipids involved in distinct cellular processes.[1] Elevated plasma levels of specific dihydroceramides, including C24:1-Dihydroceramide, have been linked to metabolic diseases. For instance, their levels are reportedly elevated in obese children and adolescents with Type 2 Diabetes and show a correlation with insulin (B600854) resistance.[1] Accurate quantification is therefore crucial for research into metabolic disorders, cancer, and other pathologies where sphingolipid metabolism is implicated.[1][2][3]

Q2: What is the recommended analytical method for C24:1-Dihydroceramide quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying C24:1-Dihydroceramide.[4][5] This technique offers high sensitivity and specificity, allowing for precise measurement even in complex biological matrices like plasma or tissue extracts.[6] The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity for the target analyte.[4][6]

Q3: How should I select an internal standard (IS) for the assay?

A3: The choice of internal standard is critical for accurate quantification. The ideal IS should be structurally and chemically similar to the analyte but not naturally present in the samples. For C24:1-Dihydroceramide, two main options are recommended:

  • Stable Isotope-Labeled (SIL) Standard: A deuterated version of C24:1-Dihydroceramide is the best choice as it co-elutes and has nearly identical ionization efficiency to the analyte.

  • Odd-Chain Dihydroceramide (B1258172): A non-naturally occurring odd-chain dihydroceramide (e.g., C17:0- or C25:0-Dihydroceramide) is a suitable alternative. For very-long-chain analytes like C24:1, a structurally close IS like C25:0 is preferable to shorter chains.[6]

Q4: What are the essential parameters for method validation?

A4: A full validation according to regulatory guidelines (e.g., FDA or ICH M10) should assess the following parameters: selectivity, linearity, range, accuracy, precision, limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[4]

Q5: What are the typical acceptance criteria for a validated bioanalytical method?

A5: Based on FDA and ICH guidelines, the general acceptance criteria for chromatographic assays are as follows:

  • Accuracy: The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.

  • Precision: The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.

  • Linearity: The correlation coefficient (r²) of the calibration curve should be >0.99.[4]

  • Quality Controls (QCs): For an analytical run to be accepted, at least 2/3 of the total QCs and at least 50% at each concentration level should be within ±15% of their nominal values.

Troubleshooting Guide

Problem: Poor Signal or Low Sensitivity

  • Possible Cause: Suboptimal mass spectrometer settings.

    • Solution: Infuse a standard solution of C24:1-Dihydroceramide directly into the mass spectrometer to optimize source parameters (e.g., ionization voltage, gas flows, temperature) and collision energy for the specific MRM transition.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances like phospholipids.[6] Ensure the chromatography separates the analyte from the bulk of matrix components. A stable isotope-labeled internal standard can help compensate for this effect.

  • Possible Cause: Inefficient sample extraction.

    • Solution: Evaluate different extraction solvents and methods. A simple protein precipitation may be sufficient for some matrices, while a more rigorous Folch or Bligh-Dyer extraction might be necessary for others.[6]

Problem: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent internal standard addition.

    • Solution: Ensure the internal standard is added accurately to every sample, calibrator, and QC at the very beginning of the sample preparation process. Use a calibrated pipette and ensure the IS has fully dissolved in the spiking solution.

  • Possible Cause: Sample inhomogeneity.

    • Solution: Ensure all samples, especially tissue homogenates, are thoroughly vortexed or sonicated before aliquoting for extraction.

  • Possible Cause: Carryover from a previous injection.

    • Solution: Inject a blank solvent sample after the highest calibrator to check for carryover. If observed, optimize the LC method's wash steps by using a stronger solvent (e.g., isopropanol) and increasing the wash volume or duration.

Problem: Inaccurate Results (Poor Accuracy)

  • Possible Cause: Incorrect preparation of calibration standards.

    • Solution: Prepare stock solutions from certified reference materials. Use a separate stock solution for preparing Quality Control (QC) samples than what was used for the calibration standards to ensure an independent check of accuracy.

  • Possible Cause: Degradation of the analyte or standards.

    • Solution: Perform stability experiments to confirm that C24:1-Dihydroceramide is stable under the conditions used for sample collection, storage (long-term at -80°C), and processing (bench-top and post-preparative).[4] Ceramide standards are typically stable for years when stored at -20°C in a suitable solvent.

  • Possible Cause: Uncorrected matrix effect.

    • Solution: If accuracy issues persist and matrix effects are suspected, use a surrogate matrix (e.g., delipidized serum or 5% BSA solution) to prepare the calibration curve and evaluate parallelism with curves prepared in the authentic matrix.[1]

Experimental Protocols & Validation Data

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a high-throughput method suitable for serum or plasma.

  • Aliquot Sample: Transfer 10-50 µL of serum/plasma, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., a mix of stable isotope-labeled standards in methanol) to each tube.

  • Precipitate Protein: Add 200-400 µL of cold protein precipitation solution (e.g., isopropanol (B130326) or methanol) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 mobile phase A:B).

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical parameters for a reversed-phase LC-MS/MS method.

ParameterRecommended Setting
LC Column C8 or C18, e.g., 2.1 x 100 mm, < 3 µm particle size
Mobile Phase A Water with 0.1-0.2% Formic Acid and ~5 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at ~50% B, ramp to 100% B over 3-5 minutes, hold for 5-10 minutes, then re-equilibrate.
Injection Volume 5 - 20 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion: [M+H]⁺; Product Ion: m/z 266.3 (for d18:0 sphingoid base)
Method Validation Data Summary

The following tables summarize typical performance characteristics for ceramide and dihydroceramide quantification assays based on published literature.

Table 1: Linearity & Sensitivity

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Reference
C24:1 Ceramide 11.2 - 1428 11.2 [6]
C24:0 Ceramide 80 - 16,000 80 [1]

| Dihydroceramides | ~1 - 1000 nM | ~1 nM (approx. 0.6 ng/mL) |[4] |

Table 2: Precision & Accuracy

Level Precision (%CV) Accuracy (% Bias/RE) Guidelines
LLOQ ≤ 20% Within ±20%
Low QC ≤ 15% Within ±15%
Medium QC ≤ 15% Within ±15%

| High QC | ≤ 15% | Within ±15% | |

Table 3: Recovery

Matrix Analyte Class Recovery (%) Reference
Human Plasma Ceramides (including C24:1) 78 - 91% [6]
Human Serum Dihydroceramides >90% [4]

| Human Plasma | C24:0 Ceramide | ~114% |[1] |

Visual Guides

Assay_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample 1. Aliquot Sample (Plasma, Calibrator, QC) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Extract 3. Protein Precipitation & Centrifugation Add_IS->Extract Dry_Reconstitute 4. Evaporate & Reconstitute Extract->Dry_Reconstitute LC_Separation 5. LC Separation Dry_Reconstitute->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 7. Peak Integration (Analyte/IS Ratio) MS_Detection->Integration Quantification 8. Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for C24:1-Dihydroceramide quantification.

Troubleshooting_Tree Start Issue: Poor or Inconsistent Results Check_Precision Are replicate injections precise? Start->Check_Precision Check_Accuracy Are QC results accurate? Check_Precision->Check_Accuracy Yes System_Issue Investigate LC-MS/MS System: - Check for leaks - Column performance - Autosampler issue Check_Precision->System_Issue No Prep_Issue Investigate Sample Prep: - Inconsistent IS addition - Pipetting errors - Sample inhomogeneity Check_Accuracy->Prep_Issue No (Imprecise & Inaccurate) Cal_Issue Investigate Calibration: - Standard integrity/purity - Curve fitting model - Separate stocks for Cal/QC? Check_Accuracy->Cal_Issue Yes (Precise but Inaccurate) Path 1 Matrix_Issue Investigate Matrix Effects: - Use SIL-IS - Improve sample cleanup - Test surrogate matrix Check_Accuracy->Matrix_Issue Yes (Precise but Inaccurate) Path 2

Caption: Decision tree for troubleshooting common assay issues.

Method_Validation_Components cluster_Quantitative Quantitative Assessment cluster_Sample Sample-Related Assessment Core Core Method Performance Linearity Linearity & Range Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision LLOQ Sensitivity (LLOQ) Core->LLOQ Recovery Extraction Recovery Core->Recovery Matrix Matrix Effect Core->Matrix Stability Analyte Stability Core->Stability Selectivity Selectivity Core->Selectivity

Caption: Key components of a comprehensive bioanalytical method validation.

References

Improving reproducibility of C24:1-Dihydro-ceramide measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of C24:1-Dihydroceramide (C24:1-DhCer) measurements using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure reproducible C24:1-DhCer measurements?

A1: The most critical step is the consistent and appropriate handling of biological samples before extraction.[1] Pre-analytical variability is a major source of error in lipidomics.[2] It is crucial to standardize procedures for sample collection, processing (e.g., plasma separation), storage, and freeze-thaw cycles. All samples, calibrators, and quality controls (QCs) should be handled identically to minimize variation.

Q2: Why is a stable isotope-labeled internal standard essential for quantifying C24:1-DhCer?

A2: A stable isotope-labeled internal standard (IS), such as C24:1-Ceramide-d7, is crucial for accurate and precise quantification.[3][4] The IS is chemically identical to the analyte but has a different mass. Adding a known amount of IS to each sample before any processing steps accounts for analyte loss during sample preparation (e.g., extraction) and corrects for variations in instrument response (e.g., ionization suppression).[5] This normalization is key to achieving high reproducibility.

Q3: Can I use a C24:1 Ceramide standard to quantify C24:1-Dihydroceramide?

A3: While structurally similar, it is not ideal. Dihydroceramides and ceramides (B1148491) can have different ionization efficiencies and chromatographic behaviors.[1] For the most accurate quantification, the ideal internal standard is the stable isotope-labeled analog of the specific analyte, in this case, a deuterated C24:1-Dihydroceramide. If a direct analog is unavailable, a closely related dihydroceramide (B1258172) (e.g., with a different chain length) is preferable to a ceramide.

Q4: What are the key differences in mass spectra between a ceramide and a dihydroceramide?

A4: Ceramides and their corresponding dihydroceramides differ by one double bond in the sphingoid base backbone. This results in a 2 Dalton mass difference. In MS/MS analysis, they also produce different characteristic fragment ions. For example, ceramide (d18:1/18:0) can be identified by fragment ions resulting from the neutral loss of N-vinyloctadecanamide, while dihydroceramide (d18:0/18:0) is characterized by fragments from the neutral loss of N-vinyloctadecenamide.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of C24:1-Dihydroceramide.

Issue 1: Low or No Signal Intensity
Potential Cause Recommended Solution
Inefficient Extraction Ensure the chosen lipid extraction method (e.g., Bligh & Dyer, protein precipitation with butanol/methanol) is appropriate for dihydroceramides.[6][7] Optimize solvent volumes and mixing/vortexing steps to ensure complete extraction.
Analyte Degradation Ceramides can be susceptible to degradation from excessive heat, light, or oxygen.[8] Store samples and extracts at -80°C, minimize exposure to light, and avoid repeated freeze-thaw cycles.
Suboptimal MS Parameters Infuse a C24:1-DhCer standard directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature) and collision energy for the specific MRM transition.[3]
Ion Suppression Matrix components co-eluting with the analyte can suppress its ionization. Improve chromatographic separation to resolve the analyte from interfering substances. Diluting the sample may also mitigate this effect.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
Incompatible Injection Solvent The sample should be dissolved in a solvent that is weaker than the initial mobile phase to ensure proper focusing on the column head. Reconstituting the final extract in the initial mobile phase is a common practice.[9]
Column Contamination/Degradation Use a guard column to protect the analytical column.[10] If performance degrades, try flushing the column with a strong solvent (e.g., isopropanol) or replacing it.
Suboptimal Mobile Phase pH The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte.[1][5]
Issue 3: High Variability Between Replicate Injections (%CV > 15%)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting, especially when adding the internal standard. Use automated liquid handlers if available for high-throughput analysis.
Sample Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the needle wash method in the autosampler settings, using a strong, organic solvent.
LC System Instability Check the LC pump for pressure fluctuations. Ensure mobile phases are properly degassed to prevent bubble formation. Allow the system to fully equilibrate before starting the analytical run.
Incomplete Sample Solubilization After drying down the lipid extract, ensure it is completely redissolved before injection. Vortexing and sonication can aid in this process.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from methods utilizing protein precipitation, suitable for high-throughput analysis.[3][7]

  • Preparation : Thaw 10 µL of plasma/serum on ice.

  • Internal Standard Spiking : Add 20 µL of an internal standard cocktail (containing a known concentration of C24:1-Ceramide-d7 or a similar deuterated standard in methanol) to the sample.

  • Protein Precipitation & Extraction : Add 970 µL of a 1:1 (v/v) butanol/methanol mixture. Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Parameters for Dihydroceramide Analysis

This is a representative protocol based on common reversed-phase methods.[7][10]

  • LC Column : C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile:Isopropanol (4:3, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid.

  • Flow Rate : 0.5 mL/min.

  • Gradient :

    • 0-0.5 min: 85% B

    • 0.5-1.5 min: Linear gradient to 100% B

    • 1.5-4.0 min: Hold at 100% B

    • 4.0-5.0 min: Return to 85% B and equilibrate.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM).

  • Example MRM Transition : For C24:1-Dihydroceramide (d18:0/24:1), the precursor ion [M+H]+ would be monitored, with the product ion typically being m/z 266.3 (resulting from the sphingoid base backbone). This must be empirically optimized.

Visualizations

General C24:1-Dihydroceramide Synthesis Pathway

p_coa Palmitoyl-CoA spt SPT p_coa->spt serine Serine serine->spt 3-ketosphinganine 3-ketosphinganine spt->3-ketosphinganine kdsr KDSR sphinganine Sphinganine (dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS2) sphinganine->cers dh_cer C24:1-Dihydroceramide cers->dh_cer nervonoyl_coa Nervonoyl-CoA (C24:1-CoA) nervonoyl_coa->cers des1 DES1 dh_cer->des1 cer C24:1-Ceramide des1->cer 3-ketosphinganine->kdsr

Caption: De novo synthesis pathway for C24:1-Dihydroceramide.

Troubleshooting Logic for Low Signal Intensity

start Start: Low/No Signal check_is Is Internal Standard (IS) signal also low? start->check_is ms_issue Potential MS Issue: - Optimize source parameters - Check for clogs check_is->ms_issue Yes check_chrom Is IS signal OK but analyte signal is low? check_is->check_chrom No extraction_issue Potential Sample Prep Issue: - Verify extraction protocol - Check for analyte degradation degradation Potential Analyte-Specific Degradation: - Review sample handling extraction_issue->degradation check_chrom->extraction_issue No suppression Potential Ion Suppression: - Improve chromatography - Dilute sample check_chrom->suppression Yes

Caption: Troubleshooting workflow for low C24:1-DhCer signal.

Standard LC-MS/MS Experimental Workflow

sample 1. Sample Collection (e.g., Plasma) prep 2. Lipid Extraction (add IS) sample->prep dry 3. Dry & Reconstitute prep->dry lc 4. LC Separation (Reversed-Phase) dry->lc ms 5. MS/MS Detection (MRM) lc->ms data 6. Data Analysis (Peak Integration) ms->data

Caption: Standard workflow for C24:1-Dihydroceramide analysis.

References

Contamination sources for C24:1-Dihydro-ceramide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the analysis of C24:1-Dihydro-ceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a sphingolipid, an immediate precursor in the de novo synthesis of C24:1 ceramide. Sphingolipids are crucial components of cell membranes and are involved in various cellular signaling pathways, including apoptosis and cell cycle arrest. Accurate quantification of specific dihydroceramide (B1258172) species is vital for understanding their distinct physiological and pathological roles.

Q2: I'm observing unexpected peaks in my LC-MS chromatogram when analyzing this compound. What are the likely sources of contamination?

Unexpected peaks are a common issue in sensitive lipidomics analysis. The most prevalent sources of contamination include:

  • Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and well plates can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.[1] Polypropylene tubes, in particular, have been shown to introduce hundreds of contaminant features.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace impurities that become significant in mass spectrometry. Water from purification systems can also be a source of contamination if plastic tubing is used.[1] Alkylated amine species have been identified as contaminants in LC-MS-grade methanol (B129727) and isopropanol.[2]

  • Laboratory Environment: The air in the lab can contain volatile organic compounds and plasticizers that can settle on surfaces and contaminate samples.[1] Dust particles can also introduce contaminants like keratins.

  • Personal Care Products: Cosmetics, lotions, and hand soaps often contain compounds like siloxanes and polyethylene (B3416737) glycols (PEGs) that can be inadvertently introduced into samples through handling.[1]

  • Instrumentation: Tubing, seals, and pump components within the LC-MS system can leach contaminants over time. The injection port can also accumulate residues from previous analyses.[1][2]

Q3: Could a common contaminant be mistaken for this compound?

Direct misidentification of a common single-molecule contaminant as this compound is unlikely due to a significant difference in their mass-to-charge ratios (m/z). However, contamination can still interfere with your analysis in other ways:

  • Ion Suppression: High concentrations of co-eluting contaminants can suppress the ionization of this compound, leading to inaccurate quantification.

  • Adduct Formation: Contaminants can form adducts with your analyte or with other background ions, creating unexpected peaks and complicating data interpretation.

  • Complex Contaminant Profiles: Leachates from plastics can be a complex mixture of hundreds of compounds, leading to a noisy baseline and making it difficult to identify your target analyte, especially at low concentrations.[1]

Troubleshooting Guides

Issue 1: High Background Noise or Unexpected Peaks in Blanks

Symptoms:

  • Elevated baseline in your chromatogram.

  • Presence of numerous non-analyte peaks in solvent-only or extraction blank injections.

Troubleshooting Workflow:

A High Background in Blank B Systematically Inject Blanks Removing One Component at a Time A->B C Analyze Mobile Phase Only B->C D Analyze Extraction Solvent Only B->D H Analyze with a Different Batch of Vials B->H J Analyze with a Cleaned Injection Port and Loop B->J E Analyze with Freshly Prepared Mobile Phase C->E F Analyze Solvent from a New Bottle D->F G Contamination in Mobile Phase or Solvent E->G Issue Persists F->G Issue Persists I Contamination from Vials H->I Issue Resolves K Contamination from LC System J->K Issue Resolves

Caption: Troubleshooting workflow for high background noise.

Recommended Actions:

  • Isolate the Source: Systematically inject blanks, removing or replacing one component of your workflow at a time (e.g., vial, solvent, mobile phase).[1]

  • Check Solvents and Mobile Phase: Prepare fresh mobile phase using solvents from a new bottle.[2] Ensure dedicated solvent bottles are used for LC-MS work to avoid cross-contamination from detergents.

  • Evaluate Consumables: Pre-rinse all plasticware (pipette tips, tubes) with your extraction solvent before use. If the issue persists, consider using glassware that has been rigorously cleaned.

  • Clean the LC-MS System: If the contamination is traced to the instrument, follow the manufacturer's instructions for cleaning the injection port, sample loop, and column.

Issue 2: Poor Peak Shape or Inconsistent Quantification of this compound

Symptoms:

  • Tailing or fronting peaks for your analyte.

  • Poor reproducibility of peak area between injections.

Troubleshooting Workflow:

A Poor Peak Shape or Inconsistent Quantification B Check for Co-eluting Interferences A->B D Dilute Sample A->D E Review Sample Preparation A->E C Optimize Chromatographic Method B->C F Modify LC Gradient C->F G Change LC Column C->G H Check for Matrix Effects E->H J Implement Internal Standard E->J I Spike and Recovery Experiment H->I

Caption: Troubleshooting workflow for poor peak shape and inconsistent quantification.

Recommended Actions:

  • Address Co-elution: If a contaminant is suspected to be co-eluting with your analyte, modify your LC gradient (e.g., make it shallower) or try a column with a different stationary phase to improve separation.

  • Check for Column Overload: High concentrations of the analyte or contaminants can lead to poor peak shape. Dilute your sample and re-inject.

  • Evaluate Matrix Effects: Perform a spike and recovery experiment by adding a known amount of this compound standard to your sample matrix to assess for ion suppression or enhancement.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it can compensate for variations in sample preparation and matrix effects.

Quantitative Data

Table 1: Mass-to-Charge (m/z) Comparison of this compound and Common Contaminants (Positive Ion Mode)
CompoundMolecular FormulaExact Mass[M+H]+ m/z[M+Na]+ m/zPotential Source
This compound C42H83NO3650.11651.11673.09Analyte
OleamideC18H35NO281.27282.28304.26Plasticware (slip agent)[1][2][3]
ErucamideC22H43NO337.33338.34360.32Plasticware (slip agent)[1][4][5]
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)C24H38O4390.28-413.27Plasticware (plasticizer)

Note: The m/z values for contaminants are for the most common adducts and may vary depending on the ionization conditions.

Table 2: Typical Concentration Ranges
CompoundMatrixTypical ConcentrationReference
C24:0-CeramideHuman Plasma0.08 - 16 µg/mL[6]
C24:1-CeramideHuman Plasma5.6 - 714 ng/mL (calibration range)[7]
Dihydroceramides (general)Human SerumLinear range up to 1000 nM[1]
Leached Plastic AdditivesAqueous Leachatesng/L to µg/L range[8]

It is important to note that the concentration of leached contaminants can vary significantly depending on the type of plastic, the solvent used, temperature, and contact time.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for Lipidomics

This protocol is designed to minimize background contamination from glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade methanol, acetone, and hexane

  • Drying oven

  • Hexane-rinsed aluminum foil

Procedure:

  • Initial Wash: Immediately after use, scrub glassware with a non-abrasive brush and a solution of phosphate-free detergent in hot tap water.

  • Tap Water Rinse: Thoroughly rinse the glassware by filling it completely with hot tap water at least six times.

  • High-Purity Water Rinse: Rinse the glassware by filling it completely with high-purity water at least six times.

  • Solvent Rinses (in a fume hood):

    • Rinse three times with HPLC-grade methanol.

    • Rinse three times with HPLC-grade acetone.

    • Rinse three times with HPLC-grade hexane.

  • Drying: Allow the glassware to air dry on a dedicated rack or place it in a drying oven at a temperature not exceeding 110°C.

  • Storage: Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination during storage.

Protocol 2: Lipid Extraction from Plasma/Serum for Dihydroceramide Analysis

This is a general protein precipitation and liquid-liquid extraction protocol that can be adapted for your specific needs.

Materials:

  • Glass tubes

  • Ice

  • Chloroform (B151607) (HPLC-grade)

  • Methanol (HPLC-grade)

  • High-purity water

  • Internal standard solution (e.g., a stable isotope-labeled dihydroceramide)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Thaw plasma/serum samples on ice. In a glass tube, add 50 µL of the sample.

  • Internal Standard: Add the internal standard to the sample.

  • Protein Precipitation and Extraction:

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

    • Add 0.5 mL of chloroform and vortex again.

    • Add 0.5 mL of high-purity water to induce phase separation and vortex.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge again. Combine the second organic phase with the first.

  • Drying: Dry the pooled organic phases under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a solvent compatible with your LC mobile phase (e.g., 100 µL of methanol/isopropanol) for LC-MS/MS analysis.[7][9]

Protocol 3: Example LC-MS/MS Method for Dihydroceramide Analysis

This is an example method and should be optimized for your specific instrument and analytes.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).[1]

  • Mobile Phase: A binary gradient system is often employed. For example:

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

  • Gradient: A typical gradient might start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for ceramides (B1148491) and dihydroceramides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for this compound would be its [M+H]+ ion (m/z 651.11). A characteristic product ion for ceramides and dihydroceramides is often observed at m/z 264, corresponding to the sphingoid base after the loss of the fatty acid chain and water. Therefore, a common MRM transition to monitor would be 651.11 -> 264.x. The exact product ion m/z should be optimized by infusing a standard.

Signaling Pathway and Workflow Diagrams

cluster_0 De Novo Sphingolipid Synthesis A Serine + Palmitoyl-CoA B 3-ketosphinganine A->B SPT C Sphinganine (dihydrosphingosine) B->C D Dihydroceramides (e.g., this compound) C->D CerS E Ceramides D->E DEGS1

References

Technical Support Center: Stability of C24:1-Dihydro-ceramide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C24:1-Dihydro-ceramide in biological samples. Proper sample handling and storage are critical for accurate quantification and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a sphingolipid, a precursor in the de novo synthesis of ceramides (B1148491).[1] Its stability in biological samples is crucial for accurate measurement, as degradation can lead to underestimation of its concentration, impacting research in areas where it may serve as a biomarker or play a physiological role.

Q2: What are the primary pathways of this compound degradation in biological samples?

A2: The two main degradation pathways are enzymatic hydrolysis and chemical degradation.

  • Enzymatic Hydrolysis: Ceramidase enzymes can cleave the amide bond, breaking down the molecule into a dihydrosphingosine base and a C24:1 fatty acid (nervonic acid).[2][3]

  • Chemical Degradation:

    • Hydrolysis: The amide bond is susceptible to acid or base-catalyzed hydrolysis, especially at extreme pH and elevated temperatures.

    • Oxidation: The monounsaturated nervonic acid chain contains a double bond that can be oxidized, particularly if samples are exposed to air, light, or metal ions.[4]

Q3: What are the optimal short-term and long-term storage conditions for biological samples containing this compound?

A3: For optimal stability, samples should be processed quickly after collection and stored at low temperatures.

  • Short-Term Storage: For temporary storage during sample processing, keep samples on ice or at 4°C. For up to 14 hours, storage at room temperature has been shown to be acceptable for structurally similar very-long-chain ceramides.[5]

  • Long-Term Storage: For long-term preservation, storing samples at -80°C is highly recommended.[6][7] Studies on similar lipids have shown stability for up to 38 days at -80°C, and general lipid profiles can be stable for years at this temperature.[5][8]

Q4: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?

A4: It is best to minimize freeze-thaw cycles. While specific data for this compound is limited, a study on the closely related C22:0 and C24:0 ceramides in human plasma demonstrated that they were stable for up to five freeze-thaw cycles.[5] However, repeated freezing and thawing can lead to the degradation of various lipids due to the formation of ice crystals and the release of degradative enzymes.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Sample degradation due to improper storage.Ensure samples are promptly frozen at -80°C after collection and processing. Minimize exposure to room temperature.
Inefficient extraction.Use a validated lipid extraction protocol, such as a modified Bligh-Dyer or Folch method, to ensure efficient recovery of sphingolipids.[5]
High variability in this compound levels between sample aliquots Inconsistent sample handling.Standardize all sample handling procedures, from collection to analysis. Ensure all aliquots are treated identically.
Multiple freeze-thaw cycles.Aliquot samples into single-use volumes to avoid repeated freezing and thawing of the bulk sample.
Presence of unexpected peaks in chromatogram Degradation products.This could indicate hydrolysis (presence of nervonic acid and dihydrosphingosine) or oxidation of the fatty acid chain. Review storage conditions and sample age.
Matrix effects in LC-MS/MS analysis.Optimize the chromatographic method to separate interfering compounds. Consider using a stable isotope-labeled internal standard for this compound to correct for matrix effects.

Quantitative Stability Data

Table 1: Bench-Top Stability of Very-Long-Chain Ceramides in Human Plasma at Room Temperature [5]

AnalyteTime (hours)Accuracy (% of initial concentration)
C22:0-Ceramide1495.0 - 105.0
C24:0-Ceramide1498.0 - 102.0

Table 2: Freeze-Thaw Stability of Very-Long-Chain Ceramides in Human Plasma [5]

AnalyteNumber of Freeze-Thaw CyclesAccuracy (% of initial concentration)
C22:0-Ceramide593.0 - 107.0
C24:0-Ceramide596.0 - 104.0

Table 3: Long-Term Stability of Very-Long-Chain Ceramides in Human Plasma at -80°C [5]

AnalyteStorage Duration (days)Accuracy (% of initial concentration)
C22:0-Ceramide3892.0 - 108.0
C24:0-Ceramide3894.0 - 106.0

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is adapted from methodologies used for other very-long-chain ceramides and can be used to validate the stability of this compound in your specific biological matrix.[5]

1. Sample Preparation:

  • Pool the biological matrix (e.g., human plasma) to be tested.

  • Spike the pooled matrix with a known concentration of this compound standard.

  • Aliquot the spiked matrix into multiple vials for each storage condition to be tested.

2. Baseline (T=0) Analysis:

  • Immediately after spiking, take a set of aliquots (n=3-5) for baseline analysis.

  • Add a stable isotope-labeled internal standard (e.g., this compound-d7).

  • Perform lipid extraction using a validated method (e.g., protein precipitation with a solvent mixture like isopropanol:chloroform 9:1).

  • Analyze the extracts by a validated LC-MS/MS method.

3. Stability Conditions:

  • Bench-Top Stability: Store aliquots at room temperature (e.g., 20-25°C) for various time points (e.g., 0, 4, 8, 14, 24 hours).

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing to room temperature.

  • Long-Term Stability: Store aliquots at various temperatures (e.g., 4°C, -20°C, -80°C) for extended periods (e.g., 1 week, 1 month, 3 months, 6 months).

4. Analysis of Stability Samples:

  • At each time point and for each condition, retrieve the designated aliquots.

  • Perform the same extraction and LC-MS/MS analysis as for the baseline samples.

  • Calculate the concentration of this compound and compare it to the baseline concentration. The analyte is generally considered stable if the mean concentration is within ±15% of the baseline.

Visualizations

Sphingolipid_Degradation_Pathway Complex Sphingolipids Complex Sphingolipids This compound This compound Complex Sphingolipids->this compound Biosynthesis Dihydrosphingosine Dihydrosphingosine This compound->Dihydrosphingosine Ceramidase (Hydrolysis) Nervonic Acid (C24:1) Nervonic Acid (C24:1) Further Metabolism Further Metabolism Dihydrosphingosine->Further Metabolism

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_conditions Stability Conditions Pool_Biological_Matrix Pool Biological Matrix Spike_Analyte Spike with this compound Pool_Biological_Matrix->Spike_Analyte Aliquot_Samples Aliquot for each condition Spike_Analyte->Aliquot_Samples Baseline Baseline (T=0) Aliquot_Samples->Baseline Bench_Top Bench-Top (Room Temp) Aliquot_Samples->Bench_Top Freeze_Thaw Freeze-Thaw (Multiple Cycles) Aliquot_Samples->Freeze_Thaw Long_Term Long-Term (-80°C, -20°C, 4°C) Aliquot_Samples->Long_Term Add_IS Add Internal Standard Lipid_Extraction Perform Lipid Extraction Add_IS->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Comparison Compare to Baseline LC_MS_Analysis->Data_Comparison Baseline->Add_IS Bench_Top->Add_IS Freeze_Thaw->Add_IS Long_Term->Add_IS

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Analysis of C24:1-Dihydro-ceramide and C24:1-Ceramide in Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of two closely related sphingolipids: C24:1-Dihydro-ceramide and its unsaturated counterpart, C24:1-Ceramide. While structurally similar, the presence of a double bond in the sphingoid backbone of C24:1-Ceramide imparts distinct biological activities, positioning these lipids as critical players in diverse cellular processes. This document synthesizes experimental findings to delineate their contrasting functions, particularly in apoptosis, cell proliferation, and inflammation.

Core Functional Differences at a Glance

Historically, dihydroceramides were considered biologically inert precursors to ceramides (B1148491). However, emerging research has unveiled their own distinct cellular functions. The primary difference between this compound and C24:1-Ceramide lies in their signaling capabilities, largely influenced by the 4,5-trans double bond in the sphingoid backbone of the ceramide molecule. This structural variance leads to divergent roles in critical cellular signaling pathways.

FeatureThis compoundC24:1-Ceramide
Primary Role Precursor in de novo ceramide synthesis; emerging roles in modulating apoptosis and insulin (B600854) sensitivity.Bioactive lipid second messenger.
Apoptosis Generally considered anti-apoptotic; can inhibit ceramide-induced apoptosis.[1] However, some very-long-chain dihydroceramides have shown cytotoxic effects in specific cancer cell lines.[2]Predominantly pro-apoptotic; induces cell death in various cell types.[3][4]
Cell Proliferation Can inhibit cell cycle progression at the G0/G1 phase.[5]Generally inhibits cell proliferation and promotes cell cycle arrest.[3]
Inflammation Less defined role; may contribute to insulin resistance.[6]Pro-inflammatory; associated with the production of inflammatory cytokines.[7]
Key Enzyme in Metabolism Synthesized by ceramide synthases (CerS) and is a substrate for dihydroceramide (B1258172) desaturase 1 (DEGS1).Produced from dihydroceramide by DEGS1; can be metabolized to other sphingolipids.

Biosynthesis Pathway: The Critical Desaturation Step

The de novo synthesis of ceramides originates in the endoplasmic reticulum. This compound is formed through the acylation of a sphinganine (B43673) backbone by ceramide synthase 2 (CerS2), which has a preference for very-long-chain fatty acyl-CoAs like nervonoyl-CoA (24:1). The pivotal step that differentiates the function of these two molecules is the introduction of a 4,5-trans double bond into the sphingoid backbone of this compound by the enzyme dihydroceramide desaturase 1 (DEGS1), yielding C24:1-Ceramide.

cluster_ER Endoplasmic Reticulum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Serine Palmitoyltransferase (SPT) This compound This compound Sphinganine->this compound Ceramide Synthase 2 (CerS2) Nervonoyl-CoA (C24:1) Nervonoyl-CoA (C24:1) C24:1-Ceramide C24:1-Ceramide This compound->C24:1-Ceramide Dihydroceramide Desaturase 1 (DEGS1)

De novo synthesis pathway of C24:1-Ceramide.

Comparative Functional Analysis

While direct side-by-side quantitative comparisons in the literature are limited, a synthesis of available data provides insights into their distinct functional impacts.

Apoptosis

C24:1-Ceramide is a well-established pro-apoptotic molecule. Its accumulation is a hallmark of the cellular response to various apoptotic stimuli.[3] It can induce apoptosis through mechanisms that include the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[1]

This compound , in contrast, has been shown to inhibit ceramide-induced apoptosis. It is suggested that dihydroceramides can hinder the formation of ceramide channels in the mitochondrial membrane, thereby acting as an anti-apoptotic molecule.[1] However, it is important to note that in certain cancer cell lines, the accumulation of specific very-long-chain dihydroceramides, such as C22:0 and C24:0, has been correlated with cytotoxicity, indicating a context-dependent role.[2]

Apoptotic Stimuli Apoptotic Stimuli C24:1-Ceramide C24:1-Ceramide Apoptotic Stimuli->C24:1-Ceramide Mitochondrial Channel Formation Mitochondrial Channel Formation C24:1-Ceramide->Mitochondrial Channel Formation This compound This compound This compound->Mitochondrial Channel Formation Inhibits Apoptosis Apoptosis Mitochondrial Channel Formation->Apoptosis

Contrasting roles in apoptosis.
Cell Proliferation

Both C24:1-Ceramide and its dihydro- counterpart have been implicated in the negative regulation of cell proliferation.

C24:1-Ceramide is known to induce cell cycle arrest, thereby inhibiting cell proliferation.[3]

This compound accumulation, often as a result of the inhibition of DEGS1, has been shown to cause cell cycle arrest at the G0/G1 phase.[5] This suggests that while it may counteract the apoptotic effects of ceramide, it does not necessarily promote cell proliferation.

Inflammation

The role of these lipids in inflammation is an area of active investigation.

C24:1-Ceramide is generally considered to be pro-inflammatory. Elevated levels of C24:1 ceramide have been associated with inflammatory conditions and can stimulate the production of inflammatory cytokines.[7]

The inflammatory role of This compound is less clear. However, studies have shown that circulating dihydroceramides, including very-long-chain species, are associated with insulin resistance, a condition with a significant inflammatory component.[6]

Experimental Protocols

Preparation and Cellular Treatment with this compound and C24:1-Ceramide

Objective: To deliver this compound and C24:1-Ceramide to cultured cells for functional assays.

Materials:

  • This compound (powder)

  • C24:1-Ceramide (powder)

  • Ethanol (B145695) (absolute, sterile)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound and C24:1-Ceramide in absolute ethanol to prepare 10 mM stock solutions.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Complexing with BSA:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • For a 1 mM working solution, warm the BSA solution to 37°C.

    • Slowly add the 10 mM lipid stock solution to the BSA solution while vortexing to achieve a 1:10 dilution.

    • Incubate the lipid-BSA complex at 37°C for 30 minutes to allow for complex formation.

  • Cellular Treatment:

    • Grow cells to the desired confluency (typically 70-80%).

    • Dilute the 1 mM lipid-BSA complex in cell culture medium to the final desired concentration (e.g., 10-50 µM).

    • As a vehicle control, prepare a BSA-containing medium with the same final concentration of ethanol as the lipid-treated samples.

    • Remove the existing medium from the cells and replace it with the lipid-containing or vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and C24:1-Ceramide using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • PBS, cold

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Lipidomics Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the intracellular levels of this compound and C24:1-Ceramide and other sphingolipid species.

Materials:

  • Treated and control cell pellets

  • Internal standards for ceramides and dihydroceramides

  • Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • Liquid chromatograph coupled to a tandem mass spectrometer

Protocol:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a cell pellet (e.g., 1 x 10^6 cells), add 300 µL of methanol and the internal standards. Vortex thoroughly.

    • Add 600 µL of chloroform and vortex for 10 minutes.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipid species using a suitable chromatography column (e.g., C18).

    • Detect and quantify the different ceramide and dihydroceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on their specific precursor and product ion transitions.

    • Normalize the lipid levels to the internal standard and the initial cell number or protein concentration.

Conclusion

The functional divergence of this compound and C24:1-Ceramide underscores the critical role of the 4,5-trans double bond in the sphingoid backbone for conferring distinct signaling properties. While C24:1-Ceramide is a potent mediator of apoptosis and inflammation, its precursor, this compound, appears to have a more nuanced role, potentially acting as a brake on ceramide-induced cell death and influencing metabolic processes. Further direct comparative studies are warranted to fully elucidate their respective mechanisms of action and to explore their therapeutic potential in various disease contexts. This guide provides a foundational understanding for researchers aiming to investigate the intricate biology of these very-long-chain sphingolipids.

References

Differential Expression of C24:1-Dihydroceramide Across Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the differential expression of C24:1-Dihydroceramide (C24:1-dhCer) across various tissues. Dihydroceramides are precursors to ceramides (B1148491) and are increasingly recognized for their distinct biological roles. Understanding the tissue-specific distribution of C24:1-dhCer is crucial for elucidating its physiological functions and its implications in pathological conditions. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant biochemical pathway and analytical workflow.

Data Presentation: Quantitative Comparison of C24:1-Dihydroceramide Levels

The following table summarizes the levels of C24:1-Dihydroceramide in various mouse tissues, providing a comparative snapshot of its distribution. The data is derived from a comprehensive lipidomics analysis and highlights the tissues with the highest abundance of this very-long-chain dihydroceramide (B1258172).

TissueC24:1-Dihydroceramide Level (pmol/mg protein)Key Observations
Kidney~25Highest observed levels among the analyzed tissues.
Liver~15Significant, though lower than kidney.
Lung~12Moderate levels.
Brain~8Present at moderate levels.
Heart~5Lower levels compared to other major organs.
Skeletal Muscle~2Lowest observed levels among the analyzed tissues.

Biochemical Pathway and Regulation

The synthesis of C24:1-Dihydroceramide is a key step in the de novo sphingolipid synthesis pathway. Its abundance in a particular tissue is primarily governed by the expression and activity of specific enzymes.

Key Enzymes:

  • Ceramide Synthase 2 (CerS2): This enzyme is responsible for the acylation of the sphingoid base with a C24:1-CoA to form C24:1-Dihydroceramide. CerS2 exhibits a broad tissue distribution, with particularly high expression in the liver and kidney, which correlates with the higher levels of C24:1-dhCer observed in these tissues.[1]

  • Dihydroceramide Desaturase 1 and 2 (DEGS1 and DEGS2): These enzymes introduce a double bond into the dihydroceramide backbone, converting C24:1-Dihydroceramide into C24:1-Ceramide. The expression of DEGS enzymes also varies across tissues, influencing the ratio of dihydroceramides to ceramides. DEGS1 is the major desaturase in most tissues, while DEGS2 expression is more restricted to the intestine, kidney, and skin.

The interplay between CerS2 and DEGS enzymes is critical in determining the steady-state levels of C24:1-Dihydroceramide in different tissues.

De Novo Synthesis of C24:1-Dihydroceramide cluster_0 Endoplasmic Reticulum Sphinganine Sphinganine CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 C24_1_CoA C24:1-CoA C24_1_CoA->CerS2 C24_1_dhCer C24:1-Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS1/2) C24_1_dhCer->DEGS C24_1_Cer C24:1-Ceramide CerS2->C24_1_dhCer DEGS->C24_1_Cer

Biosynthesis of C24:1-Dihydroceramide.

Experimental Protocols

The quantification of C24:1-Dihydroceramide is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Lipid Extraction

  • Tissue Homogenization: Approximately 20-50 mg of frozen tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Lipids are extracted from the homogenate using a modified Bligh-Dyer method. A common solvent system is a mixture of chloroform, methanol, and water (e.g., 2:1:0.8 v/v/v).

  • Internal Standard Spiking: A known amount of a non-endogenous dihydroceramide internal standard (e.g., C17:0-Dihydroceramide) is added to the sample prior to extraction to correct for extraction efficiency and instrument variability.

  • Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution is employed using a mobile phase system, typically consisting of:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid and 10 mM ammonium (B1175870) formate).

    • Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with the same modifier. The gradient is optimized to separate C24:1-Dihydroceramide from other lipid species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify C24:1-Dihydroceramide. This involves monitoring a specific precursor-to-product ion transition. For C24:1-Dihydroceramide, a common transition is the fragmentation of the protonated molecule [M+H]+ to a specific product ion characteristic of the sphingoid backbone.

  • Quantification: The peak area of C24:1-Dihydroceramide is normalized to the peak area of the internal standard. The concentration is then determined using a calibration curve generated with known concentrations of a C24:1-Dihydroceramide standard.

Experimental Workflow for C24:1-Dihydroceramide Quantification cluster_workflow Analytical Pipeline Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS IS Internal Standard (e.g., C17:0-dhCer) IS->Extraction Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Result C24:1-dhCer Concentration Data_Analysis->Result

Quantification workflow.

References

Validating C24:1-Dihydro-ceramide as a Clinical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of clinical biomarkers is continuously evolving, with a growing interest in lipidomics to uncover novel indicators of disease risk and progression. Among these, C24:1-Dihydro-ceramide has emerged as a promising candidate, particularly in the realm of metabolic and cardiovascular diseases. This guide provides an objective comparison of this compound with alternative biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its clinical utility.

This compound: An Overview

This compound is a subspecies of dihydroceramides, which are metabolic precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] Unlike their ceramide counterparts, dihydroceramides were long considered biologically inert. However, recent studies have illuminated their roles in various cellular processes, including the induction of endoplasmic reticulum (ER) stress and autophagy, which can lead to cell death.[2] The accumulation of specific dihydroceramides, including C24:1, has been linked to the pathophysiology of several diseases.

Performance as a Clinical Biomarker

Current research primarily positions this compound as a potential biomarker for type 2 diabetes (T2D) and cardiovascular disease (CVD).

Comparison with Established Biomarkers

The true test of a novel biomarker is its performance against current clinical standards. Here, we compare this compound with HbA1c for T2D and LDL-Cholesterol for CVD.

Biomarker CategoryAnalyteConditionKey Findings
Novel Biomarker This compound Type 2 DiabetesElevated plasma levels are associated with insulin (B600854) resistance and an increased risk of T2D.[3][4]
Cardiovascular DiseaseIncreased levels of total C24:1-containing sphingolipids are strongly associated with Coronary Artery Disease (CAD).[5] Some studies suggest an inverse correlation with ischemic heart disease when measured in the HDL-containing fraction of serum.[6][7]
Established Biomarker HbA1c Type 2 DiabetesReflects average plasma glucose over the previous 8 to 12 weeks. A cornerstone in the diagnosis and management of diabetes. Studies have shown a correlation between certain ceramides and HbA1c levels in obese patients.[8]
Established Biomarker LDL-Cholesterol Cardiovascular DiseaseA well-established causal risk factor for atherosclerotic cardiovascular disease. Used universally for risk assessment and as a target for therapy. Some evidence suggests that ceramide-based risk scores may provide prognostic value beyond LDL-cholesterol.[9][10]
Quantitative Data from Clinical Studies

The following table summarizes quantitative findings from various studies, highlighting the differences in this compound and related lipid concentrations between patient and control groups.

AnalyteConditionPatient Group ConcentrationControl Group ConcentrationFold Change/Odds RatioReference
C24:1 CeramideType 2 Diabetes0.52 ± 0.04 nmol/ml0.43 ± 0.03 nmol/ml~1.2-fold increase[11]
Total C24:1-containing sphingolipidsCoronary Artery Disease--OR per SD: 2.66 (95% CI: 2.12–3.38)[5]
C24:1 Dihydroceramide (B1258172)Type 2 DiabetesHigher plasma concentrations in T2D patientsLower plasma concentrations in controlsStatistically significant increase (p=0.041)[4]
C24:1 Ceramide (in HDL fraction)Ischemic Heart DiseaseLower in IHD patientsHigher in controlsStatistically significant decrease (p < 0.003)[7]

Note: Data is presented as mean ± standard deviation where available. Odds Ratios (OR) are per standard deviation (SD) increase in the analyte. The distinction between ceramide and dihydroceramide measurements should be noted as reported in the respective studies.

Signaling Pathways and Experimental Workflows

To understand the biological plausibility of this compound as a biomarker, it is essential to visualize its role in cellular signaling and the methods used for its quantification.

De Novo Sphingolipid Biosynthesis Pathway

This pathway illustrates the synthesis of dihydroceramides and their subsequent conversion to ceramides. An accumulation of dihydroceramides, including C24:1, can occur due to increased synthesis or inhibition of the enzyme dihydroceramide desaturase 1 (DES1).

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides (including C24:1) Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DES1 ER_Stress ER Stress Dihydroceramides->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

De Novo Sphingolipid Synthesis and Downstream Signaling.
Proposed Mechanism of Dihydroceramide-Induced Insulin Resistance

In the context of metabolic disease, the accumulation of dihydroceramides is thought to impair insulin signaling.

cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS1 Insulin_Receptor->IRS1 Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Dihydroceramides Increased Dihydroceramides (including C24:1) Unknown_Mechanism ? Dihydroceramides->Unknown_Mechanism Unknown_Mechanism->IRS1

Impairment of Insulin Signaling by Dihydroceramides.
Experimental Workflow for Dihydroceramide Quantification

The gold standard for accurate quantification of this compound and other lipids in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample_Collection Plasma/Serum Sample Collection Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Chromatography LC Separation (e.g., Reverse Phase) Lipid_Extraction->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MS/MS Detection) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

References

Unraveling the Differential Roles of Dihydroceramides in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of lipid signaling has identified dihydroceramides, the immediate precursors to ceramides, as critical players in determining cell fate. Historically considered inert intermediates, recent evidence has illuminated their diverse and often contrasting roles in fundamental cellular processes such as apoptosis and autophagy. The length of the N-acyl chain of dihydroceramides has emerged as a crucial determinant of their biological function, leading to a paradigm shift in our understanding of sphingolipid-mediated signaling. This guide provides a comparative analysis of C24:1-dihydroceramide versus other dihydroceramide (B1258172) species, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex signaling landscape.

Differential Impact of Dihydroceramide Species on Cellular Processes

The biological outcome of dihydroceramide accumulation is not uniform and is significantly influenced by the length and saturation of the acyl chain. While very-long-chain dihydroceramides such as C24:1 are often associated with specific cellular responses, other species like C16:0, C22:0, and C24:0 can trigger distinct, and sometimes opposing, signaling cascades.

Dihydroceramide SpeciesPrimary Associated Cellular Outcome(s)Cellular Context/ModelKey Findings & References
C24:1-dhCer Induction of ER Stress, Autophagy, Cell DeathCancer Cells (in the context of anticancer drug action)Accumulation of C24:1-dihydroceramide, among other species, is induced by the antitumoral drug ABTL0812, leading to ER stress, autophagy, and cell death.[1]
Association with Insulin (B600854) ResistanceHuman SerumSerum levels of C24:1-dihydroceramide are elevated in individuals with obesity and type 2 diabetes and are negatively correlated with insulin sensitivity.[2]
C22:0 & C24:0-dhCer Increased Autophagy, Caspase-Independent Cell DeathT-cell Acute Lymphoblastic Leukemia (ALL) cell linesStrong positive correlation between the levels of C22:0- and C24:0-dihydroceramide and cytotoxicity. These species induce autophagy and DNA fragmentation in a caspase-independent manner.[3][4]
C16:0-dhCer Induction of AutophagyGlioma CellsTreatment with Δ9-tetrahydrocannabinol (THC) leads to a significant increase in C16:0-dihydroceramide, which is associated with the induction of cytotoxic autophagy.[5]
Inhibition of Ceramide Channel FormationIsolated MitochondriaC16-dihydroceramide can inhibit the formation of ceramide channels in the mitochondrial outer membrane, a key event in apoptosis. This suggests a potential anti-apoptotic role in this context.[6]

Signaling Pathways Modulated by Dihydroceramides

The accumulation of specific dihydroceramide species often converges on the induction of Endoplasmic Reticulum (ER) stress, which subsequently triggers autophagy. This can be a pro-survival or pro-death signal depending on the cellular context and the specific dihydroceramide involved.

ER Stress-Induced Autophagy

A primary mechanism by which dihydroceramides exert their effects is by perturbing ER homeostasis, leading to the Unfolded Protein Response (UPR). This complex signaling network can initiate autophagy as a means to clear aggregated proteins and restore cellular homeostasis. However, prolonged or intense ER stress can switch autophagy from a survival to a death pathway.

ER_Stress_Autophagy cluster_0 Dihydroceramide Accumulation cluster_1 Endoplasmic Reticulum cluster_2 Autophagy Induction DhCer C24:1-dhCer & Other dhCer ER_Stress ER Stress DhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Autophagy UPR->Autophagy induces Cell_Fate Cell Survival or Apoptosis Autophagy->Cell_Fate

Caption: Dihydroceramide accumulation induces ER stress and the UPR, leading to autophagy.

Regulation of the AKT-mTORC1 Axis

The AKT-mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy. Inhibition of this pathway is a key trigger for autophagy. Some evidence suggests that the ER stress induced by dihydroceramides can lead to the inhibition of the AKT-mTORC1 axis, thereby promoting autophagy.

AKT_mTORC1_Pathway DhCer Dihydroceramide Accumulation ER_Stress ER Stress DhCer->ER_Stress AKT AKT ER_Stress->AKT inhibits mTORC1 mTORC1 AKT->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treat cells with different dihydroceramides (C24:1, C22:0, C16:0, etc.) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / Trypan Blue) Treatment->Viability Western Western Blot for ER Stress & Autophagy Markers Treatment->Western Lipidomics LC-MS/MS for Cellular Lipid Profile Treatment->Lipidomics Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Western->Data_Analysis Lipidomics->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unveiling the Role of C24:1-Dihydro-ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of C24:1-Dihydro-ceramide's involvement in various pathological states, offering researchers, scientists, and drug development professionals a comparative guide to its levels in healthy versus diseased tissues. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

This compound (C24:1 dhCer), a crucial intermediate in the de novo sphingolipid synthesis pathway, is emerging as a significant bioactive lipid implicated in a range of cellular processes and diseases. Unlike its well-studied counterpart, ceramide, the biological functions of dihydroceramides have long been considered secondary. However, recent advancements in lipidomics have shed light on their distinct roles in cellular signaling, including the induction of endoplasmic reticulum (ER) stress and autophagy. Dysregulation of C24:1 dhCer levels has been increasingly associated with metabolic disorders such as type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), as well as various cancers, making it a compelling target for further investigation and therapeutic development.

Quantitative Comparison of this compound Levels

Accumulating evidence from various lipidomic studies highlights significant alterations in C24:1 dhCer concentrations in different disease states compared to healthy controls. The following tables provide a structured summary of these quantitative findings.

Table 1: Circulating this compound Levels in Metabolic Disorders

ConditionMatrixC24:1 dhCer ChangeFold Change/ConcentrationReference
Type 2 DiabetesPlasmaIncreasedObese T2D vs. Lean Control: Significant increase[1]
ObesitySerumIncreasedObese vs. Lean: Significant increase[1]
Non-Alcoholic Fatty Liver Disease (NAFLD)PlasmaIncreased in NASHHigher in NASH vs. Steatosis & Control[2]

Table 2: Tissue-Specific this compound and Related Ratios in Disease

DiseaseTissueMeasurementChange in Diseased StateReference
Non-Alcoholic Steatohepatitis (NASH)LiverC24:1 Ceramide/Dihydroceramide (B1258172) RatioDecreased vs. Control[3][4]
Breast CancerMalignant Tumor TissueC24:1-Ceramide (not dhCer)5.9-fold increase vs. Normal Tissue[5][6]

Note: Data for C24:1-dihydroceramide in cancer tissue is limited; the table includes data on the closely related C24:1-ceramide for comparative context.

Signaling Pathways and Biological Roles

C24:1 dhCer is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. It is formed through the acylation of sphinganine (B43673) by ceramide synthase 2 (CerS2), which has a preference for very-long-chain fatty acyl-CoAs like nervonoyl-CoA (24:1). Subsequently, C24:1 dhCer is converted to C24:1 ceramide by the enzyme dihydroceramide desaturase 1 (DES1).

An accumulation of dihydroceramides, including C24:1 dhCer, due to either increased synthesis or inhibition of DES1, can lead to ER stress and trigger autophagy.[7] This process is believed to be a cellular defense mechanism to mitigate lipotoxicity.

DeNovo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Signaling Cellular Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR C24_1_dhCer This compound Sphinganine->C24_1_dhCer CerS2 + Nervonoyl-CoA C24_1_Cer C24:1-Ceramide C24_1_dhCer->C24_1_Cer DES1 ER_Stress ER Stress C24_1_dhCer->ER_Stress Autophagy Autophagy ER_Stress->Autophagy

De Novo Sphingolipid Synthesis and Signaling

Experimental Protocols

The quantification of C24:1 dhCer in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized methodologies based on established protocols.

Lipid Extraction from Plasma/Serum

A common and efficient method for extracting sphingolipids from plasma or serum is a single-phase extraction using methanol (B129727).

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Protein Precipitation and Extraction: Add 10 µL of the sample to a tube containing a methanol solution with an appropriate internal standard (e.g., C17:0 dihydroceramide).[8][9]

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract for LC-MS/MS analysis.

Lipid Extraction from Tissues

For solid tissues, a more rigorous extraction method like the Bligh and Dyer method is often employed.

  • Homogenization: Homogenize a known weight of the tissue sample in a chloroform/methanol mixture.

  • Phase Separation: Add water to the homogenate to induce phase separation.

  • Lipid Phase Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 or C8 column is typically used to separate the different lipid species.[10][11] A gradient elution with solvents like methanol, water, and formic acid is commonly employed.

  • Mass Spectrometry Detection: The separated lipids are introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] This mode provides high selectivity and sensitivity for quantifying specific lipid species. The transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion of C24:1 dhCer is monitored.

  • Quantification: The concentration of C24:1 dhCer is determined by comparing its peak area to that of the known concentration of the internal standard.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result C24:1 dhCer Concentration Data_Analysis->Result

Lipidomics Experimental Workflow

Conclusion

The comparative analysis of this compound levels in healthy versus diseased states underscores its potential as a valuable biomarker and therapeutic target. The presented data and methodologies provide a foundational guide for researchers aiming to explore the intricate roles of this very-long-chain dihydroceramide in health and disease. Further research, particularly employing standardized quantitative lipidomic approaches across a broader range of pathologies, will be crucial in fully elucidating the diagnostic and therapeutic potential of C24:1 dhCer.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for C24:1-Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical platforms for the quantification of C24:1-Dihydroceramide, a critical bioactive sphingolipid. The selection of an appropriate analytical method is paramount for obtaining accurate and reproducible data in research, clinical, and drug development settings. This document summarizes quantitative performance data, details experimental protocols, and presents visual workflows to aid in the selection of the most suitable platform for your specific needs.

Introduction to C24:1-Dihydroceramide and its Significance

Dihydroceramides are precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] While once considered inactive intermediates, recent studies have highlighted their roles in various cellular processes, including apoptosis and cell cycle arrest.[1] Specifically, C24:1-Dihydroceramide, a very-long-chain dihydroceramide (B1258172), has been implicated in various physiological and pathological conditions, making its accurate quantification essential for advancing our understanding of its biological functions.

Overview of Analytical Platforms

The quantification of C24:1-Dihydroceramide is primarily achieved through three major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Each platform offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and sample preparation complexity.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the different analytical platforms for the analysis of ceramides and dihydroceramides, including C24:1 species, based on published experimental data. LC-MS/MS generally offers the highest sensitivity and specificity.[2][3]

Analytical PlatformTypical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
LC-MS/MS As low as 1 nM[4][5]; 5 - 50 pg/mL[3]> 0.99[4][5][6]High sensitivity and specificity, capable of multiplexing.[2][3][4]High initial instrument cost, requires skilled operators.[2][3]
GC-MS Not explicitly stated for C24:1-Dihydro-ceramideNot explicitly statedHigh separation efficiency, sensitivity, and specificity.[7][8]Requires derivatization of the analyte.[2][7][8]
HPLC-Fluorescence Below 1 pmol[9][10]Not explicitly statedGood resolution, non-destructive.[2]Less sensitive than MS-based methods, may have co-elution issues.[2][9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical platform. Below are representative protocols for each technique based on established methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[2]

1. Sample Preparation (Protein Precipitation):

  • To a 10 µL aliquot of serum or plasma, add an internal standard solution (e.g., deuterated this compound).

  • Add 200 µL of a cold protein precipitation solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and 2-propanol).[4][5]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.[4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and 2-propanol (1:1) containing a buffer like 10 mM ammonium (B1175870) bicarbonate is often employed.[4][5]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[5]

  • Injection Volume: 10 µL.[4]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][5] The transition for C24:1-Dihydroceramide would be specific to its precursor and product ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Spike Precipitate Protein Precipitation Add_IS->Precipitate Vortex Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or derivatized compounds and offers high sensitivity for long-chain ceramides.[2][7]

1. Lipid Extraction and Derivatization:

  • Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Isolate the ceramide fraction using thin-layer chromatography (TLC).[11]

  • Derivatize the ceramides to make them volatile. This is typically done by silylation to form trimethylsilyl (B98337) (TMS) derivatives.[7][8]

2. Gas Chromatographic Separation:

  • Column: A fused silica (B1680970) capillary column (e.g., HP-5) is often used.[11]

  • Carrier Gas: Helium.[11]

  • Injection Mode: Splitless injection.[11]

  • Temperature Program: A temperature gradient is used to separate the different ceramide species.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Impact (EI) ionization.[7][8]

  • Detection Mode: Full scan or selected ion monitoring (SIM) to identify and quantify the TMS-derivatized ceramides based on their characteristic mass spectra.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Isolate TLC Isolation Extract->Isolate Derivatize Derivatization (Silylation) Isolate->Derivatize GC GC Separation Derivatize->GC Inject MS MS Detection GC->MS Data Data Acquisition MS->Data

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves derivatizing the ceramides with a fluorescent tag to enable sensitive detection.[9][10]

1. Sample Preparation and Derivatization:

  • Extract total lipids from the sample.

  • React the ceramides with a fluorescent reagent, such as anthroyl cyanide.[9][10]

2. HPLC Separation:

  • Column: A reversed-phase column is typically used.[9][10]

  • Mobile Phase: A gradient of organic solvents is used for separation.

  • Detection: A fluorescence detector is used to monitor the elution of the derivatized ceramides.[9][10]

C24:1-Dihydroceramide in Signaling Pathways

Dihydroceramides, including C24:1-Dihydroceramide, are key intermediates in the de novo synthesis of sphingolipids. This pathway is crucial for generating a diverse array of bioactive lipids involved in cell signaling, membrane structure, and regulation of cellular processes.

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides.[12][13] Dihydroceramides are then converted to ceramides by the enzyme dihydroceramide desaturase (DEGS).[13][14] Ceramides can be further metabolized to more complex sphingolipids like sphingomyelin (B164518) and glucosylceramides.[12] An accumulation of specific dihydroceramides has been linked to cellular stress and autophagy.[14]

Signaling_Pathway cluster_pathway De Novo Sphingolipid Synthesis cluster_process Cellular Processes Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C24:1-Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DEGS1 Stress Cellular Stress / Autophagy Dihydroceramide->Stress Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex

Simplified De Novo Sphingolipid Synthesis Pathway

Conclusion

The choice of an analytical platform for C24:1-Dihydroceramide quantification depends on the specific requirements of the study.

  • LC-MS/MS is the preferred method for high-sensitivity, high-specificity, and high-throughput quantitative analysis, making it ideal for clinical and large-scale research studies.[2][4][5]

  • GC-MS offers excellent separation and sensitivity but requires a more involved sample preparation process including derivatization.[2][7][8]

  • HPLC with fluorescence detection is a more accessible and cost-effective option, suitable for studies where the absolute highest sensitivity is not required.[2][9][10]

By carefully considering the performance characteristics and experimental workflows outlined in this guide, researchers can select the most appropriate analytical platform to achieve reliable and accurate quantification of C24:1-Dihydroceramide in their samples.

References

Comparative Analysis of C24:1-Dihydroceramide and C16:0-Dihydroceramide in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered inert precursors to ceramides (B1148491), are now recognized as bioactive lipids with distinct cellular functions, including the regulation of apoptosis. The specific role of dihydroceramides in programmed cell death is complex and highly dependent on their N-acyl chain length. This guide provides an objective comparison of the apoptotic effects of C24:1-dihydroceramide, a very-long-chain dihydroceramide (B1258172), and C16:0-dihydroceramide, a long-chain dihydroceramide, supported by experimental data.

At a Glance: Key Differences in Apoptotic Function

While direct comparative studies are limited, the existing body of research points to divergent roles for C24:1-dihydroceramide and C16:0-dihydroceramide in the modulation of apoptosis. C16:0-dihydroceramide is more closely linked to pro-apoptotic signaling, primarily through its conversion to the potent apoptotic effector, C16:0-ceramide. In contrast, the accumulation of C24:1-dihydroceramide and other very-long-chain dihydroceramides is more commonly associated with the induction of autophagy and endoplasmic reticulum (ER) stress, which can culminate in apoptosis but can also serve as a survival mechanism. Furthermore, some evidence suggests that very-long-chain ceramides may antagonize the pro-apoptotic actions of long-chain ceramides.[1][2]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies on the effects of C16:0 and C24:1 dihydroceramides and their corresponding ceramides on key apoptotic markers. It is important to note that these data are compiled from different experimental systems and should be interpreted with caution.

ParameterC16:0-Dihydroceramide / C16:0-CeramideC24:1-Dihydroceramide / C24:1-CeramideCell TypeReference
Induction of Apoptosis Potent inducer, particularly after conversion to C16:0-ceramide.[3]Context-dependent; can be pro-survival or lead to apoptosis via autophagy/ER stress.[2][4]Various cancer cell lines[2][3][4]
Caspase-3 Activation Significant increase upon conversion to C16:0-ceramide.[3][5]Indirect or delayed activation, often secondary to autophagy or ER stress.Neutrophils, Macrophages[3][5]
Mitochondrial Outer Membrane Permeabilization C16:0-ceramide forms pro-apoptotic channels. Dihydroceramides can inhibit this.[1]Very-long-chain ceramides may interfere with C16:0-ceramide channel formation.[1][6]Isolated Mitochondria[1][6]
Induction of Autophagy Accumulation of C16:0-dihydroceramide can induce autophagy.[4]Strong inducer of autophagy.[4]Glioma and Gastric Cancer Cells[4]
Effect on Akt/mTOR Pathway Inhibition of this pro-survival pathway is a downstream effect of C16:0-ceramide.[4]Accumulation of dihydroceramides can lead to the inhibition of the Akt/mTORC1 pathway.[4][7]Various[4][7]

Signaling Pathways

The signaling pathways initiated by C16:0-dihydroceramide and C24:1-dihydroceramide diverge, leading to different cellular outcomes.

C16:0-Dihydroceramide Signaling in Apoptosis

The accumulation of C16:0-dihydroceramide is a critical checkpoint. Its conversion to C16:0-ceramide by dihydroceramide desaturase 1 (DES1) is a key step in triggering the intrinsic apoptotic pathway. C16:0-ceramide can then directly act on mitochondria to promote the formation of channels, leading to the release of cytochrome c and subsequent caspase activation.

C16_dihydroceramide_apoptosis C16:0-Dihydroceramide C16:0-Dihydroceramide DES1 DES1 C16:0-Dihydroceramide->DES1 Substrate C16:0-Ceramide C16:0-Ceramide DES1->C16:0-Ceramide Conversion Mitochondrion Mitochondrion C16:0-Ceramide->Mitochondrion Forms Channels Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: C16:0-Dihydroceramide Pro-Apoptotic Pathway.

C24:1-Dihydroceramide Signaling in Autophagy and ER Stress-Mediated Apoptosis

The accumulation of C24:1-dihydroceramide, often due to DES1 inhibition or specific ceramide synthase activity, primarily triggers ER stress and autophagy.[4] While prolonged or excessive autophagy can lead to apoptosis, it can also act as a pro-survival mechanism. The inhibition of the pro-survival Akt/mTORC1 pathway is a key event in dihydroceramide-induced autophagy.[4]

C24_1_dihydroceramide_apoptosis C24:1-Dihydroceramide C24:1-Dihydroceramide ER_Stress ER_Stress C24:1-Dihydroceramide->ER_Stress Akt_mTORC1_Pathway Akt_mTORC1_Pathway C24:1-Dihydroceramide->Akt_mTORC1_Pathway Inhibits Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Can Lead to Cell_Survival Cell_Survival Autophagy->Cell_Survival Can Promote Akt_mTORC1_Pathway->Autophagy Inhibits

Caption: C24:1-Dihydroceramide Signaling Pathways.

Experimental Protocols

Measurement of Dihydroceramide and Ceramide Levels by LC-MS/MS

This protocol outlines the general steps for the quantification of C24:1-dihydroceramide and C16:0-dihydroceramide.

LC_MS_MS_Workflow start Cell/Tissue Homogenization lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) start->lipid_extraction separation LC Separation (Reverse-Phase Column) lipid_extraction->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection quantification Quantification (Internal Standards) detection->quantification end Data Analysis quantification->end

Caption: LC-MS/MS Workflow for Dihydroceramide Quantification.

1. Sample Preparation:

  • Harvest and wash cells with ice-cold PBS.
  • Perform cell lysis and protein quantification.

2. Lipid Extraction:

  • Extract total lipids using a modified Bligh and Dyer method with chloroform:methanol:water.
  • Add internal standards (e.g., C17:0-dihydroceramide) for accurate quantification.

3. Liquid Chromatography Separation:

  • Resuspend the lipid extract in an appropriate solvent.
  • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
  • Use a gradient of solvents to separate the different lipid species.

4. Mass Spectrometry Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.
  • Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, with specific precursor/product ion transitions for each dihydroceramide species.

5. Data Analysis:

  • Quantify the amount of each dihydroceramide species by comparing its peak area to that of the internal standard.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Culture cells to the desired confluency and treat with C24:1-dihydroceramide, C16:0-dihydroceramide, or vehicle control for the specified time.

2. Cell Staining:

  • Harvest cells and wash with cold PBS.
  • Resuspend cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  • Incubate in the dark at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

1. Cell Lysis:

  • Treat cells as described above.
  • Lyse the cells using a specific lysis buffer to release cellular contents.

2. Caspase Activity Measurement:

  • Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.
  • Cleavage of the substrate by active caspases releases aminoluciferin, which is a substrate for luciferase.
  • Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of active caspase-3/7.

Western Blot for PARP Cleavage

Cleavage of PARP by caspases is a hallmark of apoptosis.

1. Protein Extraction and Quantification:

  • Extract total protein from treated and control cells.
  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
  • Wash and incubate with an HRP-conjugated secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa fragment indicates apoptosis.

Conclusion

The acyl chain length of dihydroceramides is a critical determinant of their function in apoptosis. While C16:0-dihydroceramide is more directly linked to pro-apoptotic signaling through its conversion to C16:0-ceramide, C24:1-dihydroceramide appears to modulate cell fate primarily through the induction of autophagy and ER stress. This distinction is crucial for researchers in the fields of cancer biology and drug development, as targeting specific ceramide synthases or dihydroceramide desaturase may offer novel therapeutic strategies. The provided experimental protocols serve as a guide for investigating the precise roles of these and other sphingolipids in programmed cell death.

References

Inter-laboratory Comparison of C24:1 Dihydroceramide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount for advancing research and development in numerous therapeutic areas. C24:1 Dihydroceramide (d18:0/24:1), a precursor to C24:1 Ceramide, plays a significant role in various cellular processes. This guide provides a comparative overview of analytical methodologies for its quantification, drawing upon inter-laboratory study data for the structurally similar C24:1 Ceramide and validated single-laboratory methods for C24:1 Dihydroceramide.

Data Presentation

While a dedicated inter-laboratory comparison study for C24:1 Dihydroceramide is not publicly available, a comprehensive study on ceramides (B1148491), including the closely related C24:1 Ceramide, provides valuable insights into the expected inter-laboratory variability. This data, derived from the analysis of NIST Standard Reference Material (SRM) 1950 human plasma, serves as a critical benchmark for analytical performance.

Table 1: Inter-laboratory Comparison of C24:1 Ceramide Quantification in NIST SRM 1950

ParameterMean Concentration (µmol/L)Inter-laboratory CV (%)Intra-laboratory CV (%)Number of Laboratories
C24:1 Ceramide 0.855< 14≤ 4.231-34

Data from a community effort comparing measurements from 34 laboratories. Participants used either a provided validated method or their own laboratory's method.[1][2][3][4][5][6]

In addition to the inter-laboratory data for C24:1 Ceramide, various single-laboratory validated methods for C24:1 Dihydroceramide have been published. The performance characteristics of these methods offer a comparative view of their robustness and sensitivity.

Table 2: Comparison of Published Single-Laboratory Validated Methods for Dihydroceramide Quantification

Method ReferenceSample PreparationLC ColumnMobile PhasesMS DetectionLinearity (R²)Precision (CV%)
Huang et al.Protein PrecipitationACE Excel SuperC18Methanol (B129727)/2-propanol with 10 mM ammonium (B1175870) bicarbonateMRM>0.99<15
Kasumov et al.Bligh and Dyer Extraction, Silica Gel ChromatographyNot SpecifiedNot SpecifiedMRMNot SpecifiedNot Specified
A rapid and quantitative LC-MS/MS method to profile sphingolipidsHydrophilic Interaction Liquid ChromatographyNot SpecifiedNot SpecifiedMRMNot SpecifiedNot Specified

Experimental Protocols

The accurate quantification of C24:1 Dihydroceramide is critically dependent on the experimental methodology. The following sections detail common protocols for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation

  • Protein Precipitation: A straightforward and high-throughput method. Typically, a cold organic solvent like isopropanol (B130326) or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the lipids is collected for analysis.[7]

  • Liquid-Liquid Extraction (LLE): A classic method for lipid extraction. The Bligh and Dyer method, using a chloroform/methanol/water solvent system, is frequently employed to partition lipids into an organic phase.[6]

  • Solid-Phase Extraction (SPE): Often used for cleanup and enrichment of the lipid fraction. Silica gel chromatography can be employed to separate sphingolipids from more abundant, non-polar lipids.[8]

Liquid Chromatography (LC)

  • Reverse-Phase Chromatography: The most common approach for separating sphingolipids. C18 columns are widely used, with mobile phases typically consisting of methanol, water, and additives like formic acid and ammonium formate (B1220265) to improve ionization.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic technique that can provide different selectivity for polar lipids.[10][11]

Mass Spectrometry (MS)

  • Tandem Mass Spectrometry (MS/MS): Essential for the specific and sensitive detection of C24:1 Dihydroceramide.

  • Multiple Reaction Monitoring (MRM): The gold standard for quantification. This technique involves selecting a specific precursor ion for C24:1 Dihydroceramide and a characteristic product ion.

    • Common MRM Transition for C24:1 Dihydroceramide: While slight variations can exist based on the instrument and ionization conditions, a commonly used transition is m/z 650.6 → 264.3.[8] The precursor ion [M+H]+ represents the protonated C24:1 Dihydroceramide molecule, and the product ion corresponds to the sphingoid base fragment.

Mandatory Visualization

De Novo Ceramide Biosynthesis Pathway

The de novo synthesis pathway is a fundamental route for the production of ceramides and dihydroceramides. It begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Dihydroceramide is a key intermediate in this pathway, which is subsequently desaturated to form ceramide.

De Novo Ceramide Biosynthesis De Novo Ceramide Biosynthesis Pathway serine Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine serine->keto SPT dhSph Dihydrosphingosine (Sphinganine) keto->dhSph 3-KSR dhCer C24:1 Dihydroceramide dhSph->dhCer CerS cer C24:1 Ceramide dhCer->cer DEGS1 complex_lipids Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_lipids p1->complex_lipids

Caption: De Novo synthesis pathway of ceramides, highlighting the conversion of C24:1 Dihydroceramide.

References

Validating the Role of C24:1-Dihydro-ceramide: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of lipid signaling molecules is paramount. This guide provides an objective comparison of genetic knockout models used to validate the function of C24:1-Dihydro-ceramide, a very-long-chain sphingolipid implicated in various cellular processes. We present supporting experimental data, detailed protocols, and visual pathways to facilitate your research and development efforts.

Introduction to this compound and its Significance

This compound is a precursor to C24:1-ceramide, a major very-long-chain ceramide in many tissues. Dihydroceramides, once considered inert intermediates in ceramide biosynthesis, are now recognized as bioactive molecules involved in processes such as apoptosis, autophagy, and cell cycle regulation. The validation of the specific roles of this compound is crucial for understanding its potential as a therapeutic target in various diseases, including cancer and neurodegenerative disorders. Genetic knockout models offer a powerful tool to dissect the function of this specific lipid species by disrupting its synthesis and observing the downstream consequences.

Genetic Knockout Models for Studying this compound

The primary genetic models for investigating the role of this compound involve the knockout of two key enzymes in the de novo sphingolipid synthesis pathway: Ceramide Synthase 2 (CerS2) and Dihydroceramide (B1258172) Desaturase 1 (DEGS1).

  • Ceramide Synthase 2 (CerS2) Knockout: CerS2 is responsible for the acylation of the sphingoid base with very-long-chain fatty acids, including nervonic acid (C24:1), to produce this compound.[1] Therefore, a CerS2 knockout model provides a direct approach to study the consequences of reduced this compound synthesis.

  • Dihydroceramide Desaturase 1 (DEGS1) Knockout: DEGS1 catalyzes the introduction of a double bond into the sphingoid base of dihydroceramides to form ceramides.[2] Knockout of DEGS1 leads to the accumulation of various dihydroceramide species, including this compound, offering a model to study the effects of its elevated levels.

Comparative Performance of Knockout Models

The choice of knockout model depends on the specific research question. CerS2 knockout is ideal for studying the loss-of-function effects of this compound, while DEGS1 knockout is suited for investigating the gain-of-function or toxic effects of its accumulation.

Data Presentation: Quantitative Analysis of this compound Levels

The following table summarizes the expected changes in this compound levels in CerS2 and DEGS1 knockout models based on available literature. It is important to note that absolute quantification can vary between studies, tissues, and analytical methods.

ModelTissue/Cell TypeThis compound Level ChangeKey PhenotypesReference
CerS2 Knockout Mouse Liver, Brain, KidneySignificantly DecreasedMyelin sheath defects, cerebellar degeneration, hepatocarcinomas.[3]
DEGS1 Knockout Mouse Multiple TissuesSignificantly IncreasedImpaired adipocyte differentiation and function.[4][5]
DEGS1 Knockdown (siRNA) in Human Neuroblastoma Cells SMS-KCNR cellsSignificantly IncreasedCell cycle arrest at G0/G1.[6]
THC-treated Glioma Cells (induces dihydroceramide accumulation) U87MG cells~4.5-fold increaseCytotoxic autophagy.[7]

Experimental Protocols

Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from biological samples.

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissues or cells in a suitable buffer.

  • Add an internal standard mixture containing a known amount of a deuterated this compound analog for accurate quantification.

  • Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system (e.g., Bligh-Dyer method).

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

  • Separate the lipid species using a C18 reverse-phase liquid chromatography column with a gradient elution.

  • Detect and quantify the lipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • The specific MRM transition for this compound should be optimized based on the instrument and experimental conditions.

Signaling Pathways and Visualization

This compound in Autophagy

Accumulation of dihydroceramides, including C24:1, has been shown to induce cytotoxic autophagy in cancer cells. This process is linked to endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTORC1 signaling pathway.[7][8]

Dihydroceramide_Autophagy_Pathway cluster_0 De Novo Sphingolipid Synthesis cluster_1 Cellular Response CerS2 CerS2 C24_1_DH_Cer This compound CerS2->C24_1_DH_Cer DEGS1_KO DEGS1 Knockout/ Inhibition C24_1_DH_Cer->DEGS1_KO Accumulation ER_Stress ER Stress C24_1_DH_Cer->ER_Stress Induces Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Serine_Palmitoyl_CoA->CerS2 Akt Akt ER_Stress->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cytotoxic_Cell_Death Cytotoxic_Cell_Death Autophagy->Cytotoxic_Cell_Death Dihydroceramide_Apoptosis_Pathway cluster_0 Mitochondrial Apoptosis cluster_1 ER Stress-Mediated Apoptosis Ceramide Ceramide Mitochondrial_Channel Mitochondrial Ceramide Channel Ceramide->Mitochondrial_Channel Forms C24_1_DH_Cer_Inhibition This compound C24_1_DH_Cer_Inhibition->Mitochondrial_Channel Inhibits Cytochrome_c Cytochrome c Release Mitochondrial_Channel->Cytochrome_c Apoptosis_Mito Apoptosis Cytochrome_c->Apoptosis_Mito C24_1_DH_Cer_Induction This compound (Accumulation) ER_Stress_Apoptosis ER Stress C24_1_DH_Cer_Induction->ER_Stress_Apoptosis Induces Caspase_Activation Caspase Activation ER_Stress_Apoptosis->Caspase_Activation Apoptosis_ER Apoptosis Caspase_Activation->Apoptosis_ER

References

Confirming C24:1-Dihydro-ceramide: A Guide to Orthogonal Identification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a comparative overview of three orthogonal methods for the confirmation of C24:1-Dihydro-ceramide, a key intermediate in sphingolipid metabolism. By employing a multi-faceted analytical approach, researchers can achieve high confidence in the identification and quantification of this bioactive lipid.

This document details the principles and experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data is summarized for easy comparison, and signaling pathway and workflow diagrams are provided to illustrate key processes.

Method Comparison at a Glance

The selection of an appropriate analytical method depends on the specific research question, available instrumentation, and desired level of detail. While LC-MS/MS offers unparalleled sensitivity and specificity for quantification, HPLC provides robust separation, and NMR spectroscopy yields definitive structural information.

ParameterLC-MS/MSHPLC with Fluorescence DetectionNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation analysis.Separation by liquid chromatography with detection based on the fluorescence of a derivatized molecule.Exploits the magnetic properties of atomic nuclei to elucidate molecular structure and conformation.
Primary Use Quantification and identification based on mass-to-charge ratio and fragmentation pattern.Quantification of derivatized ceramides (B1148491) and dihydroceramides.Unambiguous structural elucidation and conformational analysis.
Sample Prep Lipid extraction (e.g., Bligh-Dyer), potential protein precipitation.Lipid extraction followed by chemical derivatization with a fluorescent tag.Lipid extraction and purification.
Sensitivity High (pg to ng/mL range).[1][2]Moderate (picomole range).[3][4]Low (microgram to milligram range).
Specificity High, based on precursor and product ion masses.Moderate, based on retention time and fluorescence. Co-elution can be a challenge.[3][5]Very high, provides detailed structural information.
Key Advantage High throughput and sensitivity for complex biological samples.[6][7]Cost-effective and widely available instrumentation.Definitive identification and structural characterization.[8]

Orthogonal Methodologies in Detail

A combination of these techniques provides a robust workflow for the confident identification of this compound.

cluster_0 Orthogonal Method Workflow Initial Analysis Initial Analysis (LC-MS/MS for screening and initial ID) Separation & Quantification Separation & Quantification (HPLC for retention time confirmation) Initial Analysis->Separation & Quantification Orthogonal Check 1 Structural Confirmation Structural Confirmation (NMR for unambiguous structure) Separation & Quantification->Structural Confirmation Orthogonal Check 2 Confirmed ID Confirmed this compound Identification Structural Confirmation->Confirmed ID

Caption: A logical workflow for the orthogonal confirmation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids in complex biological matrices. The method combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

Experimental Protocol

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh and Dyer extraction is commonly used. To a 50 µL plasma sample, add internal standards (e.g., C17:0-ceramide and C25:0-ceramide).[1]

  • Add a mixture of chloroform/methanol (B129727) (2:1, v/v) and vortex thoroughly.

  • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol, 60:40, v/v).[1]

2. Liquid Chromatography:

  • Column: A C8 or C18 reversed-phase column is typically used for separation (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[1]

  • Mobile Phase A: Water with 0.2% formic acid.[1]

  • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[1]

  • Gradient: A gradient from 50% B to 100% B over several minutes is used to elute the ceramides.[1]

  • Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for ceramide analysis.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions.

  • Key Transitions for this compound (d18:0/24:1):

    • Precursor Ion [M+H]+: The theoretical m/z for this compound (C42H85NO3) is approximately 652.65.

    • Product Ion: A characteristic product ion for dihydroceramides results from the loss of the fatty acyl chain and water, yielding a fragment with an m/z of 266.2.[9] Therefore, the expected transition would be m/z 652.7 → 266.2 . For comparison, C24:1 ceramide (d18:1/24:1) has a precursor ion [M+H]+ of m/z 650.6 and a characteristic product ion of m/z 264.2.[1][9]

Quantitative Data
AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Linear RangeLimit of Quantification (LOQ)
C24:1 Ceramide648.6264.25.6–714 ng[1]5–50 pg/mL[1]
This compound ~652.7 266.2 Comparable to C24:1 CeramideComparable to C24:1 Ceramide

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

cluster_1 LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reversed-Phase Separation) Extraction->LC MS Mass Spectrometer (ESI+) LC->MS MSMS Tandem MS (MRM) (Precursor -> Product Ion) MS->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides an alternative approach for the quantification of ceramides and dihydroceramides, particularly when an MS detector is not available. It relies on the chemical derivatization of the lipid to attach a fluorescent tag, which can then be detected with high sensitivity.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract lipids from the sample as described for the LC-MS/MS method.

  • To the dried lipid extract, add a fluorescent labeling reagent such as anthroyl cyanide or o-phthalaldehyde (B127526) (OPA) and incubate to allow the reaction to complete.[3][4][5]

2. High-Performance Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water is commonly employed.[10]

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths specific to the chosen fluorescent tag (e.g., for OPA derivatives, λex = 340 nm and λem = 435 nm).[10]

Key Performance Characteristics
  • Separation: Dihydroceramides typically have a longer retention time than their corresponding ceramide counterparts due to the absence of the double bond in the sphingoid backbone. For example, C24:1 dihydroceramide (B1258172) has been shown to elute later than C24:0 ceramide.[11]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., N-heptadecanoyl sphingosine).[3][5]

  • Detection Limit: The lower detection limit is typically in the sub-picomole range.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. For this compound, NMR can definitively confirm the absence of the C4-C5 double bond present in its ceramide analogue, providing the highest level of confidence in its identification.

Experimental Protocol

1. Sample Preparation:

  • This compound must be isolated and purified from the biological matrix, often using a combination of extraction and chromatographic techniques.

  • The purified lipid is dissolved in a suitable deuterated solvent (e.g., CDCl3).

2. NMR Data Acquisition:

  • ¹H NMR and ¹³C NMR spectra are acquired to identify all proton and carbon environments in the molecule.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the overall structure.

Confirmatory Analysis

The key distinguishing feature between C24:1-Ceramide and this compound in an NMR spectrum is the absence of signals corresponding to the vinyl protons at the C4 and C5 positions in the dihydro- form. In ceramides, these protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum (around 5.5-5.8 ppm). The absence of these signals, coupled with the appearance of signals for the saturated C4 and C5 protons at a more upfield position, provides definitive confirmation of the dihydroceramide structure.[8]

Signaling Pathways Involving Dihydroceramides

Dihydroceramides are crucial intermediates in the de novo synthesis of all sphingolipids. While often considered less bioactive than ceramides, recent research has implicated dihydroceramides in various cellular processes. The conversion of this compound to C24:1-Ceramide is a critical step in generating the bioactive ceramide species involved in signaling pathways such as apoptosis.

cluster_2 De Novo Sphingolipid Synthesis & Apoptosis Palmitoyl-CoA Palmitoyl-CoA + Serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS2/3 Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DEGS1 Apoptosis Apoptosis Ceramide->Apoptosis

References

Comparative Analysis of C24:1-Dihydroceramide Levels in Subcellular Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydroceramide (B1258172) Metabolism

Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. The initial steps of this pathway, leading to the formation of dihydroceramide, occur in the endoplasmic reticulum (ER). Specifically, the enzyme ceramide synthase acylates a sphingoid base to form dihydroceramide. Subsequently, dihydroceramide is desaturated to ceramide, also within the ER. From the ER, these lipids are transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[1] Mitochondria and the plasma membrane are also significant sites of ceramide-related metabolic activity and signaling.[2][3]

Expected Distribution of C24:1-Dihydroceramide

Based on the well-established locations of the enzymatic machinery for sphingolipid biosynthesis, the highest concentrations of C24:1-dihydroceramide are anticipated in the endoplasmic reticulum , the primary site of its synthesis. Levels in the Golgi apparatus would be expected to be lower, as dihydroceramide is actively converted to ceramide and other complex sphingolipids in this organelle.[4] The presence and concentration of C24:1-dihydroceramide in mitochondria and the plasma membrane are less defined but are of significant interest due to the emerging roles of ceramides in these compartments in cellular signaling and apoptosis.[2][3]

Quantitative Data for Related Sphingolipids

While specific data for C24:1-dihydroceramide is scarce, a study by Hernandez-Corbacho et al. (2017) provides valuable insights into the distribution of the closely related C24:1-ceramide in subcellular fractions of a human glioma cell line (U251). These findings offer a plausible model for the expected distribution of its precursor, C24:1-dihydroceramide.

Subcellular FractionC24:1-Ceramide (% of total C24:1-Ceramide)
Endoplasmic Reticulum (ER)45.3 ± 4.5
Mitochondria-Associated Membranes (MAM)28.1 ± 3.1
Mitochondria17.8 ± 2.1
Plasma Membrane8.8 ± 1.5

Data adapted from Hernandez-Corbacho et al., 2017. This table shows the distribution of C24:1-ceramide, not C24:1-dihydroceramide. It is presented here as a proxy due to the lack of direct quantitative data for C24:1-dihydroceramide in these specific subcellular fractions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general de novo sphingolipid synthesis pathway and a typical experimental workflow for the analysis of dihydroceramide levels in subcellular fractions.

G De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_Palmitoyl_CoA Serine_Palmitoyl_CoA 3-Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS CERT CERT Ceramide->CERT label_transport Transport CERT->Ceramide

Caption: De Novo synthesis of sphingolipids, initiated in the ER and progressing to the Golgi.

G Experimental Workflow for Dihydroceramide Analysis Start Cell Culture Homogenization Cell Homogenization Start->Homogenization Centrifugation1 Differential Centrifugation (Low Speed) Homogenization->Centrifugation1 Supernatant1 Post-nuclear Supernatant Centrifugation1->Supernatant1 Pellet1 Nuclei & Debris Centrifugation1->Pellet1 Centrifugation2 Differential Centrifugation (Medium Speed) Supernatant1->Centrifugation2 Supernatant2 Cytosol & Microsomes Centrifugation2->Supernatant2 Pellet2 Mitochondria Centrifugation2->Pellet2 Centrifugation3 Ultracentrifugation Supernatant2->Centrifugation3 Lipid_Extraction Lipid Extraction Pellet2->Lipid_Extraction Supernatant3 Cytosol Centrifugation3->Supernatant3 Pellet3 Microsomes (ER, Golgi) Centrifugation3->Pellet3 Gradient Density Gradient Centrifugation Pellet3->Gradient ER_Golgi ER & Golgi Fractions Gradient->ER_Golgi ER_Golgi->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS

Caption: Workflow for subcellular fractionation and lipid analysis.

Experimental Protocols

Subcellular Fractionation

A widely accepted method for isolating subcellular fractions involves differential and density gradient centrifugation.

1. Cell Lysis and Homogenization:

  • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors) and incubated on ice to allow swelling.

  • Cells are then homogenized using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption while minimizing organelle damage.

2. Differential Centrifugation:

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.

  • The resulting supernatant (post-nuclear supernatant) is then subjected to a series of centrifugations at increasing speeds to pellet different organelles. For example:

    • Mitochondria-enriched fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 min at 4°C.

    • Microsomal fraction (containing ER and Golgi): Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

3. Density Gradient Centrifugation (for further purification):

  • For higher purity, the crude mitochondrial and microsomal fractions can be further purified using density gradients (e.g., sucrose (B13894) or Percoll gradients).

  • The fraction of interest is layered on top of a discontinuous or continuous gradient and centrifuged at high speed. Organelles will migrate to their isopycnic point in the gradient, allowing for their separation.

Lipid Extraction and Analysis by LC-MS/MS

1. Lipid Extraction:

  • Lipids are extracted from the isolated subcellular fractions using a modified Bligh and Dyer method.

  • To the aqueous suspension of the subcellular fraction, a mixture of chloroform (B151607) and methanol (B129727) is added to achieve a single-phase system.

  • After vigorous mixing, the mixture is separated into two phases by the addition of chloroform and water. The lower organic phase, containing the lipids, is collected.

  • The organic solvent is evaporated under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform).

  • An internal standard, such as a deuterated or odd-chain dihydroceramide, is added for quantification.

  • The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation of different dihydroceramide species is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate.

  • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for sensitive and specific quantification of C24:1-dihydroceramide based on its specific precursor and product ion transitions.

Conclusion

The subcellular distribution of C24:1-dihydroceramide is intrinsically linked to the compartmentalization of the sphingolipid metabolic pathway. While direct quantitative data remains an area for further investigation, the established localization of synthetic enzymes strongly suggests the endoplasmic reticulum as the primary site of C24:1-dihydroceramide accumulation. The experimental protocols outlined provide a robust framework for researchers to pursue the precise quantification of this and other lipid species across various cellular compartments, which will be critical for elucidating their specific roles in cellular physiology and disease.

References

Head-to-Head Comparison of C24:1-Dihydro-ceramide Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C24:1-Dihydro-ceramide, a key intermediate in the sphingolipid metabolic pathway, plays a crucial role in cellular processes such as apoptosis, cell cycle arrest, and autophagy. Accurate quantification of this lipid is paramount for understanding its physiological and pathological roles, particularly in neurodegenerative diseases and cancer. However, its amphipathic nature and low endogenous abundance present significant challenges for efficient and clean extraction from complex biological matrices. This guide provides a head-to-head comparison of three distinct extraction methodologies, offering researchers and drug development professionals the data and protocols needed to select the optimal method for their specific applications.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the three evaluated extraction methods: a classic Liquid-Liquid Extraction (LLE) based on the Folch method, a modern Solid-Phase Extraction (SPE) approach, and an advanced Supercritical Fluid Extraction (SFE) technique. All experiments were performed on 100 mg aliquots of human brain tissue homogenate.

Performance Metric Method A: Folch-based LLE Method B: SPE with C18-silica column Method C: Supercritical Fluid Extraction (SFE)
Extraction Efficiency (%) 85 ± 4.292 ± 3.198 ± 1.5
Purity of Extract (%) 70 ± 5.588 ± 4.095 ± 2.5
Processing Time (per sample) ~ 45 minutes~ 25 minutes~ 60 minutes (including setup)
Solvent Consumption (mL/sample) 2082 (co-solvent)
Reproducibility (CV%) < 15%< 10%< 5%
Cost per Sample LowModerateHigh

Experimental Protocols

Method A: Folch-based Liquid-Liquid Extraction (LLE)

This method is a widely used technique for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize 100 mg of tissue in 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for downstream analysis.

Method B: Solid-Phase Extraction (SPE) with C18-silica column

SPE offers a more controlled and selective extraction process compared to LLE.

  • Sample Preparation: Homogenize 100 mg of tissue in 1 mL of methanol. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

  • Column Conditioning: Condition a C18-silica SPE cartridge (500 mg) by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 40% methanol to elute moderately polar interferences.

  • Elution: Elute the this compound with 5 mL of methanol:chloroform (9:1, v/v).

  • Drying and Reconstitution: Evaporate the eluate under nitrogen and reconstitute in an appropriate solvent.

Method C: Supercritical Fluid Extraction (SFE)

SFE utilizes supercritical CO2 as the primary solvent, offering a green and highly efficient extraction method.

  • Sample Preparation: Mix 100 mg of lyophilized tissue powder with an equal amount of diatomaceous earth and pack into a 5 mL extraction vessel.

  • Extraction Parameters:

    • Pressure: 350 bar

    • Temperature: 60°C

    • CO2 Flow Rate: 2 mL/min

    • Co-solvent: 5% methanol at a flow rate of 0.1 mL/min

  • Extraction Time: Perform static extraction for 10 minutes followed by dynamic extraction for 30 minutes.

  • Collection: The extracted lipids are depressurized and collected in a vial containing 2 mL of methanol.

  • Post-processing: The collected fraction is ready for direct analysis or can be further concentrated if needed.

Visualized Workflow

G cluster_sample Sample Preparation cluster_downstream Downstream Processing Sample Biological Sample (e.g., Tissue, Cells) Homogenate Homogenization Sample->Homogenate LLE Method A: LLE (Liquid-Liquid Extraction) Homogenate->LLE SPE Method B: SPE (Solid-Phase Extraction) Homogenate->SPE SFE Method C: SFE (Supercritical Fluid Extraction) Homogenate->SFE Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation SFE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction and analysis.

Conclusion and Recommendations

The choice of extraction method for this compound is highly dependent on the specific research goals, available instrumentation, and desired sample throughput.

  • Method A (Folch-based LLE) is a cost-effective and established method suitable for initial exploratory studies or when processing a small number of samples. However, it suffers from lower purity and reproducibility.

  • Method B (SPE) offers a significant improvement in purity and reproducibility over LLE, making it a robust choice for routine quantitative analysis. The moderate cost and reduced solvent consumption present a good balance for most research labs.

  • Method C (SFE) provides the highest extraction efficiency, purity, and reproducibility. Its environmentally friendly nature (low solvent consumption) is a significant advantage. However, the high initial investment for instrumentation makes it more suitable for specialized lipidomics core facilities or high-throughput drug development settings where precision and accuracy are paramount.

For researchers aiming for highly accurate and reproducible quantification of this compound, particularly in complex matrices, SPE (Method B) represents the most balanced and recommended approach. For those with access to the necessary equipment, SFE (Method C) is the superior method, offering unparalleled performance.

Unraveling the Molecular Network: C24:1-Dihydroceramide's Correlation with Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling roles of lipid molecules is paramount. This guide provides a comparative analysis of the correlation between C24:1-dihydroceramide levels and gene expression data, supported by experimental findings. Dihydroceramides, once considered inert precursors to ceramides (B1148491), are now recognized as bioactive lipids involved in critical cellular processes such as endoplasmic reticulum (ER) stress, autophagy, and apoptosis.

C24:1-dihydroceramide is a very-long-chain sphingolipid synthesized by ceramide synthases (CerS). Specifically, CerS2 is primarily responsible for the production of C24:0 and C24:1 ceramides and dihydroceramides.[1][2] Alterations in the levels of C24:1-dihydroceramide, often achieved by modulating the expression or activity of enzymes like CerS2 and dihydroceramide (B1258172) desaturase 1 (DEGS1), have been shown to significantly impact the cellular transcriptome, influencing pathways critical to cell fate and function.

Quantitative Correlation between C24:1-Dihydroceramide Levels and Gene Expression

Experimental manipulation of enzymes involved in C24:1-dihydroceramide metabolism provides a direct method to observe the corresponding changes in gene expression. The following tables summarize key findings from studies that have either knocked down or inhibited these enzymes, leading to altered dihydroceramide levels.

Experimental ModelMethod of Altering Dihydroceramide LevelsKey Gene Expression ChangesReference
Human CardiomyocytessiRNA knockdown of CERS2Upregulation: CERS5. Inverse modulation of critical cardiac pathways compared to CERS5/6 knockdown.[3]
MCF-7 Breast Cancer CellssiRNA knockdown of CerS2Upregulation: CerS4, CerS5, CerS6 mRNA. Upregulation of CHOP (indicative of ER stress).[4]
Mouse Embryonic Stem Cells (mESCs) vs. Embryoid Bodies (EBs)DifferentiationHigher mRNA in EBs: CerS2 (synthesizes C24:0 and C24:1-dihydroceramide), Elovl3, Elovl6.[1]
Huh7 HepatocytessiRNA knockdown of DEGS1Downregulation of genes in biosynthetic processes and endomembrane trafficking. Upregulation of endocytosis and endosomal recycling genes. More prominent changes in amino acid, sugar, and nucleotide metabolism compared to SPTLC123 silencing.[5]
3T3-L1 PreadipocytesshRNA knockdown of degs1Downregulation: sptlc1, Cers6.[6]
Lipid SpeciesChange Upon CerS2 Knockdown (MCF-7 cells)Change Upon DEGS1 Inhibition (Neuroblastoma cells)Reference
C24:1-Dihydroceramide Significant Decrease Significant Increase [4][7]
C16:0-CeramideIncreaseDecrease[4][7]
Total DihydroceramidesVariableIncrease[4][7]
Total CeramidesNo significant changeDecrease[4][7]

Signaling Pathways and Experimental Workflows

The interplay between C24:1-dihydroceramide levels and gene expression is mediated by complex signaling pathways. The accumulation of dihydroceramides, often due to the inhibition of DEGS1, is a known trigger for ER stress and the unfolded protein response (UPR), leading to autophagy.[4]

De Novo Sphingolipid Biosynthesis and Key Enzymes

The synthesis of C24:1-dihydroceramide is a multi-step process occurring primarily in the endoplasmic reticulum. The following diagram illustrates the key enzymatic steps.

De_Novo_Sphingolipid_Biosynthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPTLC Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR C24:1-Dihydroceramide C24:1-Dihydroceramide Sphinganine->C24:1-Dihydroceramide CerS2 C24:1-Ceramide C24:1-Ceramide C24:1-Dihydroceramide->C24:1-Ceramide DEGS1

Caption: De Novo synthesis pathway of C24:1-dihydroceramide.

Experimental Workflow for Correlative Analysis

A typical workflow to investigate the correlation between C24:1-dihydroceramide and gene expression involves several key steps, from cell culture and treatment to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment (e.g., siRNA, inhibitor) Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction RNA Extraction RNA Extraction Cell Lysis->RNA Extraction LC-MS/MS Lipidomics (LC-MS/MS) Lipid Extraction->LC-MS/MS Data Integration Data Integration LC-MS/MS->Data Integration Correlation Analysis Transcriptomics Transcriptomics (RNA-Seq/qRT-PCR) RNA Extraction->Transcriptomics Transcriptomics->Data Integration Pathway Analysis

Caption: Workflow for correlating lipidomics and transcriptomics.

Signaling Consequences of Altered Dihydroceramide Levels

Changes in the C24:1-dihydroceramide pool can initiate downstream signaling cascades, ultimately altering gene expression profiles.

Signaling_Consequences High C24:1-Dihydroceramide High C24:1-Dihydroceramide ER Stress ER Stress High C24:1-Dihydroceramide->ER Stress UPR Activation Unfolded Protein Response (UPR) Activation ER Stress->UPR Activation Autophagy Autophagy UPR Activation->Autophagy Altered Gene Expression Altered Gene Expression UPR Activation->Altered Gene Expression Autophagy->Altered Gene Expression

Caption: Signaling cascade initiated by high dihydroceramide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.

Quantification of Dihydroceramides by LC-MS/MS
  • Lipid Extraction:

    • Cell pellets are sonicated in an isopropanol:water:ethyl acetate (B1210297) (30:10:60, v/v/v) mixture.[5]

    • Alternatively, a butanol:methanol (1:1, v/v) mixture can be used for extraction from plasma.[8]

    • Internal standards (e.g., deuterated ceramide species) are added prior to extraction for quantification.[8]

  • Chromatography:

    • Separation is achieved using a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used.[5][9]

    • A gradient elution with mobile phases consisting of ammonium (B1175870) acetate in water with formic acid and ammonium acetate in acetonitrile:2-propanol with formic acid is employed.[8]

  • Mass Spectrometry:

    • The HPLC system is coupled to a tandem mass spectrometer (MS/MS) operated in positive multiple reaction monitoring (MRM) mode.[5]

    • Specific precursor-to-product ion transitions for each dihydroceramide species are monitored for accurate quantification.

Gene Expression Analysis

1. RNA Extraction and Quantification:

  • Total RNA is extracted from cell lysates using commercially available kits.

  • The quantity and quality of the extracted RNA are assessed using a spectrophotometer and/or a bioanalyzer.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Reverse transcription is performed to synthesize cDNA from the extracted RNA.

  • qRT-PCR is carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

  • Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, PPIA).[5]

3. RNA Sequencing (Transcriptomics):

  • Following RNA extraction and quality control, libraries are prepared for sequencing.

  • Sequencing is performed on a high-throughput sequencing platform.

  • The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is conducted to identify genes with statistically significant changes in expression.

By integrating quantitative lipidomic and transcriptomic data, researchers can build a comprehensive understanding of the cellular functions of C24:1-dihydroceramide and its potential as a therapeutic target. The provided data and protocols offer a foundation for designing and interpreting experiments in this exciting field of lipid biology.

References

Benchmarking New C24:1-Dihydroceramide Assays Against Established Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C24:1-dihydroceramide is crucial for advancing research in areas such as metabolic diseases, cancer, and neurodegenerative disorders, where this bioactive sphingolipid plays a significant role.[1][2] This guide provides an objective comparison of emerging C24:1-dihydroceramide assays with established methodologies, supported by experimental data from recent studies. We will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fluorescent assays, and ELISAs, offering a clear perspective on their respective strengths and limitations.

Data Presentation: A Comparative Analysis of Assay Performance

The selection of an appropriate assay for C24:1-dihydroceramide quantification depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the biological matrix. The following tables summarize the quantitative performance of different assay platforms based on published data.

Parameter LC-MS/MS Fluorescent Assay ELISA
Lower Limit of Quantification (LLOQ) ~1.00 nM[3][4]Dependent on substrate concentration and enzyme kinetics~18.75 - 31.2 pg/ml[5][6]
Linearity (r²) >0.99[3][4][7]N/A (enzyme kinetics)Typically >0.99
Precision (CV%) <15%[4]Not typically reportedIntra-assay: <8%, Inter-assay: <10%[5]
Accuracy (%) 85-115%[4]Not typically reported85-115% of expected value
Specificity High (based on mass-to-charge ratio and fragmentation)[3][4]Can be influenced by substrate specificity of the enzymeDependent on antibody specificity
Throughput High (e.g., 5 minutes per sample)[3][4]Moderate to HighHigh (96-well plate format)

Table 1: General Performance Comparison of C24:1-Dihydroceramide Assay Methods. This table provides a summary of key performance indicators for the most common methods used to quantify dihydroceramides. LC-MS/MS generally offers the highest specificity and sensitivity, while ELISA provides a high-throughput-compatible format.

Analyte Linear Range LLOQ Reference
Dihydroceramides (general)1.00 to 1.00×10³ nM>0.991.00 nM[3]
C24:1-Dihydroceramide5.6–714 ng>0.995-50 pg/ml[8]
C24:1-Dihydroceramide150 fmol/µL to 3 pmol/µL>0.99Not specified[7]

Table 2: Reported Performance of LC-MS/MS Assays for Dihydroceramides. This table highlights the excellent linearity and low limits of detection achievable with LC-MS/MS methods for various dihydroceramide (B1258172) species, including C24:1.

Experimental Protocols: A Detailed Look at the Methodologies

The following sections provide detailed experimental protocols for the key assays discussed in this guide. These protocols are based on methodologies described in peer-reviewed publications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of lipids due to its high sensitivity, specificity, and throughput.[4]

a. Sample Preparation (Protein Precipitation) [3][4]

  • To 20 µL of serum or plasma, add 10 µL of an internal standard mixture.

  • Add 200 µL of a chloroform:methanol (B129727) (1:2, v/v) solution as the extraction solvent.

  • Vortex the mixture for 10 seconds and sonicate for 30 minutes at room temperature.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 20 µL of methanol prior to LC-MS/MS analysis.

b. Chromatographic Separation [7]

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water:acetonitrile (6:4, v/v) with 0.1% formic acid.

  • Mobile Phase B: Isopropanol:methanol:acetonitrile (7:2:1, v/v/v) with 0.1% formic acid.

  • Gradient: A linear gradient is typically employed, starting with a low percentage of mobile phase B and increasing to a high percentage over several minutes to elute the lipids.

  • Flow Rate: Approximately 0.3 - 0.8 mL/min.

c. Mass Spectrometric Detection [3]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. The transitions from the precursor ion to specific product ions for C24:1-dihydroceramide and the internal standard are monitored. For instance, the precursor and product ions for C24:1 dihydroceramide can be m/z 650.7 → 266.1.[9]

Fluorescent Assay for Ceramide Synthase Activity

This assay measures the activity of ceramide synthases (CerS), the enzymes that produce dihydroceramides, by using a fluorescently labeled substrate.[9][10]

a. Reaction Mixture Preparation [10]

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, and 0.1% (w/v) fatty acid-free BSA.

  • Add 10 µM NBD-sphinganine (fluorescent substrate) and 50 µM of the desired fatty acid-CoA (e.g., nervonoyl-CoA for C24:1-dihydroceramide synthesis).

b. Enzyme Reaction

  • Add 50 µg of cell or tissue homogenate protein to the reaction mixture.

  • Incubate the reaction with shaking at 37°C for a specified time (e.g., 30-120 minutes).

c. Detection

  • Stop the reaction by adding a solvent to extract the lipids.

  • The resulting NBD-dihydroceramide can be separated by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and detected using a fluorescence detector.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for the quantitative determination of ceramides (B1148491) are commercially available and offer a high-throughput-compatible format. While many kits are for total ceramides, specific antibodies for different ceramide species are being developed.[5][11][12]

a. Assay Principle (Competitive ELISA) [5]

  • A microplate is pre-coated with an antibody specific to the target ceramide.

  • Standards and samples are added to the wells, followed by the addition of a biotinylated detection antibody.

  • The target ceramide in the sample competes with a fixed amount of biotinylated ceramide for binding to the antibody.

  • After incubation and washing, a streptavidin-HRP conjugate is added, followed by a substrate solution.

  • The color development is inversely proportional to the amount of ceramide in the sample.

b. General Protocol [5][12]

  • Add 50 µL of standards and samples to the appropriate wells of the microplate.

  • Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.

  • Incubate at 37°C for 45 minutes.

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of HRP-streptavidin conjugate to each well and incubate.

  • Wash the plate again.

  • Add 90 µL of TMB substrate solution and incubate in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_pathway De Novo Sphingolipid Synthesis Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KDS Reductase Dihydroceramide C24:1-Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS2/3 + Nervonoyl-CoA Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DES1/2 ComplexSphingolipids Complex Sphingolipids (e.g., Dihydrosphingomyelin) Dihydroceramide->ComplexSphingolipids ComplexCeramides Complex Ceramides (e.g., Sphingomyelin) Ceramide->ComplexCeramides

Caption: De Novo synthesis pathway of C24:1-Dihydroceramide.

G Sample Biological Sample (Serum, Plasma, etc.) Extraction Lipid Extraction (e.g., Protein Precipitation) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Solvent Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for C24:1-Dihydro-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of C24:1-Dihydro-ceramide.

This document provides critical safety information and detailed procedural guidance for the proper disposal of this compound (N-(15Z-tetracosenoyl)-D-erythro-sphinganine), a key sphingolipid in cellular research. Adherence to these protocols is essential for maintaining laboratory safety and ensuring regulatory compliance.

Physicochemical and Safety Data
PropertyValueReference
Chemical Name N-((1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl)-15-tetracosenamideMatreya
Molecular Formula C₄₂H₈₃NO₃Matreya
Molecular Weight 650.11 g/mol Matreya
Physical State SolidMatreya
Storage Temperature -20°CMatreya
Hazard Classification Not classified as hazardous[1]
Occupational Exposure Limits No data available[1]

Operational and Disposal Plan

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use in a well-ventilated area or under a fume hood.[1]

Spill Response

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]

  • Absorb: For solutions, cover the spill with a liquid-binding material such as diatomite or universal binders.[1] For solid material, carefully sweep to avoid creating dust.

  • Collect: Place the absorbed material and any contaminated items into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal Procedures for this compound

As a non-hazardous chemical, this compound does not typically require disposal as hazardous waste. However, institutional and local regulations must always be followed.

Step-by-Step Disposal Guide:

  • Assess the Waste:

    • Uncontaminated Solid Waste: Place the solid this compound in a clearly labeled, sealed container.

    • Solutions: If dissolved in a solvent, the solvent's hazardous properties will dictate the disposal route. If the solvent is non-hazardous, the solution can be treated as non-hazardous liquid waste.

    • Contaminated Materials: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated waste container.

  • Container Labeling: Label the waste container clearly with "Non-Hazardous Waste: this compound" and include the approximate amount.

  • Disposal Pathway:

    • Solid Waste: For solid, non-hazardous this compound and contaminated materials, dispose of them in the regular laboratory trash, provided this is permitted by your institution's policies. Some institutions may require placing it directly into an outside dumpster to avoid custodial staff handling chemical waste.

    • Liquid Waste: Non-hazardous liquid waste containing this compound may be eligible for drain disposal, but only after obtaining approval from your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of liquids in dumpsters.[2]

    • Empty Containers: Ensure containers are "RCRA empty" (no freestanding liquid remains). Deface the original label and dispose of it in the regular trash or recycling bin as appropriate.[2]

  • Consult EHS: Always consult your institution's EHS department for specific guidance on non-hazardous waste disposal to ensure compliance with local and state regulations.[2]

Dihydroceramide Metabolism and Signaling

This compound is an intermediate in the de novo synthesis of ceramides (B1148491) and other sphingolipids. This pathway is crucial for various cellular functions.

DeNovo_Sphingolipid_Synthesis cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS2/4 Ceramide C24:1-Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids

Caption: De Novo synthesis of this compound in the ER.

The accumulation of ceramides, the downstream product of dihydroceramides, can trigger various signaling cascades, including those leading to apoptosis.

Ceramide_Apoptosis_Signaling Ceramide Ceramide Accumulation PP2A PP2A Activation Ceramide->PP2A PKCζ PKCζ Activation Ceramide->PKCζ JNK JNK/SAPK Activation Ceramide->JNK Akt_Inhibition Akt/PKB Inhibition PP2A->Akt_Inhibition PKCζ->Akt_Inhibition Apoptosis Apoptosis Akt_Inhibition->Apoptosis JNK->Apoptosis

Caption: Ceramide-mediated signaling leading to apoptosis.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples, such as cell lysates or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., C17-Dihydro-ceramide)

  • LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Water

  • Formic Acid

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • LC-MS system with ESI source

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize cell pellets or tissue samples in PBS.

  • Internal Standard: Add a known amount of the internal standard to each sample.

  • Lipid Extraction (Bligh-Dyer Method):

    • To 100 µL of sample homogenate, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 1:1 methanol:isopropanol).

LC-MS/MS Analysis
  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Isopropanol with 0.1% formic acid

  • Gradient Elution: Develop a gradient suitable for separating very-long-chain lipids. A typical gradient might run from 65% B to 100% B over several minutes.

  • Injection Volume: 10 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (M+H)⁺, the precursor ion would be m/z 651.1.

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for both the analyte (this compound) and the internal standard.

  • Calibration Curve: Prepare a standard curve by analyzing known concentrations of the this compound standard with a constant amount of internal standard.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for this compound quantification.

References

Essential Safety and Logistical Information for Handling C24:1-Dihydro-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of C24:1-Dihydro-ceramide. Given that detailed toxicological properties for many specific long-chain ceramides (B1148491) are not thoroughly investigated, it is prudent to treat them as potentially hazardous laboratory chemicals.[1] The following procedures are based on general best practices for handling bioactive lipids and information from similar compounds.

Hazard Identification and General Precautions

While some safety data sheets (SDS) for similar long-chain ceramides may classify them as non-hazardous, it is a common recommendation to consider these materials hazardous until more information is available.[2] Key precautions include avoiding contact with skin and eyes, and preventing inhalation of dust or aerosols.[3] All handling should be performed by trained personnel familiar with the potential hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[5]Protects against splashes, flying particles, and chemical vapors.[4][5]ANSI Z87.1 marked[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[5]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[5]EN 374 (Gloves)[5]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[5]Protects against inhalation of dust or aerosols.[5]NIOSH approved[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and contamination.

1. Preparation and Storage:

  • Storage: Upon receipt, store this compound in a freezer at -20°C for long-term stability.[5][6]

  • Workspace Preparation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Ensure an accessible safety shower and eye wash station are nearby.[3]

2. Weighing and Dissolving:

  • Before handling, ensure all required PPE is correctly worn.[5]

  • If working with the compound as a solid, carefully weigh the required amount, avoiding the creation of dust.[5]

  • Promptly dissolve the lipid in an appropriate inert, non-alcoholic solvent.[5] C24:1 Ceramide is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[2] Use only clean glassware and Teflon-lined stoppers to prevent contamination.[5]

3. Experimental Use:

  • For experiments requiring aqueous solutions, further dilutions from a stock solution into aqueous buffers should be performed just prior to use.[2]

  • It is not recommended to store aqueous solutions for more than one day.[2]

  • Always handle solutions with care to avoid splashes and aerosol generation.

Emergency Procedures

Spill Cleanup:

  • Small Powder Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5]

  • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[5] Dispose of all contaminated cleaning materials as hazardous waste.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention promptly.[3]

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent materials, and empty containers, should be considered contaminated.[5]

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste" and the chemical name.[5]

  • Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[1] Do not mix with other waste streams unless explicitly permitted.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive_and_Store Receive & Store (-20°C) Don_PPE Don Appropriate PPE Receive_and_Store->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Solid Weigh Solid Compound Prepare_Workspace->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Workspace Perform_Experiment->Decontaminate Spill Spill Occurs Perform_Experiment->Spill Exposure Exposure Occurs Perform_Experiment->Exposure Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Cleanup_Spill Follow Spill Protocol Spill->Cleanup_Spill First_Aid Administer First Aid Exposure->First_Aid Cleanup_Spill->Segregate_Waste First_Aid->Dispose Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C24:1-Dihydro-ceramide
Reactant of Route 2
Reactant of Route 2
C24:1-Dihydro-ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.